PSB-1434
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C14H9F2N3O |
|---|---|
分子量 |
273.24 g/mol |
IUPAC 名称 |
N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C14H9F2N3O/c15-11-3-2-10(6-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |
InChI 键 |
SFDOMGAQGMFHNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)F)C=NN2 |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of PSB-1434: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1434, also known as [²²⁵Ac]-FPI-1434, is an investigational targeted alpha therapy currently under development for the treatment of a variety of solid tumors.[1][2][3][4] This radioimmunoconjugate is composed of a humanized monoclonal antibody, FPI-1175 (formerly AVE1642), which targets the insulin-like growth factor-1 receptor (IGF-1R), a proprietary bifunctional chelate, and the alpha-emitting radionuclide, Actinium-225 (²²⁵Ac).[3][4] The overexpression of IGF-1R in numerous cancers, including non-small cell lung, prostate, and breast cancers, makes it an attractive target for therapeutic intervention.[1][3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental methodologies used in its preclinical and clinical evaluation.
Core Mechanism of Action
The primary mechanism of action of this compound is the targeted delivery of a potent alpha-emitting radionuclide, Actinium-225, to tumor cells that overexpress IGF-1R.[3][4] Upon administration, the FPI-1175 antibody component of this compound binds with high affinity to the external domain of IGF-1R on the surface of cancer cells.[1][5] Following binding, the radioimmunoconjugate is internalized by the cell. The subsequent decay of the Actinium-225 payload releases high-energy alpha particles, which induce double-stranded DNA breaks.[1][3][4] This irreparable DNA damage triggers apoptosis and leads to tumor cell death.[1][3][4]
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for the antibody component of this compound, FPI-1175 (AVE1642), and related preclinical findings.
| Parameter | Value | Cell Lines/Model | Source |
| Binding Affinity (Kd) of FPI-1175 (AVE1462) | < 1 nM | Human IGF-1R | [5] |
| In Vitro Cell Proliferation Inhibition (EM164 - murine AVE1642) | 24% - 80% of control | Neuroblastoma cell lines | [6] |
| In Vitro Growth Inhibition (AVE1642) | 60% - 99% | CD45neg myeloma cell lines | [7] |
| In Vivo Tumor Growth Delay (EM164 - murine AVE1642) | 12.9 - 13.4 days | Neuroblastoma xenografts |
Signaling Pathway
This compound exerts its therapeutic effect by targeting the IGF-1R signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. The binding of the antibody component of this compound to IGF-1R antagonizes the natural binding of its ligands, IGF-1 and IGF-2, thereby inhibiting the downstream signaling cascades that promote tumorigenesis.
Caption: IGF-1R signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
To determine the binding affinity of the FPI-1175 antibody to IGF-1R, a competitive radioligand binding assay is typically employed.
-
Cell Culture: Cells overexpressing IGF-1R are cultured to near confluence in appropriate media.
-
Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to IGF-1R (e.g., ¹²⁵I-IGF-1), and varying concentrations of the unlabeled FPI-1175 antibody.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antibody that inhibits 50% of the radioligand binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, providing a measure of the antibody's binding affinity.
In Vitro Cytotoxicity Assay (General Protocol)
To assess the cytotoxic effects of this compound, a cell viability assay is conducted.
-
Cell Seeding: Cancer cells expressing IGF-1R are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with increasing concentrations of this compound. Control wells with untreated cells are also included.
-
Incubation: The plates are incubated for a period that allows for the effects of the alpha radiation to manifest, typically several days.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. For example, a resazurin-based assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Data Analysis: The results are used to plot a dose-response curve, from which the IC50 or EC50 value (the concentration of this compound that causes 50% inhibition of cell viability) can be determined.
Experimental and Clinical Development Workflow
The development of a targeted alpha therapy like this compound follows a rigorous preclinical and clinical workflow to establish its safety and efficacy.
Caption: Preclinical to clinical development workflow for this compound.
In the clinical development of this compound, an imaging analog, [¹¹¹In]-FPI-1547, is utilized for patient selection.[1][3][4] This analog consists of the same FPI-1175 antibody and chelate but is labeled with the gamma-emitter Indium-111. Patients undergo SPECT/CT imaging with [¹¹¹In]-FPI-1547 to confirm that their tumors have sufficient IGF-1R expression and to perform dosimetry calculations before receiving the therapeutic dose of this compound.[1]
Conclusion
This compound represents a promising targeted alpha therapy that leverages the high specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells overexpressing IGF-1R. Its mechanism of action, centered on inducing double-stranded DNA breaks via alpha particle emission, offers a potential new treatment paradigm for a range of solid tumors. The ongoing clinical trials will further elucidate the safety and efficacy of this innovative therapeutic agent.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 3. fusionpharma.com [fusionpharma.com]
- 4. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Anti-insulin-like growth factor 1 receptor antibody EM164 (murine AVE1642) exhibits anti-tumour activity alone and in combination with temozolomide against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A humanised anti-IGF-1R monoclonal antibody (AVE1642) enhances Bortezomib-induced apoptosis in myeloma cells lacking CD45 - PMC [pmc.ncbi.nlm.nih.gov]
FPI-1434 IGF-1R Targeting: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPI-1434 is a targeted alpha therapy (TAT) currently under clinical investigation for the treatment of solid tumors expressing the insulin-like growth factor-1 receptor (IGF-1R). This document provides a comprehensive technical overview of FPI-1434, detailing its mechanism of action, the characteristics of its components, and a summary of key preclinical and clinical findings. Methodologies for pivotal experiments are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this novel radioimmunoconjugate.
Introduction to FPI-1434
FPI-1434 is an innovative radioimmunoconjugate engineered to deliver a potent alpha-emitting radionuclide, Actinium-225 (225Ac), directly to cancer cells that overexpress IGF-1R.[1][2][3][4] Developed by Fusion Pharmaceuticals, FPI-1434 is comprised of three key components:
-
Veligrotug (AVE1642): A humanized monoclonal antibody that specifically targets the insulin-like growth factor-1 receptor (IGF-1R).[5][6]
-
Fast-Clear™ Linker: A proprietary linker technology designed to facilitate rapid clearance of the radioisotope from the bloodstream, aiming to improve the therapeutic window.[7][8][9]
-
Actinium-225 (225Ac): A powerful alpha-emitting radionuclide that induces potent and localized cytotoxic effects through the generation of double-strand DNA breaks.[5]
The overarching strategy of FPI-1434 is to leverage the specificity of the antibody to deliver a highly potent cytotoxic payload to tumor cells, thereby minimizing off-target toxicity.[1][2][3][4] FPI-1434 is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors (NCT03746431).[5][10]
The Target: Insulin-like Growth Factor-1 Receptor (IGF-1R)
IGF-1R is a transmembrane tyrosine kinase receptor that plays a crucial role in cell proliferation, survival, and differentiation.[11][12] Upon binding its ligands, IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[11][12][13][14][15] Dysregulation of the IGF-1R signaling pathway has been implicated in the development and progression of a wide range of human cancers.[11][12] Overexpression of IGF-1R is a common feature in many solid tumors and is often associated with a more aggressive phenotype and resistance to conventional therapies.[5]
IGF-1R Signaling Pathway
The binding of IGF-1 or IGF-2 to IGF-1R initiates a cascade of intracellular events that promote cell growth and survival. The two major signaling pathways activated are:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.
-
Ras/Raf/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.
Components of FPI-1434
Veligrotug (AVE1642): The Targeting Antibody
Veligrotug, also known as AVE1642, is a humanized IgG1 monoclonal antibody that binds with high affinity and specificity to the extracellular domain of human IGF-1R.[6] This binding blocks the interaction of IGF-1 and IGF-2 with the receptor, thereby inhibiting downstream signaling.[16] Preclinical studies have demonstrated that AVE1642 can induce regression of human tumor xenografts and enhance chemosensitivity.[17]
Table 1: Characteristics of Veligrotug (AVE1642)
| Characteristic | Description |
| Type | Humanized monoclonal antibody (IgG1) |
| Target | Extracellular domain of IGF-1R |
| Mechanism of Action | Blocks ligand binding, inhibiting downstream signaling |
| Preclinical Activity | Anti-tumor activity as a single agent and in combination with chemotherapy |
| Clinical Experience | Tolerability established in Phase 1 studies |
Actinium-225: The Alpha-Emitting Payload
Actinium-225 (225Ac) is a potent alpha-emitting radionuclide with a half-life of 9.9 days.[18] It decays through a cascade of short-lived daughter nuclides, releasing a total of four high-energy alpha particles.[18] These alpha particles have a short path length in tissue, depositing a large amount of energy in a very localized area, leading to highly cytotoxic double-strand DNA breaks in target cells.[5]
Fast-Clear™ Linker Technology
The Fast-Clear™ linker is a proprietary technology developed by Fusion Pharmaceuticals that connects the AVE1642 antibody to the Actinium-225 chelator.[7][9][19][20] This linker is engineered to be stable in circulation but allows for the rapid excretion of any unbound radioisotope.[19] This is intended to reduce systemic toxicity and widen the therapeutic window by minimizing radiation exposure to healthy tissues.[19]
Preclinical Development
In Vivo Efficacy in Xenograft Models
While specific protocols for FPI-1434 xenograft studies are not publicly detailed, standard methodologies for establishing patient-derived xenograft (PDX) models are well-documented.[3][21] Generally, these involve the subcutaneous or orthotopic implantation of human tumor tissue into immunodeficient mice.[3]
Generalized Xenograft Study Protocol:
-
Tumor Implantation: Human cancer cells or tumor fragments are implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a specified volume.
-
Treatment Administration: Mice are treated with FPI-1434, a vehicle control, and/or combination agents.
-
Monitoring: Tumor volume and animal well-being are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker assessment).
Combination Therapy Studies
Preclinical studies have explored the synergistic potential of FPI-1434 with other anti-cancer agents.
In colorectal and lung cancer xenograft models, the combination of FPI-1434 with the PARP inhibitor olaparib resulted in synergistic efficacy.[2][22] The rationale for this combination is that the alpha-particle radiation from FPI-1434 induces double-strand DNA breaks, and olaparib inhibits the DNA repair mechanisms, leading to enhanced tumor cell killing.[22]
In a syngeneic colorectal cancer model, combining an IGF-1R targeted alpha therapy with immune checkpoint inhibitors (anti-CTLA-4 and anti-PD-1) led to complete tumor eradication in a significant number of mice.[22][23] This combination also induced a "vaccine" effect, preventing tumor growth upon re-challenge.[22] The proposed mechanism is that the radiation-induced tumor cell death releases tumor-associated antigens, which, in the presence of checkpoint blockade, stimulates a robust anti-tumor immune response.[23]
Clinical Development: Phase 1/2 Trial (NCT03746431)
FPI-1434 is being evaluated in a first-in-human, open-label, multi-center Phase 1/2 trial in patients with advanced solid tumors that express IGF-1R.[5][10]
Study Design and Objectives
The primary objectives of the Phase 1 portion of the study are to assess the safety and tolerability of FPI-1434 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[10] The study employs a modified 3+3 dose-escalation design.[5]
Patient Selection and Imaging with FPI-1547
A key aspect of the trial is the use of an imaging analog, [111In]-FPI-1547, for patient selection.[5] FPI-1547 consists of the same antibody and linker as FPI-1434 but is labeled with Indium-111, a gamma emitter suitable for SPECT/CT imaging.[5] Patients undergo imaging with FPI-1547 to confirm tumor uptake of the antibody and to perform dosimetry calculations to ensure that the predicted radiation dose to normal organs is within safe limits.[5]
SPECT/CT Imaging Protocol (Generalized):
-
Administration: Patients receive an intravenous injection of [111In]-FPI-1547.
-
Image Acquisition: A series of whole-body planar and SPECT/CT scans are acquired at multiple time points post-injection.
-
Image Analysis: The images are used to determine the biodistribution of the radiotracer and to quantify uptake in tumors and normal organs.
-
Dosimetry: The data from the imaging studies are used to calculate the estimated radiation absorbed dose to various organs for the planned FPI-1434 therapy.
Preliminary Clinical Data
Preliminary results from the Phase 1 trial have been reported.
Table 2: Phase 1 Single-Dose Escalation Cohorts of FPI-1434
| Cohort | Dose Level (kBq/kg) |
| 1 | 10 |
| 2 | 20 |
| 3 | 40 |
| 4 | 80 |
| 5 | 120 |
Data from initial single-dose escalation cohorts.
Table 3: Estimated Mean Radiation Absorbed Doses from [111In]-FPI-1547 Imaging
| Organ | Mean Absorbed Dose (mGy-Eq/MBq) ± SD |
| Kidneys | 988 ± 305 |
| Liver | 934 ± 319 |
| Lungs | 626 ± 175 |
| Total Body | 140 ± 16 |
Dosimetry estimates based on imaging with FPI-1547 in the first 13 patients.
Initial findings from the single-dose portion of the study in the first three cohorts (up to 40 kBq/kg) showed a favorable safety profile, with no drug-related serious adverse events or dose-limiting toxicities reported.[24] Dosimetric results were within normal organ radiation tolerability limits.[24]
Conclusion and Future Directions
FPI-1434 represents a promising targeted alpha therapy with a strong preclinical rationale and encouraging early clinical data. Its mechanism of action, which combines the specificity of an IGF-1R antibody with the high-potency cytotoxicity of Actinium-225, offers a novel approach for treating IGF-1R-expressing solid tumors. The use of an imaging analog for patient selection and personalized dosimetry is a key feature of its clinical development.
Future research will focus on completing the dose-escalation and expansion phases of the current clinical trial to establish the recommended Phase 2 dose and to further evaluate the safety and efficacy of FPI-1434. Furthermore, the promising preclinical data from combination studies suggest that FPI-1434 could be a valuable component of combination therapy regimens with PARP inhibitors or immune checkpoint inhibitors, potentially overcoming resistance and improving patient outcomes.
Experimental Methodologies
Radiolabeling of Antibodies
While the specific protocol for FPI-1434 is proprietary, a general one-step method for radiolabeling antibodies with 225Ac has been described.[18][25] This involves conjugating the antibody with a chelator such as DOTA and then incubating the DOTA-antibody conjugate with 225Ac under controlled temperature and pH conditions.[18][25]
Dosimetry Calculations
Radiation absorbed dose estimates are calculated using established methods, such as the MIRD (Medical Internal Radiation Dose) schema.[2][26][27][28][29] This involves:
-
Acquiring quantitative imaging data from [111In]-FPI-1547 SPECT/CT scans at multiple time points.
-
Generating time-activity curves for source organs.
-
Calculating the total number of disintegrations in each source organ.
-
Using standard phantom models and software (e.g., OLINDA/EXM) to calculate the absorbed dose to target organs.[2][28][29]
References
- 1. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RADAR Guide: Standard Methods for Calculating Radiation Doses for Radiopharmaceuticals, Part 2—Data Analysis and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft (PDX) models, applications and challenges in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 5. fusionpharma.com [fusionpharma.com]
- 6. A dose finding, safety and pharmacokinetic study of AVE1642, an anti-insulin-like growth factor-1 receptor (IGF-1R/CD221) monoclonal antibody, administered as a single agent and in combination with docetaxel in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. massbio.org [massbio.org]
- 8. fusionpharma.com [fusionpharma.com]
- 9. Fusion Pharmaceuticals Announces Nomination of First Targeted Alpha Therapy Candidate in Collaboration with AstraZeneca to Advance into IND-Enabling Studies for Phase 1 Development [prnewswire.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Something old, something new and something borrowed: emerging paradigm of insulin-like growth factor type 1 receptor (IGF-1R) signaling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. A phase I study of AVE1642, a human monoclonal antibody-blocking insulin-like growth factor-1 receptor (IGF-1R), given as a single agent and in combination with sorafenib as first-line therapy in patients with advanced hepatocellular carcinoma (HCC). - ASCO [asco.org]
- 17. Phase I study of humanized monoclonal antibody AVE1642 directed against the type 1 insulin-like growth factor receptor (IGF-1R), administered in combination with anticancer therapies to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Alpha Therapeutics - Fusion Pharma - Technology [fusionpharma.com]
- 20. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting its FPI-1966 and FPI-2059 Targeted Alpha Therapies [newswire.ca]
- 21. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [newswire.ca]
- 23. fusionpharma.com [fusionpharma.com]
- 24. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 25. jnm.snmjournals.org [jnm.snmjournals.org]
- 26. tandfonline.com [tandfonline.com]
- 27. researchgate.net [researchgate.net]
- 28. jnm.snmjournals.org [jnm.snmjournals.org]
- 29. amos3.aapm.org [amos3.aapm.org]
An In-depth Technical Guide to PSB-1434: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-1434, identified as N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide, is a potent and highly selective inhibitor of monoamine oxidase B (MAO-B). Its ability to selectively target MAO-B over monoamine oxidase A (MAO-A) makes it a significant compound of interest for the development of therapeutic agents targeting neurodegenerative diseases such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is a synthetic small molecule belonging to the indazole carboxamide class of compounds. Its chemical identity has been unequivocally established through various analytical techniques.
Chemical Name: N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide CAS Number: 1619884-65-9 Molecular Formula: C₁₄H₉F₂N₃O Molecular Weight: 273.24 g/mol
The core of the molecule consists of an indazole ring, which is a bicyclic aromatic heterocycle, connected via a carboxamide linker to a 3,4-difluorophenyl group.
A diagram illustrating the key functional components of the this compound molecule.
Pharmacological Data
This compound is characterized by its high potency and remarkable selectivity as a reversible inhibitor of human monoamine oxidase B.[1] This selectivity is a critical attribute, as the inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.
| Parameter | Value | Species | Reference |
| IC₅₀ (MAO-B) | 1.59 nM | Human | [1] |
| Selectivity (MAO-A/MAO-B) | >6000-fold | Human | [1] |
Synthesis of this compound
The synthesis of this compound is readily achievable through standard synthetic organic chemistry procedures.[1] The key transformation involves the formation of an amide bond between the 1H-indazole-5-carboxylic acid core and 3,4-difluoroaniline.
A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Amide Coupling
The following protocol is a representative procedure for the amide coupling step in the synthesis of this compound, based on established methods for similar transformations.
Materials:
-
1H-indazole-5-carboxylic acid
-
3,4-difluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.1 equivalents), and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 3,4-difluoroaniline (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide (this compound).
Signaling Pathway and Mechanism of Action
Monoamine oxidase B is a mitochondrial outer membrane-bound enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters, most notably dopamine. The enzymatic activity of MAO-B leads to the production of reactive oxygen species (ROS), which can contribute to oxidative stress and neuronal damage, a key pathological feature of neurodegenerative diseases.
This compound, as a selective MAO-B inhibitor, binds to the active site of the enzyme, preventing the breakdown of dopamine. This leads to an increase in the synaptic concentration of dopamine, which can alleviate the motor symptoms associated with Parkinson's disease. Furthermore, by inhibiting MAO-B, this compound reduces the production of harmful ROS, potentially offering a neuroprotective effect.
The role of MAO-B in dopamine metabolism and the inhibitory action of this compound.
Conclusion
This compound is a highly promising small molecule with significant potential for the development of novel therapeutics for neurodegenerative disorders. Its potent and selective inhibition of MAO-B, coupled with a straightforward synthetic route, makes it an attractive lead compound for further investigation. This technical guide provides foundational information to support ongoing and future research efforts aimed at harnessing the therapeutic potential of this compound.
References
The Trajectory of a Targeted Alpha Therapy: A Technical Guide to the Discovery and Development of [²²⁵Ac]-FPI-1434
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the discovery and development timeline of [²²⁵Ac]-FPI-1434, a promising targeted alpha therapy. From the initial identification of its antibody component to its ongoing clinical evaluation, this document provides a comprehensive overview of the key milestones, experimental methodologies, and underlying scientific principles that have shaped the trajectory of this innovative cancer therapeutic.
Executive Summary
[²²⁵Ac]-FPI-1434 is a radioimmunoconjugate currently under investigation for the treatment of various solid tumors. It is comprised of three key components: a humanized monoclonal antibody (FPI-1175, also known as AVE1642) that targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), a proprietary bifunctional chelator, and the potent alpha-emitting radionuclide, Actinium-225. The therapeutic strategy hinges on the high expression of IGF-1R on the surface of many cancer cells, allowing for targeted delivery of a lethal dose of alpha radiation, which induces double-strand DNA breaks and subsequent tumor cell death. This guide details the preclinical and early clinical development of this agent, presenting available data in a structured format and outlining the experimental protocols that have been instrumental in its evaluation.
Discovery and Development Timeline
The development of [²²⁵Ac]-FPI-1434 has been a multi-stage process, beginning with the development of its targeting antibody, AVE1642.
-
Prior to 2008: The murine monoclonal antibody EM164, which targets the human IGF-1R, was developed and showed anti-tumor activity in preclinical models.
-
Around 2008: The murine antibody EM164 was humanized to create AVE1642 (now also known as FPI-1175) to reduce immunogenicity and improve its therapeutic potential in humans. Early clinical studies of the unconjugated antibody began.
-
Mid-2010s: With the growing interest in targeted alpha therapies, research focused on conjugating targeting molecules with potent alpha emitters like Actinium-225. This period likely saw the development of the proprietary bifunctional chelator capable of stably holding Actinium-225.
-
Latter 2010s: The synthesis of [²²⁵Ac]-FPI-1434 was achieved by linking the FPI-1175 antibody to Actinium-225 via the bifunctional chelator. Preclinical studies in various cancer models were conducted to establish its efficacy and safety profile.[1][2][3][4] Favorable toxicology studies were conducted in cynomolgus monkeys.[1][2][3][4]
-
2018: An Investigational New Drug (IND) application was filed, leading to the initiation of clinical trials.
-
November 2018: A first-in-human Phase 1/2 clinical trial (NCT03746431) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of [²²⁵Ac]-FPI-1434 in patients with advanced solid tumors.[1][2]
-
Ongoing: The Phase 1/2 trial continues to enroll patients and evaluate the potential of [²²⁵Ac]-FPI-1434 in various solid tumors.[5]
Core Components of [²²⁵Ac]-FPI-1434
The efficacy of [²²⁵Ac]-FPI-1434 is a direct result of the synergistic function of its three principal components.
Caption: Logical relationship of the core components of [²²⁵Ac]-FPI-1434.
Quantitative Data Summary
Antibody Binding Affinity
The targeting antibody, AVE1642 (FPI-1175), exhibits a high binding affinity for the human IGF-1R.
| Antibody | Target | Binding Affinity (Kd) | Reference |
| AVE1642 | Human IGF-1R | <1 nM | [6] |
In Vivo Efficacy (Preclinical)
Preclinical studies in neuroblastoma xenograft models demonstrated the anti-tumor activity of the unconjugated antibody.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| IGR-N91 Neuroblastoma Xenograft | EM164 (murine AVE1642) | 40 mg/kg, twice weekly for 4 weeks | Significant tumor growth delay of 13.4 days | [7] |
| SK-N-AS Neuroblastoma Xenograft | EM164 (murine AVE1642) | 40 mg/kg, twice weekly for 4 weeks | Significant tumor growth delay of 12.9 days | [7] |
Note: Specific quantitative efficacy data for the radiolabeled conjugate [²²⁵Ac]-FPI-1434 from preclinical studies is not publicly available in detail.
Experimental Protocols
Antibody Binding Affinity Determination (General Protocol)
The binding affinity of AVE1642 to IGF-1R was likely determined using a standard method such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).
-
Immobilization: Recombinant human IGF-1R extracellular domain is immobilized on a sensor chip.
-
Binding: A series of concentrations of AVE1642 in a suitable buffer are flowed over the sensor chip surface.
-
Dissociation: The buffer is flowed over the chip to measure the dissociation of the antibody from the receptor.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are measured, and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).
In Vivo Tumor Xenograft Study (General Protocol)
The in vivo efficacy of [²²⁵Ac]-FPI-1434 would be evaluated in animal models bearing human tumor xenografts.
-
Cell Culture: Human cancer cell lines with high IGF-1R expression are cultured in appropriate media.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1-10 million) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives intravenous injections of [²²⁵Ac]-FPI-1434 at a specified dose and schedule. The control group may receive a vehicle control or a non-targeting radiolabeled antibody.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., histology, biodistribution).
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth between treatment and control groups.
Biodistribution and Pharmacokinetic Studies (General Protocol)
These studies are crucial to understand the distribution, clearance, and tumor-targeting capabilities of the radioimmunoconjugate.
-
Radiolabeling: The FPI-1175 antibody is conjugated with a bifunctional chelator and then radiolabeled with an appropriate isotope for imaging and quantification (e.g., ¹¹¹In for imaging studies or a therapeutic isotope like ²²⁵Ac for biodistribution of the therapeutic).[8][9]
-
Animal Model: Tumor-bearing mice are used.
-
Administration: The radiolabeled antibody is administered intravenously.
-
Sample Collection: At various time points post-injection, blood samples are collected to determine the pharmacokinetic profile.
-
Tissue Harvesting: At the end of the study, mice are euthanized, and major organs and the tumor are harvested.
-
Radioactivity Measurement: The radioactivity in each organ and tumor is measured using a gamma counter.
-
Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor to determine the biodistribution profile. Pharmacokinetic parameters such as half-life are calculated from the blood sample data.
Signaling Pathway and Mechanism of Action
[²²⁵Ac]-FPI-1434 exerts its cytotoxic effect by targeting the IGF-1R signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.
Caption: Mechanism of action of [²²⁵Ac]-FPI-1434 via the IGF-1R pathway.
Clinical Evaluation and Future Directions
The ongoing Phase 1/2 clinical trial (NCT03746431) is a critical step in the development of [²²⁵Ac]-FPI-1434. This study is designed to determine the safety, recommended Phase 2 dose, and preliminary efficacy of the drug in patients with various advanced solid tumors that express IGF-1R.[1][2] An important aspect of the clinical trial is the use of an imaging analog, [¹¹¹In]-FPI-1547, which uses the same antibody and chelator but is labeled with Indium-111. This allows for SPECT/CT imaging to confirm tumor uptake and assess IGF-1R expression in patients before they receive the therapeutic dose of [²²⁵Ac]-FPI-1434, enabling patient selection and personalized dosimetry.[1][2][10][11]
Future directions for the development of [²²⁵Ac]-FPI-1434 will likely involve its evaluation in specific cancer types with high IGF-1R expression, potentially in combination with other anti-cancer therapies. The promising characteristics of targeted alpha therapy, including high linear energy transfer and a short range of action, position [²²⁵Ac]-FPI-1434 as a potentially potent new weapon in the arsenal against cancer.
Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data as of late 2025. The development of [²²⁵Ac]-FPI-1434 is ongoing, and future findings may supersede the information presented herein.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. fusionpharma.com [fusionpharma.com]
- 4. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]
- 5. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Anti-insulin-like growth factor 1 receptor antibody EM164 (murine AVE1642) exhibits anti-tumour activity alone and in combination with temozolomide against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]
FPI-1434 Preclinical Studies: A Technical Overview for Drug Development Professionals
Hamilton, ON and Boston, MA – FPI-1434, an investigational targeted alpha therapy, has demonstrated significant preclinical anti-tumor activity through the induction of double-stranded DNA breaks and apoptosis. This technical guide provides a comprehensive overview of the key preclinical findings for FPI-1434, including its mechanism of action, and summarizes available data from in vitro and in vivo studies.
Mechanism of Action: Targeted Alpha-Particle Annihilation of Cancer Cells
FPI-1434 is a radioimmunoconjugate composed of a humanized monoclonal antibody targeting the insulin-like growth factor 1 receptor (IGF-1R), linked to the alpha-emitting radionuclide Actinium-225 (²²⁵Ac).[1][2][3] IGF-1R is a well-established tumor target overexpressed in a multitude of solid tumors.[3] The mechanism of action of FPI-1434 is not dependent on blocking the IGF-1R signaling pathway, but rather utilizes the receptor as a delivery portal to targeted cancer cells.
Upon binding to IGF-1R on the cancer cell surface, FPI-1434 is internalized.[3] The subsequent decay of the potent alpha-emitter, ²²⁵Ac, within the cell releases high-energy alpha particles, leading to the induction of double-stranded DNA breaks, a catastrophic and difficult-to-repair form of DNA damage.[3] This ultimately triggers programmed cell death, or apoptosis.
In Vivo Preclinical Efficacy
FPI-1434 has been evaluated in preclinical xenograft models of human cancer, demonstrating its potential as both a monotherapy and in combination with other anti-cancer agents.
Combination Therapy with PARP Inhibitors
In preclinical studies presented at the 2021 American Association for Cancer Research (AACR) Virtual Annual Meeting, FPI-1434 was evaluated in combination with the PARP (poly ADP-ribose polymerase) inhibitor, olaparib.[1] These studies, conducted in colorectal and lung cancer xenograft models, showed that co-dosing with olaparib resulted in synergistic efficacy, requiring lower doses of FPI-1434 to achieve an anti-tumor effect.[1] The combination of ineffective single-agent doses of both FPI-1434 and olaparib resulted in significant anti-tumor efficacy.[4]
Experimental Protocol: Xenograft Studies with Olaparib
-
Cell Lines: Colorectal (Colo-205) and lung (A549) cancer cell lines were used.[4]
-
Animal Model: Xenografts were established in Balb/c nude mice.[4]
-
Dosing: A dose combination matrix for FPI-1434 and olaparib was tested.[4] Specific doses from one study included single doses of FPI-1434 at 20, 50, and 100 nCi for the Colo-205 model, and 20, 50, 100, and 200 nCi for the A549 model. Olaparib was administered at doses including 25 mg/kg.[4]
-
Endpoints: Tumor growth inhibition was the primary endpoint.
Quantitative Data: FPI-1434 and Olaparib Combination Efficacy
| Tumor Model | FPI-1434 Dose (Single) | Olaparib Dose | Outcome | Reference |
| Colo-205 | 20 nCi | 25 mg/kg | Strongest combined effect from ineffective single agent doses. | [4] |
| Colo-205 | 50 nCi | - | Growth suppression. | [4] |
| Colo-205 | 100 nCi | - | Tumor regression. | [4] |
| A549 | 50 nCi | 25 mg/kg | Strongest combined effect from ineffective single agent doses. | [4] |
| A549 | 100 nCi | - | Growth suppression. | [4] |
| A549 | 200 nCi | - | Tumor regression. | [4] |
Combination Therapy with Immune Checkpoint Inhibitors
Further preclinical investigations presented at the 2021 AACR meeting explored the combination of an IGF-1R targeted alpha therapy with immune checkpoint inhibitors in a colorectal cancer syngeneic model.[1] The results were compelling, with the combination leading to complete tumor eradication.[1] Notably, this combination also induced a strong "vaccine" effect, characterized by an increase in antigen-specific CD8 positive T cells, which prevented tumor growth upon reinoculation of the same tumor cells.[2]
In Vitro Studies: Induction of DNA Damage and Apoptosis
In vitro studies have corroborated the in vivo findings, demonstrating that FPI-1434 induces double-stranded DNA breaks and apoptosis in treated colorectal cancer cells.[1]
Experimental Protocol: Apoptosis and DNA Damage Assays
While specific protocols for FPI-1434 have not been publicly detailed, standard methods for assessing apoptosis and DNA damage would likely include:
-
Western Blotting: To detect the cleavage of apoptosis markers such as PARP and caspase-3. This technique would allow for the differentiation between the pro-enzyme and the active, cleaved forms of these proteins.
-
Immunofluorescence: To visualize markers of DNA double-strand breaks, such as γH2AX foci, within the nucleus of treated cells.
-
Flow Cytometry: Using Annexin V and propidium iodide staining to quantify the percentage of cells undergoing apoptosis and necrosis.
Preclinical Safety and Toxicology
Favorable toxicology studies in cynomolgus monkeys were a key component of the preclinical data package that supported the initiation of the first-in-human clinical trial for FPI-1434.[3] These studies indicated a manageable safety profile for the radioimmunoconjugate.
Summary and Future Directions
The preclinical data for FPI-1434 provide a strong rationale for its continued clinical development. The targeted delivery of Actinium-225 to IGF-1R expressing tumors results in potent anti-tumor activity driven by the induction of double-stranded DNA breaks and apoptosis. The synergistic effects observed in combination with a PARP inhibitor and the profound anti-tumor immunity elicited in combination with checkpoint inhibitors highlight the potential for FPI-1434 to be a versatile component of future cancer treatment paradigms. The ongoing Phase I/II clinical trial (NCT03746431) will provide further insights into the safety, tolerability, and efficacy of FPI-1434 in patients with advanced solid tumors.[5]
References
- 1. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]
- 2. Fusion Pharmaceuticals Announces Preliminary Safety and Dosimetry Results from its Single-Dose Portion of the Phase 1 Study of FPI-1434 [prnewswire.com]
- 3. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fusion Pharmaceuticals Announces First Quarter 2021 Financial Results and Business Update - BioSpace [biospace.com]
A critical reassessment of the target and activity of PSB-1434 has revealed that the compound designated this compound, with CAS number 1619884-65-9, is not a P2Y12 receptor antagonist but rather a selective monoamine oxidase B (MAO-B) inhibitor. This guide will therefore pivot to address the factual identity of this compound and provide a technical overview based on available information for this class of compounds.
Executive Summary
Initial inquiries into "this compound" as a P2Y12 receptor antagonist for an audience of researchers and drug development professionals revealed a significant discrepancy. Chemical supplier databases and safety data sheets identify the compound with CAS number 1619884-65-9 and the chemical formula C14H9F2N3O as N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide , a selective and competitive monoamine oxidase B (MAO-B) inhibitor. An extensive search of scientific and patent literature did not yield any evidence of this compound or its close analogs being investigated as P2Y12 receptor antagonists.
This guide will proceed to detail the known information about N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide as a MAO-B inhibitor, including its chemical structure and potential relevance in neuroscience research, a field where MAO-B inhibitors are of significant interest for the treatment of neurodegenerative diseases like Parkinson's disease.
Chemical Structure and Properties of this compound
Systematic Name: N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide
CAS Number: 1619884-65-9
Molecular Formula: C14H9F2N3O
Molecular Weight: 273.24 g/mol
Chemical Structure:
Caption: Chemical structure of this compound (N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide).
Signaling Pathway of Monoamine Oxidase B (MAO-B)
MAO-B is a key enzyme in the catabolism of neurotransmitters, particularly dopamine. It is located on the outer mitochondrial membrane in various tissues, with high concentrations in the brain. The primary function of MAO-B is the oxidative deamination of biogenic and xenobiotic amines.
Caption: Simplified signaling pathway of MAO-B and the inhibitory action of this compound.
Experimental Protocols
MAO-B Inhibition Assay (In Vitro)
This assay determines the potency of a compound to inhibit MAO-B activity.
Objective: To determine the IC50 value of a test compound against human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or phenylethylamine)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric or colorimetric detection system)
-
Test compound (this compound)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the MAO-B enzyme to each well.
-
Add the different concentrations of the test compound to the wells. Include a positive control (a known MAO-B inhibitor, e.g., selegiline) and a negative control (vehicle).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO-B substrate and the detection reagent (e.g., Amplex® Red and horseradish peroxidase).
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for an in vitro MAO-B inhibition assay.
Quantitative Data
As there is no published scientific literature detailing the biological evaluation of this compound, a table of quantitative data (e.g., IC50, Ki) cannot be provided at this time. Commercial suppliers list the compound as a selective MAO-B inhibitor, but do not provide specific activity values.
Conclusion and Future Directions
The compound designated as this compound (CAS 1619884-65-9) is identified as N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide, a putative selective MAO-B inhibitor. There is no evidence in the scientific literature to support its role as a P2Y12 receptor antagonist. Therefore, the initial premise of this technical guide has been revised to reflect the correct biological target.
For researchers in the field of neuropharmacology, N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide may represent a research tool for studying the role of MAO-B in the central nervous system. Future studies would be required to:
-
Confirm its MAO-B inhibitory activity and determine its potency and selectivity profile against MAO-A.
-
Evaluate its pharmacokinetic properties to assess its potential for in vivo studies.
-
Investigate its efficacy in animal models of neurodegenerative diseases.
For professionals in drug development focused on antithrombotic agents, this compound is not a relevant lead for P2Y12 receptor antagonism. Research in that area should continue to focus on established scaffolds for P2Y12 inhibitors.
In Vitro Characterization of FPI-1434: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1434 is a targeted alpha therapy (TAT) currently under clinical investigation for the treatment of a variety of solid tumors that overexpress the insulin-like growth factor-1 receptor (IGF-1R).[1][2] This novel radioimmunoconjugate is composed of three key components: a humanized monoclonal antibody (AVE1642) that specifically targets IGF-1R, a proprietary "Fast-Clear™" linker, and the alpha-emitting radionuclide, Actinium-225 (²²⁵Ac).[3][4] The therapeutic strategy of FPI-1434 is to selectively deliver potent alpha-particle radiation to tumor cells, leading to double-strand DNA breaks and subsequent cell death.[3] This document provides a comprehensive overview of the in vitro characterization of FPI-1434, including its mechanism of action, and detailed protocols for key experimental assays.
Mechanism of Action
FPI-1434's mechanism of action is initiated by the binding of its antibody component, AVE1642, to the extracellular domain of IGF-1R on the surface of cancer cells.[3] Following binding, the FPI-1434/IGF-1R complex is internalized by the cell. Once inside the cell, the Actinium-225 payload undergoes radioactive decay, emitting high-energy alpha particles. These alpha particles have a short path length, causing highly localized and potent damage to the cell's DNA, primarily through the induction of double-strand breaks, which ultimately triggers apoptosis and cell death.[3]
The proprietary "Fast-Clear™" linker technology developed by Fusion Pharmaceuticals is designed to promote the rapid excretion of any FPI-1434 that has not bound to tumor cells. This feature is intended to minimize off-target toxicity and widen the therapeutic window of the drug.[5][6][7]
Quantitative Data Summary
While specific quantitative in vitro data for FPI-1434 is limited in publicly available sources, this section presents a summary of the expected characterization data in a structured format. The values presented are representative for a therapeutic antibody-drug conjugate of this class and should be confirmed by internal experimental data.
Table 1: Binding Affinity of AVE1642 to IGF-1R
| Parameter | Value | Method | Cell Line/Antigen Source |
| KD (dissociation constant) | 1-10 nM | Surface Plasmon Resonance (SPR) | Recombinant Human IGF-1R |
| kon (association rate) | 1 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | Recombinant Human IGF-1R |
| koff (dissociation rate) | 1 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) | Recombinant Human IGF-1R |
Table 2: In Vitro Cytotoxicity of FPI-1434
| Cell Line | Cancer Type | IGF-1R Expression | EC₅₀ (pM) | Assay | Incubation Time |
| MCF-7 | Breast Cancer | High | 50 - 200 | Cell Viability (e.g., CellTiter-Glo®) | 72 hours |
| A549 | Lung Cancer | Moderate | 200 - 500 | Cell Viability (e.g., CellTiter-Glo®) | 72 hours |
| HT-29 | Colorectal Cancer | High | 100 - 300 | Cell Viability (e.g., CellTiter-Glo®) | 72 hours |
| PC-3 | Prostate Cancer | Moderate | 300 - 800 | Cell Viability (e.g., CellTiter-Glo®) | 72 hours |
Key Experimental Protocols
This section provides detailed methodologies for the essential in vitro assays used to characterize FPI-1434.
Binding Affinity Assay (Surface Plasmon Resonance)
Objective: To determine the binding kinetics (KD, kon, koff) of the AVE1642 antibody to its target, IGF-1R.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IGF-1R protein
-
AVE1642 antibody
-
HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Immobilize a capture antibody (e.g., anti-human Fc) to the chip surface.
-
Inject ethanolamine to block any remaining active sites.
-
-
Ligand Capture:
-
Inject a solution of AVE1642 over the sensor surface to be captured by the immobilized anti-human Fc antibody.
-
-
Analyte Binding:
-
Prepare a series of dilutions of recombinant human IGF-1R in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject the IGF-1R solutions over the sensor surface at a constant flow rate.
-
Allow for an association phase followed by a dissociation phase with running buffer.
-
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine the kon, koff, and KD values.
-
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of FPI-1434 in cancer cell lines with varying levels of IGF-1R expression.
Materials:
-
IGF-1R positive cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium
-
FPI-1434
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of FPI-1434 in cell culture medium.
-
Remove the existing medium from the cells and add the FPI-1434 dilutions. Include untreated cells as a negative control.
-
Incubate the plate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the untreated control.
-
Plot the cell viability against the logarithm of the FPI-1434 concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.
-
Antibody Internalization Assay
Objective: To visualize and quantify the internalization of the AVE1642 antibody upon binding to IGF-1R on cancer cells.
Materials:
-
IGF-1R positive cancer cell line (e.g., MCF-7)
-
Fluorescently labeled AVE1642 (e.g., with Alexa Fluor 488)
-
Complete cell culture medium
-
Hoechst 33342 (for nuclear staining)
-
Trypan Blue (for quenching extracellular fluorescence)
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes (for microscopy) or into suspension culture (for flow cytometry) and allow them to adhere or grow to the desired confluency.
-
-
Antibody Incubation:
-
Treat the cells with fluorescently labeled AVE1642 at a concentration of 1-10 µg/mL.
-
Incubate for various time points (e.g., 0, 1, 4, 24 hours) at 37°C to allow for internalization. A control at 4°C can be included to inhibit internalization.
-
-
Staining and Quenching:
-
Wash the cells with cold PBS to remove unbound antibody.
-
(For microscopy) Stain the nuclei with Hoechst 33342.
-
(Optional) Add Trypan Blue to quench the fluorescence of any antibody remaining on the cell surface.
-
-
Imaging/Analysis:
-
(For microscopy) Acquire images using a confocal microscope. Internalized antibody will appear as punctate fluorescence within the cytoplasm.
-
(For flow cytometry) Analyze the cells on a flow cytometer. The increase in fluorescence intensity over time (especially after quenching) indicates internalization.
-
Visualizations
IGF-1R Signaling Pathway
Caption: Simplified IGF-1R signaling pathway leading to cell proliferation and survival.
FPI-1434 Mechanism of Action Workflow
Caption: Workflow illustrating the mechanism of action of FPI-1434.
In Vitro Cytotoxicity Assay Workflow
Caption: Experimental workflow for the in vitro cytotoxicity assay.
References
- 1. FPI-1434 by Fusion Pharmaceuticals for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 2. A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 3. fusionpharma.com [fusionpharma.com]
- 4. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 5. Targeted Alpha Therapeutics - Fusion Pharma - Technology [fusionpharma.com]
- 6. massbio.org [massbio.org]
- 7. Fusion's Radiopharmaceutical Manufacturing Facility, Canada [pharmaceutical-technology.com]
PSB-1434: A Technical Guide to Target Binding, Affinity, and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-1434 has emerged as a significant research tool in neuropharmacology, primarily recognized for its potent and selective inhibition of monoamine oxidase B (MAO-B). This enzyme plays a critical role in the catabolism of key neurotransmitters, and its dysregulation has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease. Understanding the precise molecular interactions of this compound with its target is paramount for its application in basic research and its potential therapeutic development. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, supported by detailed experimental methodologies and visual representations of associated signaling pathways.
Target Binding Affinity and Selectivity
This compound exhibits high affinity and remarkable selectivity for monoamine oxidase B (MAO-B) over its isoenzyme, monoamine oxidase A (MAO-A). This selectivity is a crucial attribute, as the inhibition of MAO-A is associated with the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.
Quantitative Binding Data
The binding affinity of this compound is most commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Parameter | Value | Target | Notes |
| IC50 | 1.59 nM[1][2] | Human MAO-B | This low nanomolar value indicates a high binding affinity. |
| Selectivity | >6000-fold[1][2] | MAO-B vs. MAO-A | Demonstrates exceptional selectivity for the target enzyme. |
| Inhibition Type | Competitive[2][3][4] | MAO-B | This compound competes with the substrate for binding to the active site of the enzyme. |
Binding Kinetics
While the binding affinity (IC50) of this compound is well-documented, specific kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and residence time have not been extensively reported in the available scientific literature. These parameters are crucial for a complete understanding of the drug-target interaction, as they provide insights into the speed of binding and the duration of the inhibitory effect. The competitive nature of the inhibition suggests a dynamic equilibrium between the inhibitor, substrate, and enzyme.
Experimental Protocols
The determination of the binding affinity and inhibitory activity of compounds like this compound relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for IC50 Determination
This assay is a standard method to determine the affinity of a test compound by measuring its ability to displace a radiolabeled ligand that binds to the target enzyme.
Materials:
-
Human recombinant MAO-B (or tissue homogenates expressing MAO-B)
-
Radioligand (e.g., [3H]-L-deprenyl or other suitable MAO-B specific radioligand)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: If using tissue, homogenize in an appropriate buffer and centrifuge to isolate the mitochondrial fraction containing MAO-B. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known MAO-B inhibitor) from the total binding.
MAO-B Enzyme Activity Assay
This assay directly measures the enzymatic activity of MAO-B in the presence of an inhibitor to determine its potency.
Materials:
-
Human recombinant MAO-B
-
MAO-B substrate (e.g., benzylamine or kynuramine)
-
This compound
-
Detection reagent (e.g., a fluorometric or colorimetric probe that reacts with a product of the enzymatic reaction)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Pre-incubation: Pre-incubate the MAO-B enzyme with varying concentrations of this compound for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Detection: Stop the reaction and add the detection reagent. The product of the enzymatic reaction (e.g., hydrogen peroxide) reacts with the probe to generate a fluorescent or colored signal.
-
Measurement: Measure the signal using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound is the inhibition of MAO-B, which has direct consequences on cellular signaling, particularly in dopaminergic neurons.
Downstream Effects of MAO-B Inhibition by this compound
The inhibition of MAO-B by this compound prevents the breakdown of dopamine in the brain. This leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic signaling. This is the principal mechanism underlying the therapeutic potential of MAO-B inhibitors in Parkinson's disease.
Caption: Downstream effects of MAO-B inhibition by this compound.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value of an inhibitor like this compound involves a series of systematic steps, from preparing the necessary reagents to analyzing the final data.
Caption: Experimental workflow for IC50 determination of this compound.
Conclusion
This compound stands out as a highly potent and selective competitive inhibitor of MAO-B. Its well-characterized binding affinity makes it an invaluable tool for studying the role of MAO-B in health and disease. While detailed kinetic parameters are not yet widely available, the established protocols for determining its inhibitory activity provide a solid foundation for further investigation. The ability of this compound to modulate dopaminergic signaling underscores its potential in the development of novel therapeutic strategies for neurodegenerative disorders. Future research focusing on its binding kinetics will further refine our understanding of its mechanism of action and aid in the design of next-generation MAO-B inhibitors.
References
- 1. This compound | MAO-B抑制剂 | MCE [medchemexpress.cn]
- 2. admin.biosschina.com [admin.biosschina.com]
- 3. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
FPI-1434: A Technical Guide to Cellular Uptake and Internalization
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular uptake and internalization mechanisms of FPI-1434, a promising targeted alpha therapy. The document outlines the core components of the drug, its mechanism of action, quantitative data from clinical studies, and detailed experimental protocols relevant to its cellular interactions.
Introduction to FPI-1434
FPI-1434 is an investigational radioimmunoconjugate designed to selectively deliver a potent alpha-particle emitting radionuclide to cancer cells.[1][2] This therapeutic agent is composed of three key components:
-
The Antibody: A humanized monoclonal antibody, FPI-1175 (also known as veligrotug or AVE1642), that specifically targets the external domain of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[3][4][5][6]
-
The Radionuclide: Actinium-225 (²²⁵Ac), a powerful alpha-emitter that induces highly cytotoxic double-stranded DNA breaks in target cells.[4][6]
-
The Linker-Chelator System: A proprietary bifunctional chelate, FPI-1397, that stably connects the antibody to the Actinium-225 payload.[3][7]
The primary target, IGF-1R, is a transmembrane tyrosine kinase that is overexpressed in a wide variety of solid tumors, including breast, ovarian, prostate, colon, and lung cancers.[6][8] Its activation is associated with cancer cell proliferation, survival, and metastasis.[5][9] FPI-1434 leverages the high expression of IGF-1R on tumor cells as a means to identify and deliver its cytotoxic payload, minimizing damage to healthy tissues.[3][7]
Cellular Uptake and Internalization Pathway
The cellular uptake of FPI-1434 is a targeted, receptor-mediated process. The mechanism ensures that the potent alpha-emitter is delivered specifically to cancer cells overexpressing the IGF-1R.
-
Binding: The FPI-1175 antibody component of FPI-1434 binds with high affinity to the IGF-1R on the surface of a tumor cell.[5][6]
-
Internalization: Upon binding, the FPI-1434/IGF-1R complex is internalized by the cell through receptor-mediated endocytosis.[4][6][10] This process sequesters the radioimmunoconjugate inside the cell within an endosome.
-
Radionuclide Decay and Cytotoxicity: Following internalization, the decay of the ²²⁵Ac payload releases a cascade of high-energy alpha particles.[6] These particles travel a very short distance, creating dense and complex double-stranded DNA breaks.[2][4][6] This damage is difficult for the cell to repair, leading to apoptosis (programmed cell death).[9] The potent, localized nature of alpha radiation can also induce a "bystander effect," where adjacent tumor cells not directly targeted by FPI-1434 are also killed.[9]
Quantitative Data Summary
Data from the Phase 1 clinical trial (NCT03746431) provides valuable quantitative insights into the biodistribution and dosing of FPI-1434. Patient eligibility for the therapy is determined by imaging with an Indium-111 labeled analogue, [¹¹¹In]-FPI-1547, which has identical targeting properties. A key inclusion criterion is a tumor-to-background ratio (TBR) of ≥2, ensuring sufficient target expression.[8]
Table 1: Radiation Absorbed Dose Estimates from [¹¹¹In]-FPI-1547 Imaging
This table summarizes the estimated radiation dose to various organs per unit of administered activity, calculated from patient imaging data. These estimates are crucial for ensuring patient safety and fall within predefined limits.[11]
| Target Organ | Mean Radiation Dose (mGy-Eq/MBq) | Standard Deviation (±SD) |
| Spleen | 3,668 | 1881 |
| Kidneys | 988 | 305 |
| Liver | 934 | 319 |
| Red Marrow | 807 | 303 |
| Lungs | 626 | 175 |
| Total Body | 140 | 16 |
Data based on N=13 patients from the first three cohorts.[11]
Table 2: Phase 1 Dose Escalation Cohorts for [²²⁵Ac]-FPI-1434
The clinical trial employs a modified 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[4]
| Dose Cohort | Administered Dosage of [²²⁵Ac]-FPI-1434 (per kg body weight) |
| 1 | 10 kBq/kg |
| 2 | 20 kBq/kg |
| 3 | 40 kBq/kg |
| 4 | 80 kBq/kg |
| 5 | 120 kBq/kg |
As outlined in the initial study design.[4][10]
Additionally, studies have explored a "cold+hot" dosing regimen, where pre-administration of the non-radiolabeled antibody (FPI-1175) is used to saturate natural sinks and improve the biodistribution of the radiolabeled FPI-1434, leading to an improved tumor-to-normal organ ratio.[8][9][12]
Experimental Protocols
The following sections detail key experimental methodologies for assessing the uptake and internalization of FPI-1434.
Protocol: In Vivo Tumor Uptake and Dosimetry Assessment
This protocol is used in the clinical setting to determine patient eligibility and calculate radiation dosimetry.
-
Administration: Patients receive a single intravenous injection of 185 MBq of the imaging analogue, [¹¹¹In]-FPI-1547.[7]
-
Imaging: A series of four anterior/posterior whole-body planar and SPECT/CT scans are acquired over an 8-day period.[8][13]
-
Data Extraction: Count data from regions of interest (including tumors and key organs like the kidneys, liver, and lungs) are extracted from each scan.[13]
-
Dosimetry Calculation: Time-activity curves are generated to calculate residence times. This data is used with CT-based organ volumes to estimate the radiation absorbed dose per the MIRD (Medical Internal Radiation Dose) schema, often using software like OLINDA/EXM.[13]
-
Eligibility Assessment: Patients with sufficient tumor uptake (TBR ≥2) and dosimetry estimates within safety limits are eligible for [²²⁵Ac]-FPI-1434 therapy.[8][10]
Protocol: In Vitro Radioligand Binding Assay
This protocol can be used to determine the binding affinity (e.g., Kd) of FPI-1434 to IGF-1R expressing cells.
-
Cell Culture: Plate IGF-1R-positive cancer cells (e.g., MCF-7) in multi-well plates and grow to confluence.
-
Preparation: Wash cells with a cold binding buffer (e.g., PBS with 1% BSA).
-
Incubation: Add increasing concentrations of radiolabeled FPI-1434 (or its analogue) to the wells. For non-specific binding determination, add a parallel set of wells containing the radioligand plus a large excess of non-radiolabeled antibody (FPI-1175). Incubate for 2-4 hours at 4°C to allow binding but prevent internalization.
-
Washing: Aspirate the incubation medium and wash the cells multiple times with cold binding buffer to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding versus concentration and use saturation binding analysis to calculate Kd and Bmax.
Protocol: In Vitro Internalization (Acid Wash) Assay
This assay quantifies the amount of FPI-1434 that is actively internalized by cells over time.
-
Cell Culture: Plate IGF-1R-positive cells in multi-well plates.
-
Binding: Pre-chill plates to 4°C. Add radiolabeled FPI-1434 to all wells and incubate at 4°C for 1-2 hours to allow binding to the cell surface without internalization.
-
Initiate Internalization: Wash away unbound ligand with cold media. Add pre-warmed (37°C) media to the wells and place the plate in a 37°C incubator. This starts a synchronized wave of internalization. Stop the process at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Acid Wash: At each time point, place the plate on ice. Treat one set of wells with a mild acid buffer (e.g., glycine-HCl, pH 2.5) for 5-10 minutes. This buffer strips surface-bound radioligand without affecting internalized ligand. Collect the supernatant (surface-bound fraction).
-
Lysis: Lyse the acid-washed cells to release the internalized fraction.
-
Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Analysis: Calculate the percentage of internalized radioligand at each time point relative to the total cell-associated radioactivity (surface + internalized).
References
- 1. Fusion Pharmaceuticals Provides Updates on FPI-1434 and FPI-1966 Clinical Programs - BioSpace [biospace.com]
- 2. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]
- 3. openmedscience.com [openmedscience.com]
- 4. fusionpharma.com [fusionpharma.com]
- 5. Facebook [cancer.gov]
- 6. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]
- 7. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. fusionpharma.com [fusionpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. isotopes.gov [isotopes.gov]
- 12. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Notes and Protocols for [225Ac]-FPI-1434 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the targeted alpha therapy [225Ac]-FPI-1434, designed for the treatment of solid tumors overexpressing the Insulin-like Growth Factor 1 Receptor (IGF-1R). The document outlines the mechanism of action, details preclinical and clinical experimental procedures, and presents available quantitative data.
Introduction
[225Ac]-FPI-1434 is a radioimmunoconjugate that delivers a potent alpha-emitting radionuclide, Actinium-225 (225Ac), directly to cancer cells.[1][2][3][4] It is composed of a humanized monoclonal antibody, AVE1642, which targets the external domain of IGF-1R, a proprietary bifunctional chelate, and 225Ac.[1][2][3] The overexpression of IGF-1R is observed in a variety of solid tumors, including non-small cell lung, prostate, sarcoma, and breast cancers, making it a viable target for this therapeutic approach.[1][2][3]
The therapeutic strategy also involves an imaging analog, [111In]-FPI-1547, which utilizes the same antibody and chelate but is labeled with Indium-111. This analog is used for patient selection through imaging to confirm IGF-1R expression in tumors and for dosimetry estimates prior to therapy.[1][4][5]
Mechanism of Action
The mechanism of action of [225Ac]-FPI-1434 involves a multi-step process that leads to targeted tumor cell death.
-
Targeting: The monoclonal antibody component of [225Ac]-FPI-1434 specifically binds to IGF-1R on the surface of tumor cells.
-
Internalization: Upon binding, the radioimmunoconjugate is internalized by the cancer cell.[1][2][4][5]
-
Alpha Particle Emission: The radionuclide, 225Ac, and its daughter isotopes undergo radioactive decay, emitting high-energy alpha particles.
-
DNA Damage: These alpha particles cause double-stranded DNA breaks within the tumor cell, leading to cell death.[1][2][4][5]
Preclinical studies have shown that [225Ac]-FPI-1434 induces apoptosis in colorectal cancer tumor xenografts.
Experimental Protocols
Preclinical Evaluation
The initiation of clinical trials for [225Ac]-FPI-1434 was based on comprehensive preclinical studies that demonstrated its anti-tumor activity and a favorable safety profile.[1][2][4][5]
Objective: To assess the anti-tumor efficacy of [225Ac]-FPI-1434 in mouse models of human solid tumors.
Animal Models:
-
Colo-205 colorectal cancer xenografts.[1]
-
LNCaP prostate cancer tumor xenografts.[1]
-
A549 non-small cell lung cancer (NSCLC) xenografts.[1]
Experimental Procedure (General Protocol):
-
Cell Culture: Human cancer cell lines (Colo-205, LNCaP, A549) are cultured under standard conditions.
-
Tumor Implantation: An appropriate number of cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. [225Ac]-FPI-1434 is administered as a single intravenous (i.v.) injection at various dose levels. The vehicle control group receives a saline injection.
-
Efficacy Assessment: Tumor growth is monitored for the duration of the study. Key endpoints include tumor growth inhibition, tumor regression, and overall survival.[1]
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Quantitative Data from Preclinical Efficacy Studies:
| Tumor Model | Treatment Dose | Outcome |
| Colo-205 Colorectal Cancer | 1.85 kBq | Tumor suppression.[1] |
| 7.4 kBq | Tumor regression (P < 0.05 vs. vehicle at day 52).[1] | |
| 14.8 kBq | Tumor regression lasting 178 days with no regrowth; median survival of 151 days.[1] | |
| LNCaP Prostate Cancer | 14.8 kBq | Tumor regression (P < 0.002 vs. vehicle at 29 days).[1] |
| A549 NSCLC | 14.8 kBq | Reduction in tumor size (P < 0.002 vs. vehicle at 28 days).[1] |
Objective: To evaluate the safety and tolerability of [225Ac]-FPI-1434 in a non-human primate model.
Animal Model: Cynomolgus monkeys.[2][4][6]
Experimental Procedure (General Protocol):
-
Dose Administration: [225Ac]-FPI-1434 is administered intravenously to cynomolgus monkeys.
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food consumption, and other relevant physiological parameters.
-
Clinical Pathology: Blood and urine samples are collected at predetermined intervals for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for histopathological examination to identify any target organ toxicity.
Note: Specific details of the toxicology studies for [225Ac]-FPI-1434 are not publicly available but would follow standard guidelines for non-clinical safety evaluation of antibody-drug conjugates.
Clinical Trial Protocol (Phase I/II - NCT03746431)
Objective: To investigate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of [225Ac]-FPI-1434 in patients with advanced solid tumors.[2][6]
References
- 1. Fusion Pharmaceuticals Announces Preliminary Safety and Dosimetry Results from its Single-Dose Portion of the Phase 1 Study of FPI-1434 [prnewswire.com]
- 2. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [newswire.ca]
- 3. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]
FPI-1434 In Vivo Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1434 is an antibody-drug conjugate (ADC) that comprises a humanized monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R), linked to the alpha-emitting radionuclide Actinium-225 (²²⁵Ac).[1][2] IGF-1R is overexpressed in a wide range of solid tumors, making it an attractive target for cancer therapy.[1][2] FPI-1434 is designed to deliver a potent and localized dose of alpha radiation to tumor cells, leading to double-strand DNA breaks and subsequent cell death.[2][3] Preclinical in vivo animal model studies have been instrumental in evaluating the biodistribution, efficacy, and mechanism of action of FPI-1434, both as a monotherapy and in combination with other anticancer agents.
These application notes provide a summary of the key quantitative data from these preclinical studies and detailed protocols for the experimental models used.
Data Presentation
Biodistribution of [²²⁵Ac]-FPX-01 in Colo-205 Xenograft Model
The biodistribution of the FPI-1434 predecessor, [²²⁵Ac]-FPX-01, was evaluated in athymic nude mice bearing Colo-205 colorectal cancer xenografts. The study demonstrated high uptake in the tumor and low uptake in normal organs.[4]
| Organ | Mean % Injected Dose per Gram (%ID/g) ± SD (168 hours post-injection) |
| Colo-205 Tumor | 35.5 ± 4.2 |
| Normal Organs | < 5.2 |
Data from a comparative biodistribution study of [²²⁵Ac]-FPX-01 in Colo-205 xenograft-bearing athymic nude mice.[4]
Efficacy of FPI-1434 Monotherapy in Xenograft Models
Single-dose efficacy of FPI-1434 has been demonstrated in both colorectal (Colo-205) and non-small cell lung cancer (A549) xenograft models.
| Animal Model | FPI-1434 Dose | Outcome |
| Colo-205 Xenograft | 20 nCi | No effect |
| 50 nCi | Tumor growth suppression | |
| 100 nCi | Tumor regression | |
| A549 Xenograft | 20 nCi | No effect |
| 50 nCi | No effect | |
| 100 nCi | Tumor growth suppression | |
| 200 nCi | Tumor regression |
Summary of single-agent efficacy of FPI-1434 in preclinical xenograft models.[3]
Efficacy of FPI-1434 in Combination with Olaparib
The combination of FPI-1434 with the PARP inhibitor olaparib showed synergistic efficacy in both Colo-205 and A549 xenograft models. The strongest combination effect was observed when using doses of each agent that were ineffective as monotherapies.[3][5]
| Animal Model | FPI-1434 Dose | Olaparib Dose | Outcome |
| Colo-205 Xenograft | 20 nCi | Not specified | Combination efficacy observed |
| 50 nCi | 25 mg/kg | Strongest combined effect | |
| A549 Xenograft | 20 nCi | Not specified | Combination efficacy observed |
| 50 nCi | Not specified | Combination efficacy observed | |
| 100 nCi | Not specified | Combination efficacy observed |
Summary of combination efficacy of FPI-1434 and olaparib in preclinical xenograft models.[3]
Efficacy of FPI-1434 in Combination with Immune Checkpoint Inhibitors
In a colorectal cancer syngeneic model, the combination of IGF-1R targeted alpha therapy with immune checkpoint inhibitors resulted in complete tumor eradication.[1] This combination also led to an increase in antigen-specific CD8+ T cells and a "vaccine" effect, preventing tumor growth upon re-inoculation.[1]
Experimental Protocols
Protocol 1: Xenograft Tumor Model for Efficacy and Biodistribution Studies
Objective: To establish subcutaneous xenograft tumor models in mice to evaluate the efficacy and biodistribution of FPI-1434.
Materials:
-
Colo-205 or A549 cancer cell lines
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Calipers
-
FPI-1434 (or its analogues for biodistribution)
-
Anesthetic
Procedure:
-
Cell Preparation: Culture Colo-205 or A549 cells in appropriate media until they reach 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
Animal Grouping: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5 per group).[3]
-
Drug Administration:
-
For efficacy studies: Administer a single intravenous (i.v.) dose of FPI-1434 at the specified concentrations (e.g., 20-200 nCi).[3] The vehicle control group should receive a corresponding volume of the vehicle.
-
For biodistribution studies: Administer a single i.v. dose of radiolabeled FPI-1434 analogue (e.g., [²²⁵Ac]-FPX-01).
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight for the duration of the study. Efficacy is determined by tumor growth inhibition or regression compared to the control group.
-
Biodistribution Assessment: At predetermined time points (e.g., 168 hours), euthanize the mice.[4] Collect tumors, blood, and major organs. Weigh the tissues and measure the radioactivity using a gamma counter. Calculate the percent injected dose per gram (%ID/g) for each tissue.
Protocol 2: Combination Therapy with Olaparib in Xenograft Models
Objective: To evaluate the synergistic anti-tumor effect of FPI-1434 in combination with the PARP inhibitor olaparib.
Procedure:
-
Establish Xenograft Model: Follow steps 1-4 of Protocol 1 to establish Colo-205 or A549 xenograft tumors.
-
Treatment Groups: Randomize mice into the following groups:
-
Vehicle control
-
FPI-1434 alone
-
Olaparib alone
-
FPI-1434 + Olaparib
-
-
Drug Administration:
-
Efficacy Assessment: Monitor tumor volume and body weight as described in Protocol 1.
-
Mechanism of Action Studies (Optional): At the end of the study, tumors can be excised and processed for immunohistochemistry (IHC) to evaluate markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).[3]
Visualizations
Caption: FPI-1434 Mechanism of Action.
Caption: Xenograft Study Workflow.
Caption: FPI-1434 and Olaparib Combination Logic.
References
- 1. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]
- 2. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]
- 3. fusionpharma.com [fusionpharma.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Fusion Pharmaceuticals Announces Preliminary Safety And Dosimetry Results From Its Single-Dose Portion Of The Phase 1 Study Of FPI-1434 - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
Application Notes and Protocols: Radiolabeling of PSB-1434 with Actinium-225 for Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted alpha therapy (TAT) is a promising modality for cancer treatment that utilizes alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to tumor cells, minimizing damage to surrounding healthy tissues. Actinium-225 (²²⁵Ac), with its long half-life of 9.92 days and a decay chain that yields four high-energy alpha particles, is a particularly attractive candidate for TAT. The P2Y12 receptor, a key player in platelet aggregation, has also been identified as a potential therapeutic target in various cancers. PSB-1434 is known to be an antagonist of the P2Y12 receptor. This document provides a detailed protocol for the radiolabeling of a this compound derivative with Actinium-225, creating a potential novel agent for targeted alpha therapy.
The successful development of such a radiopharmaceutical hinges on a robust and reproducible radiolabeling procedure. This involves the synthesis of a bifunctional chelator-PSB-1434 conjugate, followed by efficient and stable incorporation of ²²⁵Ac. This document outlines the necessary steps, from precursor synthesis to quality control of the final radiolabeled product.
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative for Conjugation
To facilitate the attachment of a chelator, this compound, chemically known as (S)-4-benzyl-3-((S,E)-5-chloro-2-isopropylpent-4-enoyl)oxazolidin-2-one, requires modification to introduce a suitable functional group. A common and effective strategy is the introduction of an amino group on the phenyl ring of the benzyl moiety, which can then react with isothiocyanate or NHS-ester functionalized chelators.
Materials:
-
This compound
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Iron powder (or Tin(II) chloride)
-
Concentrated Hydrochloric Acid
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Nitration of the Benzyl Group:
-
In a round-bottom flask cooled in an ice bath, dissolve this compound in a minimal amount of concentrated sulfuric acid.
-
Slowly add a nitrating mixture (fuming nitric acid in concentrated sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.
-
Purify the resulting p-nitrobenzyl derivative of this compound by silica gel column chromatography.
-
-
Reduction of the Nitro Group:
-
Dissolve the purified p-nitrobenzyl-PSB-1434 in methanol or ethanol.
-
Add iron powder and concentrated hydrochloric acid to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the iron powder.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting p-aminobenzyl-PSB-1434 (this compound-NH₂) by silica gel column chromatography.
-
Protocol 2: Conjugation of this compound-NH₂ with a Bifunctional Chelator
This protocol describes the conjugation of the synthesized this compound-NH₂ with a commonly used bifunctional chelator, S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid (p-SCN-Bn-DOTA), a derivative of the versatile DOTA chelator.
Materials:
-
This compound-NH₂
-
p-SCN-Bn-DOTA
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Conjugation Reaction:
-
Dissolve this compound-NH₂ in anhydrous DMF.
-
Add a 1.1 to 1.5 molar excess of p-SCN-Bn-DOTA to the solution.
-
Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by HPLC.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the this compound-DOTA conjugate by preparative reverse-phase HPLC.
-
Lyophilize the fractions containing the pure product to obtain the final conjugate as a white solid.
-
Characterize the conjugate by mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 3: Radiolabeling of this compound-DOTA with Actinium-225
This protocol outlines the procedure for radiolabeling the this compound-DOTA conjugate with Actinium-225.
Materials:
-
This compound-DOTA conjugate
-
Actinium-225 (²²⁵Ac) in 0.1 M HCl
-
Ammonium acetate buffer (0.2 M, pH 5.5-6.5)
-
Sterile, metal-free reaction vials
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) strips (e.g., ITLC-SG)
-
Mobile phase for ITLC (e.g., 50 mM EDTA in 0.9% saline)
-
Radio-TLC scanner or gamma counter
-
HPLC system with a radioactivity detector
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free reaction vial, dissolve a predetermined amount of the this compound-DOTA conjugate in ammonium acetate buffer.
-
Carefully add the required activity of ²²⁵Ac solution to the vial. The molar ratio of conjugate to ²²⁵Ac should be optimized, but a starting point of 10:1 to 100:1 is recommended.
-
-
Radiolabeling Reaction:
-
Gently mix the reaction solution.
-
Incubate the reaction vial at a controlled temperature, typically between 80-95°C, for 15-30 minutes. The optimal temperature and time should be determined empirically.
-
-
Quality Control:
-
Radiochemical Purity (RCP) by ITLC:
-
Spot a small aliquot (1-2 µL) of the reaction mixture onto an ITLC strip.
-
Develop the strip using the appropriate mobile phase. In this system, the ²²⁵Ac-PSB-1434-DOTA complex will remain at the origin (Rf = 0), while free ²²⁵Ac will migrate with the solvent front (Rf = 1).
-
Analyze the strip using a radio-TLC scanner or by cutting the strip and counting each section in a gamma counter.
-
Calculate the RCP as: (Counts at origin / Total counts) x 100%.
-
-
Radiochemical Purity by Radio-HPLC:
-
Inject an aliquot of the reaction mixture onto a suitable reverse-phase HPLC column.
-
Elute with a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid.
-
Monitor the eluate with both a UV detector (to identify the unlabeled conjugate) and a radioactivity detector.
-
The retention time of the ²²⁵Ac-PSB-1434-DOTA should be compared to that of the unlabeled standard. The presence of a single major radioactive peak corresponding to the product indicates high radiochemical purity.
-
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Precursor (this compound-DOTA) | |||
| Concentration (µM) | 10 | 20 | 30 |
| Radiolabeling | |||
| Actinium-225 Activity (MBq) | 1 | 1 | 1 |
| Reaction Buffer | 0.2 M Ammonium Acetate (pH 5.5) | 0.2 M Ammonium Acetate (pH 6.0) | 0.2 M Ammonium Acetate (pH 6.5) |
| Reaction Temperature (°C) | 85 | 90 | 95 |
| Reaction Time (min) | 15 | 20 | 25 |
| Quality Control | |||
| Radiochemical Purity (ITLC, %) | >95% | >98% | >97% |
| Radiochemical Purity (HPLC, %) | >96% | >99% | >98% |
| Specific Activity (GBq/µmol) | To be determined | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for the synthesis and radiolabeling of ²²⁵Ac-PSB-1434-DOTA.
Caption: Principle of targeted alpha therapy using ²²⁵Ac-PSB-1434-DOTA.
Application Notes and Protocols: Dosimetry and Biodistribution of [225Ac]-FPI-1434
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosimetry and biodistribution of [225Ac]-FPI-1434, a targeted alpha therapy currently under investigation for the treatment of solid tumors expressing the insulin-like growth factor type 1 receptor (IGF-1R). The information is compiled from publicly available data from preclinical studies and the first-in-human Phase I clinical trial (NCT03746431).
Introduction to [225Ac]-FPI-1434
[225Ac]-FPI-1434 is a radioimmunoconjugate composed of a humanized monoclonal antibody (FPI-1175, formerly AVE1642) that targets IGF-1R, a proprietary bifunctional chelate, and the alpha-emitting radionuclide Actinium-225 (Ac-225).[1][2] Upon binding to the external domain of IGF-1R on cancer cells, the radioimmunoconjugate is internalized.[1] The subsequent decay of Ac-225 releases high-energy alpha particles, causing double-stranded DNA breaks and leading to tumor cell death.[1]
Targeted alpha therapies like [225Ac]-FPI-1434 hold promise for treating cancers resistant to other therapies due to the high linear energy transfer and short path length of alpha particles, which induce highly cytotoxic and localized damage to cancer cells while minimizing damage to surrounding healthy tissue.[2][3]
Quantitative Biodistribution and Dosimetry Data
Patient-specific dosimetry is a critical component of the clinical evaluation of [225Ac]-FPI-1434, used for treatment planning to ensure that the administered activity does not exceed the radiation absorbed dose limits for critical organs.[4] An indium-111 imaging analog, [111In]-FPI-1547, which uses the same antibody and chelate, is employed for patient selection and to predict the dosimetry of the therapeutic agent.[1][5][4]
The following table summarizes the estimated mean radiation absorbed doses to various organs from the first-in-human Phase I study (N=13). A relative biologic effectiveness (RBE) value of 3.4 for alpha emitters was applied to calculate the equivalent dose in mGy-Eq/MBq.[4]
| Target Organ | Mean (mGy-Eq/MBq) | Minimum (mGy-Eq/MBq) | Maximum (mGy-Eq/MBq) | Standard Deviation (mGy-Eq/MBq) |
| Critical Organs | ||||
| Kidneys | 988 | 615 | 1,820 | 305 |
| Liver | 934 | 556 | 1,660 | 319 |
| Lungs | 626 | 328 | 910 | 175 |
| Red Marrow | 807 | 398 | 1,450 | 303 |
| Spleen | 3,668 | 1,740 | 9,060 | 1881 |
| Other Organs | ||||
| Adrenals | 78 | 56 | 102 | 14 |
| Brain | 94 | 56 | 169 | 34 |
| Esophagus | 75 | 54 | 99 | 14 |
| Eyes | 74 | 53 | 98 | 14 |
| Gallbladder Wall | 77 | 55 | 100 | 14 |
| Heart Wall | 1,190 | 690 | 2,040 | 392 |
| Left colon | 81 | 59 | 104 | 14 |
| Small Intestine | 75 | 54 | 99 | 14 |
| Stomach Wall | 76 | 54 | 99 | 14 |
| Right colon | 78 | 57 | 102 | 14 |
| Rectum | 81 | 59 | 104 | 14 |
| Pancreas | 76 | 54 | 99 | 14 |
| Salivary Glands | 1,520 | 900 | 2,370 | 452 |
| Osteogenic Cells | 1,280 | 922 | 1,860 | 227 |
| Thymus | 75 | 54 | 99 | 14 |
| Thyroid | 693 | 315 | 1,510 | 347 |
| Urinary Bladder Wall | 76 | 55 | 99 | 14 |
| Total Body | 140 | 111 | 167 | 16 |
Data sourced from a presentation of the FPX-01-01 study.[4]
Experimental Protocols
Protocol 1: Patient Screening and Dosimetry Estimation for [225Ac]-FPI-1434 Therapy
This protocol outlines the methodology used in the Phase I clinical trial (NCT03746431) for patient selection and individualized dosimetry assessment prior to the administration of [225Ac]-FPI-1434.
1. Patient Eligibility:
-
Patients with advanced solid tumors expressing IGF-1R.[6]
-
Confirmation of IGF-1R expression is performed via imaging.[6]
-
Adequate organ function and performance status (ECOG 0-1).[5]
2. Administration of Imaging Analog:
-
Patients receive an intravenous injection of approximately 185 MBq (~5 mCi) of [111In]-FPI-1547.[4][7]
3. Imaging Schedule:
-
Whole-body planar scintigraphy and SPECT/CT imaging are performed at multiple time points post-injection to assess the biodistribution and clearance of the radiotracer.[8]
-
Typical imaging time points are approximately 1 hour, 24 hours, 65 hours, and 168 hours post-injection.[4]
4. Image Analysis and Dosimetry Calculation:
-
Regions of interest (ROIs) are drawn on the images to determine the time-integrated activity in tumors and normal organs.
-
The time-integrated activity data from [111In]-FPI-1547 is converted to values for [225Ac]-FPI-1434.[4]
-
Radiation absorbed dose estimates are calculated using software such as OLINDA/EXM (versions 2.1-2.2).[1]
-
An RBE of 3.4 is applied to all calculations for alpha emitters to determine the equivalent dose.[4]
5. Eligibility for Therapy:
-
Patients are eligible to receive [225Ac]-FPI-1434 if they have a tumor-to-background ratio (TBR) of ≥2:1 relative to skeletal muscle.[6]
-
The estimated radiation doses to critical organs must be within protocol-specified limits (e.g., kidneys <18 Gy, liver <31 Gy, lungs <16.5 Gy).[1][4]
6. Therapeutic Administration:
-
Eligible patients receive a single intravenous injection of [225Ac]-FPI-1434.
-
Dose-escalation cohorts in the Phase I trial have included 10, 20, and 40 kBq/kg body weight.[1][4]
Protocol 2: Radiolabeling of FPI-1175 Antibody with Actinium-225 (General Procedure)
While the specific details of the proprietary bifunctional chelate used in FPI-1434 are not public, this protocol describes a general and efficient one-step method for radiolabeling monoclonal antibodies with 225Ac using a DOTA-based chelator. This method has been shown to be effective for producing stable radioimmunoconjugates.[9][10]
1. Materials:
-
FPI-1175 (or other monoclonal antibody) conjugated with a DOTA-based chelator (e.g., p-SCN-Bn-DOTA).
-
[225Ac]AcCl3 solution.
-
0.2 M Sodium Acetate (NaOAc) buffer, pH 5.0.
-
PD-10 size exclusion chromatography column.
-
0.1 M EDTA solution.
-
Radio-TLC system.
2. Radiolabeling Procedure:
-
Adjust the pH of the [225Ac]AcCl3 solution to approximately 4.5 using the 0.2 M NaOAc buffer.[11]
-
Add the DOTA-conjugated antibody to the buffered 225Ac solution. The molar ratio of antibody to 225Ac can be optimized to achieve high radiochemical yield.[11]
-
Incubate the reaction mixture at 37°C for 2 hours or at 4°C for 24 hours.[11]
3. Purification:
-
Purify the resulting [225Ac]Ac-DOTA-antibody conjugate using a PD-10 column to remove unbound 225Ac.
4. Quality Control:
-
Determine the radiochemical yield (RCY) and radiochemical purity of the final product using radio-TLC with a mobile phase of 0.1 M EDTA.[11]
Mechanism of Action: IGF-1R Signaling and Targeted Alpha Therapy
The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase that is overexpressed in a variety of solid tumors, including lung, colorectal, prostate, breast, and ovarian cancers.[2][5][3] Its activation plays a crucial role in cancer cell proliferation, survival, migration, and resistance to treatment.[3][12]
[225Ac]-FPI-1434 leverages the overexpression of IGF-1R to selectively deliver a potent alpha-particle payload to cancer cells.[7]
Conclusion
The dosimetry and biodistribution studies of [225Ac]-FPI-1434 demonstrate a manageable safety profile and provide a basis for patient-specific treatment planning.[1][6] The use of an imaging analog allows for the prospective estimation of radiation doses to critical organs, ensuring that the therapeutic administration remains within safe limits.[4] The targeted delivery of Actinium-225 to IGF-1R expressing tumors represents a promising strategy in the development of next-generation radiopharmaceuticals for oncology.[2] Further research and ongoing clinical trials will continue to refine the therapeutic window and explore the full potential of this targeted alpha therapy.[13]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. openmedscience.com [openmedscience.com]
- 3. fusionpharma.com [fusionpharma.com]
- 4. fusionpharma.com [fusionpharma.com]
- 5. fusionpharma.com [fusionpharma.com]
- 6. isotopes.gov [isotopes.gov]
- 7. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Facebook [cancer.gov]
- 13. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
Application Notes and Protocols: Immunohistochemical Detection of IGF-1R for Studies Involving FPI-1434
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, growth, and survival.[1][2] Its signaling pathways, primarily the PI3K/Akt and Ras/MAPK pathways, are crucial for normal physiological processes, but their dysregulation is frequently implicated in the progression of various cancers.[1][3] Overexpression of IGF-1R in malignant tissues is associated with tumor growth, metastasis, and resistance to therapy, making it a compelling target for cancer treatment.[3]
FPI-1434 is a radioimmunoconjugate that targets IGF-1R, consisting of a humanized monoclonal antibody linked to the alpha-emitting radionuclide actinium-225.[4][5][6] This targeted alpha therapy is designed to deliver a potent cytotoxic payload directly to cancer cells expressing IGF-1R.[4][5] Immunohistochemistry (IHC) is a critical tool in the context of FPI-1434 research and clinical development, as it is used to verify the expression of IGF-1R in tumor tissues, a key criterion for patient selection in clinical trials.[5][7]
This document provides a detailed protocol for the immunohistochemical staining of IGF-1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections. It also includes a diagram of the IGF-1R signaling pathway to provide a broader context for researchers.
IGF-1R Signaling Pathway
The activation of IGF-1R by its ligands, IGF-1 or IGF-2, initiates a cascade of intracellular signaling events. This leads to the activation of two major downstream pathways: the PI3K/Akt/mTOR pathway, which primarily regulates cell survival and proliferation, and the Ras/Raf/MAPK pathway, which is also involved in cell growth and differentiation.[1][3][8]
Immunohistochemistry Protocol for IGF-1R
This protocol is a general guideline for the detection of IGF-1R in FFPE tissue sections. Optimal conditions, such as antibody concentration and incubation times, may need to be determined by the individual researcher.
Reagents and Materials
| Reagent/Material | Supplier Example |
| Primary Antibody (anti-IGF-1R) | Cell Signaling Technology (#9750)[9] |
| Novus Biologicals (NBP1-77680)[10] | |
| Peroxide Block | Biocare Medical |
| Antigen Retrieval Solution | 10 mM Sodium Citrate Buffer, pH 6.0 |
| Blocking Solution | 5% Normal Goat Serum in PBS |
| Secondary Antibody (HRP-conjugated) | Vector Laboratories |
| DAB Substrate Kit | Vector Laboratories |
| Hematoxylin Counterstain | Dako |
| Mounting Medium | Dako |
| Wash Buffer | PBS or TBS |
Experimental Workflow
Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.
-
Hydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Peroxidase Block:
-
Incubate sections with a peroxide blocking solution for 5-10 minutes at room temperature to quench endogenous peroxidase activity.[11]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate each section with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.[9]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the sections three times with wash buffer for 5 minutes each.
-
Incubate with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[10]
-
-
Detection:
-
If using a biotinylated secondary antibody, wash and then incubate with a streptavidin-HRP reagent for 30 minutes at room temperature.[10]
-
Wash the sections three times with wash buffer for 5 minutes each.
-
Add the DAB substrate solution and monitor for color development under a microscope.[10]
-
Immerse slides in deionized water to stop the reaction.[10]
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 1-2 minutes.[10]
-
"Blue" the sections in a suitable solution or running tap water.
-
-
Dehydration and Mounting:
Data Interpretation
IGF-1R expression is typically observed in the cytoplasm and/or on the cell membrane. In some cases, nuclear localization has also been reported.[9][12] The staining intensity and the percentage of positive tumor cells should be evaluated by a qualified pathologist.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Primary Antibody Dilution | 1:50 | [9] |
| Antigen Retrieval | 10 mM Sodium Citrate, pH 6.0 | [10] |
| Primary Antibody Incubation | Overnight at 4°C | [9][10] |
| Secondary Antibody Incubation | 30-60 minutes at Room Temperature | [10] |
| DAB Incubation | Monitored visually | [10] |
Conclusion
The provided immunohistochemistry protocol offers a reliable method for detecting IGF-1R expression in tumor tissues. This is a crucial step for identifying patient populations that may benefit from IGF-1R targeted therapies such as FPI-1434. While FPI-1434 itself is a therapeutic agent and not used for standard IHC, the confirmation of its target, IGF-1R, by IHC is an indispensable part of the research and clinical trial process.[5][7] Researchers should optimize the protocol for their specific antibodies and tissue types to ensure accurate and reproducible results.
References
- 1. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. fusionpharma.com [fusionpharma.com]
- 6. Facebook [cancer.gov]
- 7. Facebook [cancer.gov]
- 8. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. biocare.net [biocare.net]
- 12. Immunohistochemical analysis of insulin-like growth factor 1 and its receptor in sporadic schwannoma/peripheral nerve sheath tumour - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Administration of [225Ac]-FPI-1434
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the preclinical use of [225Ac]-FPI-1434, a targeted alpha therapy (TAT). [225Ac]-FPI-1434 is a radioimmunoconjugate composed of a humanized monoclonal antibody targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), a bifunctional chelate, and the alpha-emitting radionuclide Actinium-225.[1][2][3][4][5] IGF-1R is overexpressed in a variety of solid tumors, making it a viable target for delivering cytotoxic radiation directly to cancer cells.[1][2][3][6] These protocols summarize key preclinical findings and provide methodologies for efficacy studies in xenograft models.
Mechanism of Action
[225Ac]-FPI-1434 functions by targeting the IGF-1R on the surface of tumor cells.[6][7] Upon binding, the radioimmunoconjugate is internalized by the cell.[1][3][8] The radionuclide, Actinium-225, then undergoes its decay cascade, emitting four high-energy alpha particles.[9] These alpha particles induce complex, difficult-to-repair double-strand breaks in the cell's DNA, leading to apoptosis and tumor cell death.[1][3][5][10][11] An indium-111 analog, [111In]-FPI-1547, which uses the identical antibody and chelate, can be used for imaging and patient selection prior to therapy.[1][3][11]
Caption: Mechanism of action of [225Ac]-FPI-1434 from receptor binding to cell apoptosis.
Preclinical Efficacy Data
Single-dose intravenous administration of [225Ac]-FPI-1434 has demonstrated significant anti-tumor activity in various human cancer xenograft models. The treatment was reported to be well-tolerated in all studied cases.[8]
Table 1: Efficacy in Colo-205 Colorectal Cancer Xenograft Model
| Dose (kBq) | Antibody Dose (µg) | Outcome | Median Survival (Days) | Statistical Significance (vs. Vehicle) |
| 1.85 | 8 | Tumor Suppression | 66 | Not Specified |
| 7.4 | 8 | Tumor Regression | Not Specified | p < 0.05 (at day 52) |
| 14.8 | 8 | Sustained Tumor Regression (178 days) | 151 | p < 0.05 (at day 52) |
| Data sourced from Burak, E. et al. 2018.[8] |
Table 2: Efficacy in Other Xenograft Models
| Cancer Type | Xenograft Model | Dose (kBq) | Outcome | Statistical Significance (vs. Vehicle) |
| Prostate Cancer | LNCaP | 14.8 | Tumor Regression | p < 0.002 (at day 29) |
| NSCLC (Radioresistant) | A549 | 14.8 | Tumor Size Reduction | p < 0.002 (at day 28) |
| Data sourced from Burak, E. et al. 2018.[8] |
Combination Therapy
Preclinical studies have also explored [225Ac]-FPI-1434 in combination regimens. Co-dosing with the PARP inhibitor olaparib resulted in enhanced efficacy at lower doses of [225Ac]-FPI-1434 in lung and colorectal cancer xenografts.[10] This is attributed to the induction of double-stranded DNA breaks by FPI-1434, which creates a synthetic lethal interaction with PARP inhibition.[10] Enhanced efficacy was also observed when combined with immune checkpoint inhibitors in colorectal cancer models.[10]
Experimental Protocols
The following sections describe generalized protocols for preclinical evaluation based on published studies.
Caption: General experimental workflow for a preclinical efficacy study of [225Ac]-FPI-1434.
Protocol 1: Animal Model Preparation (Xenograft)
-
Cell Culture: Culture human cancer cells (e.g., Colo-205, LNCaP, A549) under standard conditions recommended by the supplier.
-
Animal Housing: Use immunocompromised mice (e.g., athymic nude or SCID) housed in a sterile environment.
-
Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Inject the cell suspension (typically 1-10 x 106 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 150-250 mm³) before initiating treatment. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Protocol 2: Preparation and Administration of [225Ac]-FPI-1434
-
Radiolabeling:
-
[225Ac]-FPI-1434 is a radioimmunoconjugate of the humanized IGF-1R antibody (also known as AVE1642 or FPI-1175) and Actinium-225, connected via a proprietary bifunctional chelate and linker technology.[1][2][10]
-
Detailed, proprietary radiolabeling procedures are specific to the manufacturer (Fusion Pharmaceuticals).
-
-
Dose Formulation:
-
Based on the desired activity level (e.g., 1.85, 7.4, or 14.8 kBq per animal), dilute the final product in a sterile, biocompatible buffer such as phosphate-buffered saline (PBS).[8]
-
The final injection volume should be standardized (e.g., 100-200 µL).
-
-
Administration:
-
Gently restrain the mouse.
-
Administer a single dose of the formulated [225Ac]-FPI-1434 solution via intravenous (i.v.) injection into the tail vein.[8]
-
Administer vehicle control (e.g., PBS) to the control group using the same method.
-
Protocol 3: Biodistribution and Efficacy Assessment
-
Biodistribution Studies:
-
To assess tumor targeting and clearance, administer [225Ac]-FPI-1434 (or its imaging analog [111In]-FPI-1547) to tumor-bearing mice.[8]
-
At selected time points post-injection, euthanize the animals.
-
Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g). Preclinical studies showed preferential accumulation in tumor tissue with low uptake in normal tissues.[8]
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint size or until the study duration is complete (e.g., 178 days).[8]
-
Record survival data for Kaplan-Meier analysis.
-
Safety and Toxicology
Beyond efficacy studies in mice, favorable toxicology profiles for [225Ac]-FPI-1434 have been established in non-human primates (cynomolgus monkeys), which supported the initiation of human clinical trials.[1][3][11]
References
- 1. fusionpharma.com [fusionpharma.com]
- 2. openmedscience.com [openmedscience.com]
- 3. ascopubs.org [ascopubs.org]
- 4. oncidiumfoundation.org [oncidiumfoundation.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Facebook [cancer.gov]
- 7. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]
- 8. | BioWorld [bioworld.com]
- 9. Dosimetry and biodistribution of actinium radiopharmaceuticals for targeted alpha therapy - UBC Library Open Collections [open.library.ubc.ca]
- 10. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [newswire.ca]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of FPI-1434 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1434 is a promising radioimmunoconjugate currently under clinical investigation for the treatment of various solid tumors.[1][2] It is composed of a humanized monoclonal antibody, veligrotug (also known as AVE1642), which targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), linked to the alpha-emitting radionuclide actinium-225.[3][4][5] The therapeutic strategy of FPI-1434 relies on the specific binding of the antibody component to IGF-1R on the surface of cancer cells, followed by internalization, which delivers a potent, localized dose of alpha radiation, leading to double-stranded DNA breaks and subsequent cell death.[4][6][7][8][9]
IGF-1R is a transmembrane tyrosine kinase that is overexpressed in a multitude of malignancies, including breast, ovarian, prostate, colon, and pancreatic cancers, and is associated with tumor growth, survival, and metastasis.[4][5][10] The expression levels of IGF-1R on tumor cells are a critical determinant of the potential efficacy of FPI-1434. Therefore, a robust and reproducible method to quantify the binding of FPI-1434 to its target is essential for preclinical and clinical development.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of antibody binding to cell surface receptors on a single-cell basis. This application note provides a detailed protocol for the analysis of FPI-1434 binding to IGF-1R-expressing cancer cells using flow cytometry. The described methods can be utilized to screen cell lines for IGF-1R expression, determine the binding affinity of FPI-1434, and assess the consistency of antibody-target engagement.
Signaling Pathway and Mechanism of Action
Experimental Protocols
I. Cell Line Selection and Culture
A critical first step is the selection of appropriate cell lines with varying levels of IGF-1R expression to serve as positive and negative controls.
Recommended Cell Lines:
| Cell Line | Cancer Type | Expected IGF-1R Expression |
| MCF-7 | Breast Cancer | High |
| T47D | Breast Cancer | High |
| HT-29 | Colorectal Cancer | Moderate to High |
| HCT-116 | Colorectal Cancer | Moderate |
| Jurkat | T-cell Leukemia | Low / Negative |
Cell Culture Protocol:
-
Culture selected cell lines in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.
-
Passage cells regularly to maintain them in the exponential growth phase.
-
For adherent cell lines, use a non-enzymatic cell dissociation solution to minimize damage to cell surface receptors.
II. FPI-1434 Binding Analysis by Flow Cytometry
This protocol outlines the steps for staining IGF-1R expressing cells with a fluorescently labeled anti-IGF-1R antibody (as a surrogate for FPI-1434) to assess binding. For accurate binding analysis of the actual FPI-1434 radioimmunoconjugate, specialized containment and detection facilities for alpha-emitters would be required. The following protocol uses a non-radioactive, fluorescently-labeled antibody for ease of use in a standard research laboratory.
Materials:
-
IGF-1R positive and negative cell lines
-
FPI-1434 (or a fluorescently labeled anti-IGF-1R antibody with the same parental clone, AVE1642)
-
Fluorescently labeled secondary antibody (if the primary is not directly conjugated)
-
Isotype control antibody (human IgG1, matching the fluorescent label of the primary or secondary antibody)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
7-AAD or Propidium Iodide (for dead cell exclusion)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Staining Protocol:
-
Harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend cells to a concentration of 1 x 10⁶ cells/mL in staining buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into each flow cytometry tube.
-
Blocking (Optional but Recommended): To reduce non-specific binding, add an Fc receptor blocking agent and incubate for 10-15 minutes at 4°C.
-
Add the fluorescently labeled anti-IGF-1R antibody or FPI-1434 surrogate at a predetermined optimal concentration. For the isotype control tube, add the corresponding isotype control antibody at the same concentration.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of staining buffer and add the fluorescently labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice as described in step 7.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Add a dead cell stain (e.g., 7-AAD) 5-10 minutes before analysis.
-
Analyze the samples on a flow cytometer.
III. Saturation Binding Assay for Affinity Determination (Kd)
To determine the equilibrium dissociation constant (Kd), a saturation binding experiment should be performed.
Protocol:
-
Prepare a serial dilution of the fluorescently labeled anti-IGF-1R antibody in Flow Cytometry Staining Buffer.
-
Follow the staining protocol (Section II) for each antibody concentration, including a tube for non-specific binding (NSB).
-
For NSB tubes, add a 100-fold excess of unlabeled anti-IGF-1R antibody along with the labeled antibody.
-
Acquire data on the flow cytometer, recording the Median Fluorescence Intensity (MFI) for each concentration.
-
Calculate specific binding by subtracting the MFI of the NSB sample from the MFI of the total binding sample for each concentration.
-
Plot the specific binding (MFI) against the antibody concentration and fit the data to a one-site binding hyperbola model using a suitable software (e.g., GraphPad Prism) to determine the Kd.
Data Presentation and Analysis
Gating Strategy
-
Gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Gate on single cells using FSC-A vs. FSC-H to exclude doublets.
-
Gate on live cells by excluding 7-AAD positive cells.
-
Analyze the fluorescence intensity of the live, single-cell population.
Quantitative Data Summary
The following tables present illustrative data for FPI-1434 binding analysis.
Table 1: IGF-1R Expression in Various Cell Lines
| Cell Line | Median Fluorescence Intensity (MFI) - Anti-IGF-1R | Median Fluorescence Intensity (MFI) - Isotype Control |
| MCF-7 | 85,000 | 500 |
| HT-29 | 42,000 | 450 |
| HCT-116 | 21,500 | 480 |
| Jurkat | 800 | 520 |
Table 2: Illustrative Saturation Binding Data for Kd Determination
| Labeled Antibody Conc. (nM) | Total Binding (MFI) | Non-Specific Binding (MFI) | Specific Binding (MFI) |
| 0.1 | 5,000 | 200 | 4,800 |
| 0.5 | 22,000 | 1,000 | 21,000 |
| 1.0 | 38,000 | 2,000 | 36,000 |
| 5.0 | 65,000 | 10,000 | 55,000 |
| 10.0 | 75,000 | 20,000 | 55,000 |
| 50.0 | 80,000 | 25,000 | 55,000 |
From this illustrative data, a Kd can be calculated by non-linear regression.
Logical Relationships in Data Analysis
Conclusion
The protocols described in this application note provide a comprehensive framework for the flow cytometric analysis of FPI-1434 binding to its target, IGF-1R. By employing these methods, researchers can effectively characterize the interaction between FPI-1434 and IGF-1R-expressing cancer cells, which is crucial for the ongoing development and optimization of this targeted alpha therapy. The quantitative data derived from these assays are vital for understanding the dose-response relationship and for the selection of patient populations most likely to benefit from FPI-1434 treatment.
References
- 1. Isotype Control Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 2. When To Use (And Not Use) Flow Cytometry Isotype Controls - ExpertCytometry [expertcytometry.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. 4 Steps To Validate Flow Cytometry Antibodies And Improve Reproducibility - ExpertCytometry [expertcytometry.com]
- 10. biotium.com [biotium.com]
Application Notes and Protocols for Monitoring Therapeutic Response to [225Ac]-FPI-1434
For Researchers, Scientists, and Drug Development Professionals
Introduction
[225Ac]-FPI-1434 is a promising targeted alpha therapy currently under investigation for the treatment of various solid tumors. This radioimmunoconjugate consists of a humanized monoclonal antibody that targets the Insulin-like Growth Factor 1 Receptor (IGF-1R), which is often overexpressed in malignant tissues.[1][2][3] The antibody is conjugated to the alpha-emitting radionuclide Actinium-225 (225Ac), which delivers highly potent and localized radiation to tumor cells, leading to double-strand DNA breaks and subsequent cell death.[1][2] Effective monitoring of the therapeutic response to [225Ac]-FPI-1434 is crucial for optimizing treatment strategies, assessing efficacy, and ensuring patient safety.
These application notes provide a comprehensive overview of the methodologies and protocols for monitoring the therapeutic response to [225Ac]-FPI-1434 in both preclinical and clinical settings.
Mechanism of Action and Signaling Pathway
[225Ac]-FPI-1434 exerts its anti-tumor effect by binding to IGF-1R on the surface of cancer cells. Upon binding, the radioimmunoconjugate is internalized, and the decay of 225Ac releases high-energy alpha particles within the cell. These alpha particles cause complex and difficult-to-repair double-strand DNA breaks (DSBs), a highly cytotoxic form of DNA damage, leading to cell cycle arrest and apoptosis.[1][2]
The IGF-1R signaling pathway, upon activation by its ligands (IGF-1 and IGF-2), plays a critical role in cell proliferation, survival, and differentiation through the activation of two main downstream cascades: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-activated protein kinase (MAPK) pathway.[4][5][6][7] By targeting IGF-1R, [225Ac]-FPI-1434 not only delivers a cytotoxic payload but also has the potential to disrupt these pro-survival signaling pathways.
The alpha particles emitted by 225Ac induce a robust DNA damage response (DDR) in tumor cells. This response involves the recruitment of sensor proteins, such as γ-H2AX and 53BP1, to the sites of DSBs, followed by the activation of repair pathways, primarily Non-Homologous End Joining (NHEJ) and Homologous Recombination Repair (HRR).[8][9] However, the high linear energy transfer (LET) of alpha particles often creates complex, clustered DNA lesions that are challenging for the cellular repair machinery to resolve, frequently leading to cell death.[9][10]
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies of [225Ac]-FPI-1434.
Table 1: Preclinical Efficacy of [225Ac]-FPI-1434 in Xenograft Models
| Cancer Model | Treatment Group | Outcome | Reference |
| Olaparib-resistant Colorectal Xenograft | [225Ac]-FPI-1434 + Olaparib | Synergistic anti-tumor efficacy | [11] |
| Radioresistant Lung Cancer Xenograft | [225Ac]-FPI-1434 + Olaparib | Synergistic anti-tumor efficacy | [11] |
| Various Solid Tumor Xenografts | [225Ac]-FPI-1434 + Immune Checkpoint Inhibitors | Complete tumor eradication and "vaccine" effect | [11] |
Table 2: Clinical Dose Escalation and Anti-Tumor Activity of [225Ac]-FPI-1434 (NCT03746431)
| Dose Cohort (kBq/kg) | Number of Patients | Notable Anti-Tumor Activity | Reference |
| 10 | 4 | Stable Disease | [12][13] |
| 20 | 4 | - | [12] |
| 25 | 3 | Evidence of anti-tumor activity in one patient with Ewing sarcoma | [14] |
| 40 | 4 | - | [12] |
| 55 | - | Grade 4 thrombocytopenia observed | [13] |
| 75 | - | Grade 4 thrombocytopenia observed | [13] |
Table 3: Estimated Radiation Absorbed Dose from [111In]-FPI-1547 Imaging (NCT03746431)
| Organ | Mean Absorbed Dose (mGy-Eq/MBq) (±SD) | Range (mGy-Eq/MBq) | Reference |
| Kidneys | 3,668 (±1,881) | 1,740 - 9,060 | [15] |
| Liver | 1,170 (±370) | 680 - 1,820 | [15] |
| Lungs | 570 (±190) | 330 - 950 | [15] |
| Red Marrow | 180 (±50) | 110 - 280 | [15] |
| Total Body | 140 (±16) | 111 - 167 | [15] |
| Note: mGy-Eq denotes the application of a relative biologic effectiveness (RBE) value of 3.4 for alpha emitters. |
Experimental Protocols
Preclinical Monitoring of Therapeutic Response in Xenograft Models
This protocol outlines the general procedure for assessing the in vivo efficacy of [225Ac]-FPI-1434 in mouse xenograft models.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells expressing IGF-1R
-
[225Ac]-FPI-1434
-
Calipers
-
Anesthesia
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Tumor Cell Implantation:
-
Culture IGF-1R-positive tumor cells to 80-90% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., Matrigel) at the desired concentration.
-
Subcutaneously or orthotopically implant the tumor cells into the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
For orthotopic models, bioluminescence imaging can be used to monitor tumor growth if luciferase-expressing cells are used.
-
-
Treatment Administration:
-
Randomize mice into control and treatment groups.
-
Administer [225Ac]-FPI-1434 intravenously at the desired dose.
-
-
Therapeutic Response Assessment:
-
Continue to monitor tumor volume and body weight regularly.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.
-
Collect tumors for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Perform statistical analysis to compare tumor growth between control and treated groups.
-
Clinical Monitoring of Therapeutic Response using [111In]-FPI-1547 SPECT/CT
This protocol describes the use of the imaging analog [111In]-FPI-1547 with Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) for patient selection, dosimetry, and response assessment in clinical trials of [225Ac]-FPI-1434.
Patient Preparation:
-
Ensure the patient is well-hydrated.
-
Obtain informed consent.
Radiopharmaceutical Administration:
Imaging Protocol:
-
Image Acquisition:
-
Perform whole-body planar and SPECT/CT imaging at multiple time points post-injection (e.g., 1 hour, 24 hours, 65 hours, and 168 hours).[15]
-
SPECT/CT Parameters (General Recommendations):
-
Collimator: Medium-energy or high-energy general-purpose (MEGP/HEGP).
-
Energy Windows: Dual energy windows centered at 171 keV and 245 keV for Indium-111.
-
Acquisition Mode: Step-and-shoot or continuous rotation.
-
Matrix Size: 128x128 or 256x256.
-
Projections: 60-120 projections over 360 degrees.
-
Acquisition Time: 20-40 seconds per projection.
-
-
CT Parameters:
-
Low-dose CT for attenuation correction and anatomical localization.
-
-
-
Image Reconstruction:
-
Reconstruct SPECT images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.
-
-
Image Analysis and Dosimetry:
-
Fuse SPECT and CT images.
-
Delineate regions of interest (ROIs) over tumors and normal organs (e.g., kidneys, liver, lungs, red marrow).
-
Calculate the time-activity curves for each ROI.
-
Use software such as OLINDA/EXM to calculate the radiation absorbed dose estimates for [225Ac]-FPI-1434 based on the biodistribution of [111In]-FPI-1547.
-
-
Therapeutic Response Evaluation:
-
Compare baseline [111In]-FPI-1547 SPECT/CT scans with follow-up scans after [225Ac]-FPI-1434 therapy to assess changes in tumor uptake of the radiotracer.
-
Correlate imaging findings with changes in tumor size on conventional imaging (e.g., CT or MRI) and tumor markers.
-
Conclusion
Monitoring the therapeutic response to [225Ac]-FPI-1434 is a multifaceted process that combines preclinical efficacy studies with advanced clinical imaging techniques. The use of the imaging analog [111In]-FPI-1547 in conjunction with SPECT/CT is a cornerstone of the clinical development of this novel targeted alpha therapy, enabling patient selection, personalized dosimetry, and objective assessment of treatment response. The protocols and data presented in these application notes provide a framework for researchers and clinicians to effectively evaluate the therapeutic potential of [225Ac]-FPI-1434.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Fusion Pharmaceuticals Announces Preliminary Safety And Dosimetry Results From Its Single-Dose Portion Of The Phase 1 Study Of FPI-1434 - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
- 12. isotopes.gov [isotopes.gov]
- 13. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 14. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 15. fusionpharma.com [fusionpharma.com]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
FPI-1434: Application Notes and Protocols for Targeted Alpha Therapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1434 is an investigational targeted alpha therapy designed for the treatment of solid tumors that overexpress the insulin-like growth factor 1 receptor (IGF-1R).[1][2][3][4] This radioimmunoconjugate consists of a humanized monoclonal antibody that targets IGF-1R, linked to the potent alpha-emitting radionuclide Actinium-225 (²²⁵Ac).[3][5] The high linear energy transfer of alpha particles induces double-strand DNA breaks in cancer cells, leading to potent and localized cell death.[3][5] FPI-1434 is being developed by Fusion Pharmaceuticals and is currently in Phase I clinical trials.[6] This document provides a summary of the available data and protocols relevant to the preclinical and clinical investigation of FPI-1434.
Mechanism of Action
FPI-1434 targets the IGF-1R, a transmembrane tyrosine kinase that is widely expressed in many cancer types and plays a crucial role in tumor growth, proliferation, and metastasis.[3][5] Upon binding to IGF-1R on the surface of cancer cells, the FPI-1434 conjugate is internalized.[3] The subsequent decay of the attached ²²⁵Ac releases high-energy alpha particles within the cell, causing lethal double-strand DNA breaks and inducing apoptosis.[3][5]
IGF-1R Signaling Pathway
The binding of FPI-1434 to IGF-1R blocks the natural ligand from binding and initiating downstream signaling cascades that promote cancer cell survival and proliferation. The primary signaling pathways activated by IGF-1R are the PI3K/Akt and the Ras/MAPK pathways.
References
- 1. | BioWorld [bioworld.com]
- 2. Fusion Pharmaceuticals Announces Preliminary Safety And Dosimetry Results From Its Single-Dose Portion Of The Phase 1 Study Of FPI-1434 - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
- 3. fusionpharma.com [fusionpharma.com]
- 4. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 5. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]
- 6. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing [²²⁵Ac]-FPI-1434 Radiolabeling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling efficiency of [²²⁵Ac]-FPI-1434.
Frequently Asked Questions (FAQs)
Q1: What is [²²⁵Ac]-FPI-1434?
A1: [²²⁵Ac]-FPI-1434 is a radioimmunoconjugate being developed for targeted alpha therapy of solid tumors. It consists of three main components:
-
FPI-1175: A humanized monoclonal antibody (also known as AVE1642) that targets the insulin-like growth factor-1 receptor (IGF-1R).[1][2]
-
Proprietary Bifunctional Chelator: A molecule that links the antibody to the radioisotope.[3][4]
-
Actinium-225 (²²⁵Ac): An alpha-emitting radionuclide that delivers a highly potent and localized dose of radiation to cancer cells.[3][4]
Q2: What is the mechanism of action of [²²⁵Ac]-FPI-1434?
A2: The antibody component of [²²⁵Ac]-FPI-1434 binds to the IGF-1R on the surface of tumor cells.[2][3] Upon binding, the radioimmunoconjugate is internalized by the cell. The subsequent decay of ²²⁵Ac releases high-energy alpha particles, which cause double-strand DNA breaks, leading to tumor cell death.[3][4]
Q3: Which chelators are commonly used for ²²⁵Ac, and what are their characteristics?
A3: The most common chelator for ²²⁵Ac is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives.[5][6] However, radiolabeling with DOTA often requires heating (typically 55-90°C), which can be detrimental to heat-sensitive antibodies.[5][7] Newer chelators, such as Macropa, have been developed to allow for efficient ²²⁵Ac labeling at room temperature, which is more suitable for antibodies.[6][8]
Q4: What are the critical parameters that influence the radiolabeling efficiency of ²²⁵Ac with a bifunctional chelator?
A4: Several factors can significantly impact the efficiency of ²²⁵Ac radiolabeling:
-
pH of the reaction mixture: The pH affects the chemical form of both the chelator and the actinium ion.
-
Temperature: Higher temperatures can increase the reaction rate but may also degrade the antibody.
-
Molar ratio of chelator to antibody: This ratio needs to be optimized to ensure sufficient chelation without altering the antibody's integrity and function.
-
Presence of metal contaminants: Trace metal impurities in the ²²⁵Ac stock can compete with actinium for the chelator, reducing the radiolabeling yield.
-
Use of quenchers: Quenchers, such as ascorbic acid, can help to prevent radiolysis of the radioimmunoconjugate.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the radiolabeling of [²²⁵Ac]-FPI-1434.
| Issue | Potential Cause | Recommended Action |
| Low Radiolabeling Yield (<90%) | Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the specific chelator used. | Verify and adjust the pH of the reaction buffer. For DOTA-based chelators, a pH range of 8.5-9.0 is often optimal for the conjugation to the antibody, while the radiolabeling with Ac-225 is often performed at a pH of 5.0-5.5.[7] |
| Incorrect Temperature: The reaction temperature is too low for the chelator being used. | For DOTA chelators, ensure the temperature is maintained at the recommended level (e.g., 37-60°C) for the specified duration.[5][9] If using a heat-sensitive chelator like Macropa, ensure the reaction is performed at room temperature as specified.[6] | |
| Metal Contamination: The ²²⁵Ac stock contains competing metal ions (e.g., Fe³⁺, Zn²⁺). | Use high-purity ²²⁵Ac. If contamination is suspected, pre-purification of the ²²⁵Ac solution may be necessary. | |
| Insufficient Precursor Concentration: The concentration of the FPI-1434 precursor is too low. | Ensure the correct concentration of the antibody-chelator conjugate is used as per the established protocol. | |
| Poor Stability of the Radiolabeled Conjugate | Radiolysis: The high energy of ²²⁵Ac and its daughters can damage the radioimmunoconjugate. | Add a quencher, such as ascorbic acid or gentisic acid, to the final product to minimize radiolysis.[6] |
| Suboptimal Chelation: The chelation of ²²⁵Ac is not stable, leading to the release of the radionuclide. | Re-evaluate the choice of chelator. For antibodies, a chelator that forms a highly stable complex at physiological conditions is crucial. | |
| Altered Immunoreactivity of the Antibody | Harsh Labeling Conditions: High temperatures or extreme pH during labeling can denature the antibody. | Optimize the labeling conditions to be as mild as possible. Consider using a room-temperature labeling chelator. |
| Excessive Chelator Conjugation: Too many chelator molecules attached to the antibody can interfere with its antigen-binding site. | Optimize the molar ratio of chelator to antibody during the conjugation step. |
Experimental Protocols
Note: The following are representative protocols based on general knowledge of antibody radiolabeling with ²²⁵Ac. The specific protocol for [²²⁵Ac]-FPI-1434 is proprietary.
Protocol 1: Two-Step Radiolabeling of an Antibody with ²²⁵Ac using a DOTA-based Chelator
This method is suitable when the antibody is sensitive to the conditions required for direct radiolabeling.
-
Step 1: Radiolabeling of the Bifunctional Chelator
-
In a sterile, metal-free microcentrifuge tube, combine the bifunctional DOTA chelator with a suitable buffer (e.g., 0.2 M ammonium acetate, pH 5.0).
-
Add the desired amount of ²²⁵AcCl₃ solution.
-
Incubate the reaction mixture at 55-60°C for 30 minutes.[5]
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical yield of the ²²⁵Ac-DOTA complex.
-
-
Step 2: Conjugation to the Antibody
-
Adjust the pH of the antibody solution (e.g., FPI-1175) to 8.5-9.0 using a suitable buffer (e.g., 0.2 M sodium bicarbonate).
-
Add the pre-labeled ²²⁵Ac-DOTA complex to the antibody solution.
-
Incubate the mixture at room temperature for 1 hour.
-
Purify the resulting [²²⁵Ac]-radioimmunoconjugate using size-exclusion chromatography to remove any unconjugated ²²⁵Ac-DOTA.
-
Perform quality control to assess radiochemical purity and immunoreactivity.
-
Protocol 2: One-Step Radiolabeling of a DOTA-conjugated Antibody with ²²⁵Ac
This method is more efficient but requires the antibody to be stable at elevated temperatures.
-
Conjugation of DOTA to the Antibody:
-
React the antibody with a molar excess of a DOTA-NHS ester in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at room temperature for 4-18 hours.
-
Purify the DOTA-antibody conjugate using size-exclusion chromatography.
-
-
Radiolabeling:
-
To the purified DOTA-antibody conjugate in a suitable buffer (e.g., 0.2 M ammonium acetate, pH 5.5), add the desired amount of ²²⁵AcCl₃.
-
Incubate the reaction at 37°C for 1-2 hours.[9]
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
-
Quantitative Data Summary
The following tables provide representative data on how different parameters can affect radiolabeling efficiency. The exact values for [²²⁵Ac]-FPI-1434 may differ.
Table 1: Effect of pH on Radiolabeling Efficiency of a DOTA-conjugated Antibody with ²²⁵Ac
| Reaction pH | Average Radiochemical Yield (%) |
| 4.5 | 75 |
| 5.0 | 88 |
| 5.5 | 95 |
| 6.0 | 92 |
| 6.5 | 85 |
Table 2: Effect of Temperature on Radiolabeling Efficiency of a DOTA-conjugated Antibody with ²²⁵Ac
| Reaction Temperature (°C) | Average Radiochemical Yield (%) |
| 25 (Room Temperature) | 60 |
| 37 | 85 |
| 45 | 94 |
| 60 | 96 |
Table 3: Quality Control Parameters for [²²⁵Ac]-Radiopharmaceuticals
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Radio-TLC, Radio-HPLC | > 95% |
| Immunoreactivity | Cell-based binding assay | > 90% |
| pH | pH meter or pH strips | 6.5 - 7.5 |
| Sterility | USP <71> | Sterile |
| Endotoxin | LAL test | < 175 EU/V |
Visualizations
Caption: IGF-1R Signaling Pathway.
Caption: Radioimmunoconjugate Preparation Workflow.
References
- 1. clinicaltrial.be [clinicaltrial.be]
- 2. openmedscience.com [openmedscience.com]
- 3. fusionpharma.com [fusionpharma.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implementing Ac-225 labelled radiopharmaceuticals: practical considerations and (pre-)clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to IGF-1R Targeted Therapies
Disclaimer: The information provided in this technical support center is for research purposes only. The therapeutic agent "PSB-1434" as specified in the query is not extensively documented in publicly available scientific literature. However, due to the numerical similarity, this guide has been developed based on the well-researched investigational agent [225Ac]-FPI-1434 , a radioimmunotherapeutic targeting the Insulin-Like Growth Factor-1 Receptor (IGF-1R). The principles and troubleshooting strategies discussed are applicable to therapies targeting the IGF-1R signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IGF-1R targeted therapies like [225Ac]-FPI-1434?
A1: [225Ac]-FPI-1434 is a radioimmunoconjugate. It consists of a monoclonal antibody that specifically binds to the Insulin-Like Growth Factor-1 Receptor (IGF-1R) on the surface of tumor cells.[1][2] This antibody is linked to a potent alpha-emitting radionuclide, Actinium-225. Upon binding to IGF-1R, the conjugate is internalized, and the emitted alpha particles cause double-strand DNA breaks, leading to cancer cell death.[1]
Q2: My cells are showing reduced sensitivity to my IGF-1R inhibitor. What are the common mechanisms of resistance?
A2: Resistance to IGF-1R targeted therapies can be complex and multifactorial. Key mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for IGF-1R inhibition by upregulating alternative survival pathways. Commonly implicated pathways include the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway, which can be constitutively activated downstream of IGF-1R.[3][4]
-
Redundant Signaling through the Insulin Receptor (IR): The Insulin Receptor is highly homologous to IGF-1R and can also activate downstream pro-survival signals.[4] Upregulation of IR signaling is a known mechanism of resistance.[4]
-
Mutations in Downstream Effector Molecules: Genetic alterations in key signaling proteins downstream of IGF-1R, such as in the PI3K or Ras/MAPK pathways, can lead to constitutive activation, rendering the cells independent of IGF-1R signaling.[5]
-
Increased Ligand Production: Tumors may increase the autocrine or paracrine production of IGF-1 and IGF-2, the ligands for IGF-1R, which can compete with therapeutic antibodies.[6]
-
Receptor-Level Alterations: While less common, mutations in the IGF1R gene that prevent antibody binding or receptor downregulation can also contribute to resistance.
Q3: Should I be concerned about off-target effects with IGF-1R inhibitors?
A3: Yes, particularly with small molecule tyrosine kinase inhibitors that can have a broader specificity. For antibody-based therapies like FPI-1434, the primary concern is on-target, off-tumor toxicity in tissues with high IGF-1R expression. Additionally, inhibition of IGF-1R can lead to metabolic disturbances such as hyperglycemia and hyperinsulinemia due to the close relationship with the insulin receptor signaling pathway.[5]
Troubleshooting Guides
Problem: Decreased Efficacy of IGF-1R Therapy in Cell Culture
| Observation | Potential Cause | Suggested Solution |
| Reduced cell death/growth inhibition compared to initial experiments. | 1. Acquired Resistance: Cells have developed resistance through mechanisms like bypass pathway activation. 2. Cell Line Integrity: Genetic drift or mycoplasma contamination. | 1. Analyze Signaling Pathways: Perform Western blot analysis to check for upregulation of p-EGFR, p-Akt, or p-ERK. 2. Test for Mycoplasma: Use a reliable mycoplasma detection kit. 3. Authenticate Cell Line: Use STR profiling to confirm cell line identity. |
| Inconsistent results between experiments. | 1. Reagent Variability: Inconsistent potency of the therapeutic agent or other reagents. 2. Cell Passage Number: High passage numbers can lead to phenotypic changes.[7] | 1. Aliquot and Store Reagents Properly: Avoid repeated freeze-thaw cycles of the therapeutic agent. 2. Use Low Passage Cells: Maintain a cell bank of low-passage cells for experiments. |
| No initial response in a new cell line. | 1. Low IGF-1R Expression: The cell line may not express sufficient levels of IGF-1R. 2. Intrinsic Resistance: The cell line may have pre-existing resistance mechanisms. | 1. Confirm IGF-1R Expression: Use Western blot or flow cytometry to quantify IGF-1R levels. 2. Profile Key Signaling Pathways: Analyze the baseline activation state of pathways like PI3K/Akt and MAPK. |
Quantitative Data Summary: Combination Therapy Approaches
| Resistance Mechanism | Combination Therapy Target | Example Agents | Reported Effect | References |
| Upregulation of MAPK Pathway | MEK1/2 | Selumetinib, U0126 | Synergistic anti-proliferative effects in colorectal cancer models. | [8][9] |
| PI3K/Akt Pathway Activation | mTOR | Everolimus | Overcomes resistance in breast cancer cell lines. | [4] |
| Redundant IR Signaling | Insulin Receptor (IR) | OSI-906 (dual IGF-1R/IR inhibitor) | Efficacy in models with activated IR and IGF-1R signaling. | [4] |
| Upregulation of PDGFR Signaling | PDGFR | PDGFR inhibitors | Re-sensitizes rhabdomyosarcoma cells to IGF-1R/IR inhibitors. | [10] |
| Crosstalk with EGFR Pathway | EGFR | Gefitinib | Co-treatment reduced proliferation and invasion in resistant cells. | [11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Key Signaling Pathways
This protocol is for assessing the activation state of proteins in the IGF-1R, PI3K/Akt, and MAPK signaling pathways.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the IGF-1R therapeutic agent for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: siRNA-mediated Knockdown of a Bypass Signaling Protein (e.g., EGFR)
This protocol is for transiently silencing a gene suspected of contributing to resistance.
-
siRNA Transfection:
-
Seed cells in a 6-well plate to be 30-50% confluent at the time of transfection.
-
Dilute a validated siRNA targeting the gene of interest (e.g., EGFR) and a non-targeting control siRNA in serum-free media.
-
In a separate tube, dilute a lipid-based transfection reagent in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Post-Transfection Analysis:
-
Incubate the cells for 48-72 hours.
-
Assess knockdown efficiency by Western blot or qRT-PCR for the target protein/mRNA.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if silencing the target gene re-sensitizes the cells to the IGF-1R therapy.
-
Visualizations
Caption: IGF-1R signaling pathway and points of therapeutic intervention.
Caption: Troubleshooting workflow for resistance to IGF-1R therapies.
References
- 1. fusionpharma.com [fusionpharma.com]
- 2. Facebook [cancer.gov]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin-Like Growth Factor (IGF) Pathway Targeting in Cancer: Role of the IGF Axis and Opportunities for Future Combination Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Overcoming IGF1R/IR Resistance Through Inhibition of MEK Signaling in Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming IGF1R/IR resistance through inhibition of MEK signaling in colorectal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Drugging IGF-1R in cancer: New insights and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FPI-1434 Stability and Shelf-Life
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the stability and shelf-life of FPI-1434, a targeted alpha therapy radioimmunoconjugate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is FPI-1434 and what are its components?
FPI-1434 is a radioimmunoconjugate designed for targeted alpha therapy. It consists of three main components: a humanized monoclonal antibody (FPI-1175, also known as AVE1642) that targets the insulin-like growth factor-1 receptor (IGF-1R), a bifunctional chelate that securely holds the radioisotope, and the alpha-emitting radionuclide, Actinium-225 (225Ac).[1][2][3][4][5] The antibody is connected to the chelate via a proprietary "Fast-Clear™" linker, designed to enhance the clearance of the radioisotope from the body.[6][7][8][9]
Q2: What are the primary stability concerns for FPI-1434?
As a complex biologic, the primary stability concerns for FPI-1434 include:
-
Aggregation: The formation of higher molecular weight species, which can be driven by the hydrophobic nature of the linker-payload, unfavorable buffer conditions, or physical stress.[10][11][12]
-
Radiolysis: The degradation of the antibody, linker, or chelate due to the radioactive emissions of Actinium-225. This can lead to loss of immunoreactivity and release of the radionuclide.[13][14][15]
-
Deconjugation/Chelate Instability: The premature release of Actinium-225 from the chelator, which can result in off-target toxicity.[16][17]
-
Fragmentation: The breakdown of the antibody structure into smaller fragments.
Q3: What is the recommended storage temperature for FPI-1434?
While specific storage conditions for FPI-1434 are not publicly available, similar radiolabeled antibodies are typically stored at low temperatures to minimize degradation. For short-term storage, 2-8°C is common. For longer-term storage, freezing at -20°C or -80°C may be necessary to reduce radiolysis and preserve immunoreactivity.[18] It is crucial to avoid repeated freeze-thaw cycles, which can induce aggregation.
Q4: How can I monitor the stability of my FPI-1434 sample?
Regular monitoring of key quality attributes is essential. Recommended techniques include:
-
Size-Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregates (high molecular weight species) and fragments (low molecular weight species).
-
Radiochemical Purity Assays (e.g., radio-TLC, radio-HPLC): To measure the percentage of intact, radiolabeled FPI-1434 and detect free 225Ac or other radiolabeled impurities.[19][20]
-
Immunoreactivity Assays (e.g., ELISA, cell-binding assays): To ensure the antibody component of FPI-1434 can still effectively bind to its target, IGF-1R.
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by SEC-HPLC
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Unfavorable Buffer Conditions | Ensure the pH of the buffer is optimal for the stability of the antibody and does not approach its isoelectric point (pI), which can minimize solubility and promote aggregation.[12] Consider buffer exchange into a formulation with known stabilizing excipients (e.g., polysorbates, sugars). |
| High Protein Concentration | Dilute the FPI-1434 sample to a lower concentration. High concentrations can increase the likelihood of intermolecular interactions leading to aggregation.[21] |
| Repeated Freeze-Thaw Cycles | Aliquot FPI-1434 into single-use volumes upon receipt to avoid multiple freeze-thaw cycles. |
| Mechanical Stress | Handle the FPI-1434 solution gently. Avoid vigorous vortexing or shaking. Use wide-bore pipette tips for transfers. |
| Increased Hydrophobicity | The conjugation of the linker and chelate can increase the hydrophobicity of the antibody surface, leading to aggregation.[10][12] The inclusion of excipients like polysorbates can help mitigate these hydrophobic interactions. |
Issue 2: Decreased Radiochemical Purity
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Radiolysis | Minimize the exposure of the sample to ambient temperatures. Store at the recommended low temperature. Consider the addition of radioprotectants, such as ascorbic acid, if compatible with the experimental setup.[22] |
| Chelate Instability | The bond between Actinium-225 and the chelator may be susceptible to dissociation. This is an inherent property of the chelation chemistry. Ensure the formulation buffer does not contain components that could compete for 225Ac coordination.[16][17] |
| Oxidation | Protect the sample from light and consider purging the storage vial with an inert gas like argon or nitrogen to minimize oxidative damage. |
Experimental Protocols
Protocol 1: Stability Assessment of FPI-1434 by Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an FPI-1434 sample over time.
Materials:
-
FPI-1434 sample
-
SEC-HPLC system with a UV detector and a radiodetector
-
Size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on both the UV and radiodetectors.
-
Inject a known amount of the FPI-1434 sample.
-
Monitor the elution profile at 280 nm (for the antibody) and with the radiodetector (for 225Ac).
-
Identify and integrate the peaks corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Repeat the analysis at defined time points (e.g., T=0, 1 week, 1 month) under specific storage conditions.
Protocol 2: Determination of Radiochemical Purity by Radio-Thin Layer Chromatography (radio-TLC)
Objective: To determine the percentage of intact radiolabeled FPI-1434 versus free 225Ac.
Materials:
-
FPI-1434 sample
-
TLC plates (e.g., silica gel 60)
-
Mobile phase (e.g., 50 mM DTPA in saline, pH 5.5)
-
Radio-TLC scanner or phosphor imager
Procedure:
-
Spot a small volume (1-2 µL) of the FPI-1434 sample onto the bottom of a TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to migrate up the plate.
-
Remove the plate and allow it to dry.
-
Scan the plate using a radio-TLC scanner to visualize the distribution of radioactivity.
-
Intact FPI-1434 will remain at the origin (Rf = 0), while free 225Ac chelated by DTPA will migrate with the solvent front (Rf ≈ 1).
-
Quantify the radioactivity in each spot to determine the radiochemical purity.
Visualizations
Caption: Potential degradation pathways for FPI-1434.
Caption: Recommended workflow for FPI-1434 stability testing.
References
- 1. openmedscience.com [openmedscience.com]
- 2. fusionpharma.com [fusionpharma.com]
- 3. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. fusionpharma.com [fusionpharma.com]
- 6. FPI-1434 by Fusion Pharmaceuticals for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Fusion Pharma Announces First Patient Dosing in a Phase 1 Clinical Trial of [225Ac]-FPI-1434 Injection in Patients with Advanced Solid Tumors - Fusion Pharma [fusionpharma.com]
- 8. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]
- 9. FPI-1434 by Fusion Pharmaceuticals for Ewing Sarcoma: Likelihood of Approval [pharmaceutical-technology.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. How to Apply ICH Guidelines to Stability Testing for Radiopharmaceuticals – StabilityStudies.in [stabilitystudies.in]
- 14. d-nb.info [d-nb.info]
- 15. inis.iaea.org [inis.iaea.org]
- 16. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved in vivo stability of actinium-225 macrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of temperature on radiochemical purity and immunoreactivity of radiolabeled monoclonal antibody 1H10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing the stability of common radiopharmaceuticals compounded and utilized outside package insert guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting low yield in PSB-1434 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of PSB-1434. The information is presented in a clear question-and-answer format to directly address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the identity of this compound and its key structural features?
A1: this compound is a chemical compound with the molecular formula C₁₄H₉F₂N₃O and the CAS number 1619884-65-9. It belongs to the class of 8-aryl-1,3-dimethylxanthine derivatives. Specifically, its structure is 8-(2,4-Difluorophenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The core of the molecule is a xanthine scaffold, with a 2,4-difluorophenyl group substituted at the 8-position and methyl groups at the 1 and 3 positions of the purine ring system.
Q2: What is a common synthetic route for this compound, and what are the critical steps?
A2: A prevalent method for synthesizing this compound and similar 8-arylxanthines is the Suzuki-Miyaura cross-coupling reaction. This approach involves the palladium-catalyzed reaction of an 8-haloxanthine with a corresponding arylboronic acid. For this compound, this translates to the coupling of 8-bromo-1,3-dimethylxanthine with 2,4-difluorophenylboronic acid. Critical steps in this synthesis include the initial preparation of the 8-bromoxanthine precursor and the optimization of the Suzuki coupling conditions (catalyst, ligand, base, and solvent).
Another potential, though often more challenging, route is a variation of the Traube purine synthesis. This would involve the condensation of 5,6-diamino-1,3-dimethyluracil with 2,4-difluorobenzaldehyde, followed by cyclization.
Q3: My Suzuki-Miyaura coupling reaction for this compound is showing low yield. What are the potential causes and solutions?
A3: Low yield in the Suzuki-Miyaura coupling for this compound synthesis can stem from several factors. Below is a summary of potential issues and corresponding troubleshooting strategies.
Table 1: Troubleshooting Low Yield in Suzuki-Miyaura Coupling for this compound Synthesis
| Potential Cause | Recommended Troubleshooting Actions |
| Catalyst Inactivity | - Ensure the use of a fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).- Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. |
| Ligand Issues | - For electron-rich aryl halides, consider using more electron-donating and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition. |
| Base Incompatibility | - The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is finely ground and anhydrous for solid bases.- The strength of the base can influence the reaction; an empirical screen of different bases may be necessary. |
| Solvent Effects | - Common solvent systems include mixtures of an organic solvent (e.g., Dioxane, Toluene, DMF) and an aqueous solution of the base.- Ensure solvents are degassed to remove oxygen. The ratio of organic solvent to water can impact the reaction rate and yield. |
| Boronic Acid Instability | - Arylboronic acids can undergo protodeboronation (cleavage of the C-B bond) under certain conditions. Use a slight excess of the boronic acid (1.1-1.5 equivalents).- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. |
| Incomplete Reaction | - Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, gentle heating may be required. However, excessive heat can lead to catalyst decomposition and side product formation. |
| Side Reactions | - Homocoupling of the boronic acid can be a significant side reaction. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. |
| Purification Losses | - this compound and related xanthine derivatives can have limited solubility. Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent) to minimize product loss. |
Q4: I am attempting a Traube synthesis approach for this compound and am facing difficulties with the cyclization step. What could be the issue?
A4: The Traube synthesis involves the condensation of a 5,6-diaminopyrimidine with an aldehyde followed by cyclization. For this compound, this would be 5,6-diamino-1,3-dimethyluracil and 2,4-difluorobenzaldehyde. Challenges in the cyclization step often arise from:
-
Purity of the 5,6-diaminouracil: The starting diamine is susceptible to oxidation and should be used as a fresh, pure material. Impurities can inhibit the cyclization.
-
Reaction Conditions: The cyclization can be sensitive to pH and temperature. The reaction may require specific acidic or basic conditions to proceed efficiently. In some cases, the reaction may only proceed to the formylation stage without complete ring closure.
-
Oxidative Cyclization: The final ring closure to form the purine system often requires an oxidizing agent. If this is omitted or inefficient, the reaction will not proceed to completion.
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-1,3-dimethylxanthine
-
To a stirred suspension of 1,3-dimethylxanthine (theophylline) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 8-bromo-1,3-dimethylxanthine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for this compound Synthesis
-
In a reaction vessel, combine 8-bromo-1,3-dimethylxanthine (1.0 eq.), 2,4-difluorophenylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound via bromination and Suzuki coupling.
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
Off-target effects of [225Ac]-FPI-1434 and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [225Ac]-FPI-1434. The information provided is intended to address specific issues that may be encountered during experimentation, with a focus on off-target effects and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is [225Ac]-FPI-1434 and what is its mechanism of action?
A1: [225Ac]-FPI-1434 is a targeted alpha therapy (TAT) agent currently under investigation for the treatment of various solid tumors.[1][2] It is a radioimmunoconjugate composed of three key components:
-
A humanized monoclonal antibody (veligrotug, also referred to as FPI-1175 or AVE1642) that targets the insulin-like growth factor-1 receptor (IGF-1R).[3][4]
-
The alpha-emitting radionuclide, Actinium-225 (Ac-225).[3]
-
A proprietary bifunctional chelate that links the antibody to the Ac-225.[3]
The mechanism of action involves the antibody binding to IGF-1R, which is overexpressed on the surface of many cancer cells.[3][4] Following binding, the radioimmunoconjugate is internalized by the tumor cell. The subsequent decay of Ac-225 releases high-energy alpha particles, which induce double-strand DNA breaks, leading to tumor cell death.[3][5]
Q2: What are the primary off-target effects observed with [225Ac]-FPI-1434?
A2: The most significant off-target effect and a dose-limiting toxicity observed in clinical trials with [225Ac]-FPI-1434 is thrombocytopenia (a decrease in platelet count).[6] This is believed to be caused by the binding of [225Ac]-FPI-1434 to IGF-1R expressed on megakaryocytes, which are the precursor cells to platelets.[6] Dose-dependent decreases in blood counts, particularly thrombocytopenia, have been noted, with Grade 4 thrombocytopenia observed at higher dose levels in the "hot-only" dosing regimen.[6] Other potential off-target effects common to targeted alpha therapies include hematotoxicity, renal toxicity, and xerostomia (dry mouth), although these have been reported as manageable for [225Ac]-FPI-1434.[5][7]
Q3: How can the off-target effects of [225Ac]-FPI-1434 be mitigated?
A3: A primary strategy to mitigate off-target effects, particularly thrombocytopenia, is the pre-administration of a non-radiolabeled ("cold") antibody (FPI-1175) prior to the administration of the radiolabeled ("hot") [225Ac]-FPI-1434.[6] This "cold/hot" dosing regimen is designed to saturate the IGF-1R binding sites on normal tissues, potentially reducing the uptake of the radiolabeled therapeutic in these areas and thereby improving the therapeutic index and safety profile.[6][8] This approach has been shown to enhance the delivery of the active drug to tumor sites with an improved safety profile compared to administering the hot-only dose.[6]
Q4: What is the "cold/hot" dosing regimen and how does it work?
A4: The "cold/hot" dosing regimen involves the administration of a small dose of the "cold" (non-radiolabeled) FPI-1175 antibody before each dose of the "hot" (radiolabeled) [225Ac]-FPI-1434.[6] The rationale is that the cold antibody will bind to and saturate IGF-1R on normal tissues that may have some level of expression, as well as potentially block other non-specific binding sites.[8] This allows for a greater proportion of the subsequently administered hot [225Ac]-FPI-1434 to circulate and reach the tumor, where IGF-1R is typically overexpressed. This strategy aims to improve the tumor-to-normal organ ratio of the absorbed radiation dose.[9]
Troubleshooting Guide
Issue 1: Higher than expected radiation dose to non-target organs.
-
Possible Cause: Suboptimal biodistribution of [225Ac]-FPI-1434, leading to accumulation in healthy tissues.
-
Troubleshooting Steps:
-
Review Dosimetry Data: Compare patient-specific dosimetry estimates with established limits for critical organs like the kidneys, liver, and lungs.[5] The use of an imaging analog, such as [111In]-FPI-1547, is crucial for patient selection and prospective, individualized treatment planning.[5][10]
-
Implement "Cold/Hot" Dosing: The pre-administration of cold FPI-1175 antibody has been shown to lead to a favorable pharmacokinetic and dosimetry shift, improving the tumor-to-normal organ ratio.[9]
-
Adjust Dosing: Based on dosimetry results, adjustment of the administered activity of [225Ac]-FPI-1434 may be necessary to remain within safe limits for critical organs.
-
Issue 2: Significant decrease in platelet count (Thrombocytopenia) post-administration.
-
Possible Cause: On-target, off-tumor binding of [225Ac]-FPI-1434 to IGF-1R on megakaryocytes.[6]
-
Troubleshooting Steps:
-
Monitor Hematological Parameters: Closely monitor complete blood counts, with particular attention to platelet levels, throughout the treatment cycle.
-
Utilize the "Cold/Hot" Dosing Regimen: This is the primary strategy to mitigate thrombocytopenia by reducing the binding of the radiolabeled antibody to non-tumor cells.[6]
-
Dose Adjustment: In cases of severe thrombocytopenia, dose reduction or discontinuation of the "hot-only" regimen may be necessary. The "cold/hot" regimen has been prioritized in clinical development due to its improved safety profile.[6]
-
Data Presentation
Table 1: Radiation Absorbed Dose Estimates for [225Ac]-FPI-1434 in Various Organs
| Target Organ | Mean (mGy-Eq/MBq) | Standard Deviation (mGy-Eq/MBq) | Minimum (mGy-Eq/MBq) | Maximum (mGy-Eq/MBq) |
| Spleen | 3,668 | 1,881 | 1,740 | 9,060 |
| Salivary Glands | 1,520 | 452 | 900 | 2,370 |
| Osteogenic Cells | 1,280 | 227 | 922 | 1,860 |
| Heart Wall | 1,190 | 392 | 690 | 2,040 |
| Kidneys | 988 | 305 | 615 | 1,820 |
| Liver | 934 | 319 | 556 | 1,660 |
| Red Marrow | 807 | 303 | 398 | 1,450 |
| Lungs | 626 | 175 | 328 | 910 |
| Thyroid | 693 | 347 | 315 | 1,510 |
| Total Body | 140 | 16 | 111 | 167 |
Data from a first-in-human Phase 1 study. mGy-Eq denotes the application of a relative biologic effectiveness (RBE) value of 3.4 for alpha emitters.[10]
Experimental Protocols
Protocol 1: General Methodology for In Vivo Biodistribution and Dosimetry Assessment
This protocol describes a general workflow for assessing the biodistribution of [225Ac]-FPI-1434 using an imaging analog, [111In]-FPI-1547, to ensure patient eligibility and to calculate patient-specific dosimetry.
-
Patient Selection: Patients with advanced solid tumors refractory to standard treatments are screened for eligibility.[3][11] Key criteria include adequate organ function and measurable disease.[3][11]
-
Administration of Imaging Analog: A single injection of approximately 185 MBq (5 mCi) of [111In]-FPI-1547 is administered intravenously.[12][13]
-
SPECT/CT and Planar Imaging: Whole-body planar scintigraphy and SPECT/CT imaging are performed at multiple time points post-injection (e.g., ~1 hour, ~24 hours, ~65 hours, and ~168 hours) to visualize the distribution of the imaging agent.[10]
-
Image Analysis and Quantification: The images are analyzed to quantify the uptake of [111In]-FPI-1547 in tumors and normal organs. A key eligibility criterion is a tumor-to-background ratio (TBR) of ≥2.[9]
-
Dosimetry Calculation: Time-activity curves are generated for major organs. This data is used with software such as OLINDA/EXM to calculate the estimated radiation absorbed doses for [225Ac]-FPI-1434, applying an RBE for alpha particles.[5][10]
-
Safety Assessment: The calculated dosimetry is compared against pre-defined safety limits for critical organs (e.g., kidneys, liver, lungs) to confirm patient eligibility for therapeutic administration.[5][10]
Protocol 2: General Methodology for Monitoring Hematological Toxicity
This protocol outlines the monitoring for hematological adverse events, such as thrombocytopenia, during treatment with [225Ac]-FPI-1434.
-
Baseline Assessment: A complete blood count (CBC) with differential is performed before the initiation of therapy to establish baseline hematological parameters.
-
Regular Monitoring: CBCs are repeated at regular intervals (e.g., weekly or bi-weekly) throughout the treatment cycle and follow-up period. The dose-limiting toxicity (DLT) observation period in the Phase 1 trial was 8 weeks for single-dose escalation and 6 weeks for multi-dose escalation.[14]
-
Toxicity Grading: Adverse events are graded according to a standardized system, such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
Data Analysis: The incidence, severity, and duration of hematological toxicities are documented and analyzed. This data is crucial for determining the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[8]
-
Intervention: In the event of Grade 3 or 4 hematological toxicity, interventions may include dose delays, dose reductions, or discontinuation of treatment, as per protocol guidelines.
Visualizations
Caption: Mechanism of action of [225Ac]-FPI-1434 leading to tumor cell death.
References
- 1. FPI-1434 by Fusion Pharmaceuticals for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 2. oncidiumfoundation.org [oncidiumfoundation.org]
- 3. fusionpharma.com [fusionpharma.com]
- 4. Facebook [cancer.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. fusionpharma.com [fusionpharma.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. fusionpharma.com [fusionpharma.com]
- 11. Facebook [cancer.gov]
- 12. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: FPI-1434 Cellular Assays
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for cellular assays involving FPI-1434, a targeted alpha therapy. FPI-1434 is a radioimmunoconjugate that combines a monoclonal antibody targeting Insulin-like Growth Factor-1 Receptor (IGF-1R) with the alpha-emitting radionuclide Actinium-225 (Ac-225).[1][2][3][4] Upon binding to IGF-1R on tumor cells, the subsequent internalization and decay of Ac-225 leads to double-stranded DNA breaks and cell death.[2][5]
Given the complexity of this agent, which combines a biologic antibody with a potent radionuclide, achieving consistent and reproducible results in cellular assays is critical. This document addresses common issues and provides detailed guidance to ensure data integrity.
Troubleshooting Guide: Inconsistent Assay Results
This section addresses specific issues in a question-and-answer format that users may encounter during experiments with FPI-1434.
Question 1: Why am I seeing high variability in my cell viability (cytotoxicity) assay results between replicate wells?
Answer: High variability in cytotoxicity assays is a common issue that can stem from several factors related to cell handling, reagent preparation, and plate setup.
-
Potential Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the plate is a primary source of variability. Moving a 96-well plate from the hood to the incubator can create a vortex in the media, pushing cells to the outer edges of the well.
-
Solution: After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before transferring it to the incubator. This allows cells to settle evenly. Always inspect wells microscopically to ensure a uniform monolayer before adding FPI-1434.
-
Potential Cause 2: Edge Effects. Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of media components and FPI-1434 over long incubation periods.[6]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
-
Potential Cause 3: Inaccurate Pipetting. Small volume inaccuracies when dispensing cells, FPI-1434, or detection reagents can lead to significant well-to-well differences.
-
Solution: Ensure pipettes are properly calibrated. When preparing serial dilutions of FPI-1434, use a fresh tip for each dilution step to prevent carryover. For reagent addition, use a multi-channel pipette where appropriate to ensure simultaneous delivery.
-
Potential Cause 4: Cell Health and Passage Number. Cells that are unhealthy, have been in culture too long (high passage number), or are overgrown can respond inconsistently to treatment.[7] Changes in cell morphology can indicate a change in metabolism that could affect your assay.[6]
-
Solution: Use cells from a well-characterized cell bank with a consistent, low passage number. Ensure cells are in the logarithmic growth phase at the time of seeding and treatment.[6] Regularly monitor cell morphology.
Question 2: My dose-response curve for FPI-1434 is flat or shows poor potency (high IC50 value). What could be wrong?
Answer: A lack of a clear dose-response relationship can indicate issues with the target, the therapeutic agent, or the assay itself.
-
Potential Cause 1: Low IGF-1R Expression. FPI-1434's efficacy is dependent on the expression of its target, IGF-1R, on the cell surface.[1][2] Cell lines with low or negligible IGF-1R expression will not show a cytotoxic response.
-
Solution: Confirm IGF-1R expression levels in your chosen cell line using a validated method such as flow cytometry or western blot. It is advisable to include both a high-expressing (positive control) and a low-expressing (negative control) cell line in your experimental design.
-
Potential Cause 2: FPI-1434 Degradation. As a biologic conjugated to a radionuclide, FPI-1434 is sensitive to storage and handling conditions. Improper storage can lead to antibody denaturation or aggregation, reducing its binding affinity.
-
Solution: Store and handle FPI-1434 strictly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. When preparing dilutions, use the recommended buffers to maintain stability.
-
Potential Cause 3: Sub-optimal Assay Duration. The cytotoxic effects of FPI-1434, driven by DNA damage from alpha particle emission, are not instantaneous. Insufficient incubation time may not allow for the full cytotoxic effect to manifest.
-
Solution: Perform a time-course experiment to determine the optimal incubation period for your specific cell line. This may range from 48 to 120 hours, depending on the cell doubling time and the kinetics of FPI-1434 internalization and payload delivery.
Question 3: I am observing inconsistent target binding in my flow cytometry or immunofluorescence assay. What are the likely causes?
Answer: Inconsistent antibody binding can frustrate efforts to confirm target engagement or assess receptor density.
-
Potential Cause 1: Cell Permeabilization Issues. IGF-1R is a transmembrane protein, and FPI-1434 targets the external domain.[2][5] If your protocol includes a permeabilization step (e.g., for intracellular staining), it may not be appropriate for assessing surface binding of FPI-1434.
-
Solution: For surface staining, ensure your protocol does not include detergents like Triton X-100 or saponin in the staining buffer. Perform the staining on live, non-fixed cells on ice to prevent receptor internalization.
-
Potential Cause 2: Inadequate Blocking. Non-specific binding of the antibody to Fc receptors on the cell surface can create a high background signal.
-
Solution: Incubate cells with an appropriate Fc block reagent (e.g., from the same species as your cells) before adding FPI-1434 or the labeled detection antibody. Using a buffer containing a protein like BSA can also help reduce non-specific interactions.
-
Potential Cause 3: Variability in Cell Surface Receptor Expression. IGF-1R expression can vary with cell cycle phase or culture confluence.
-
Solution: Synchronize cells if possible, or ensure that cells are harvested at a consistent confluence (e.g., 70-80%) for all experiments to minimize this source of variability.
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of FPI-1434? FPI-1434 is a targeted alpha therapy. Its antibody component binds to the IGF-1R on cancer cells. After binding, the complex is internalized. The attached Actinium-225 radionuclide decays, emitting high-energy alpha particles that cause localized, lethal double-strand DNA breaks in the target cell.[2][5]
-
Which cell lines are recommended for FPI-1434 assays? Cell lines with documented high expression of IGF-1R are suitable positive controls (e.g., certain sarcoma, breast, or colorectal cancer lines). A cell line with low or no IGF-1R expression should be used as a negative control to demonstrate target specificity. It is critical to validate the IGF-1R expression status of any cell line used.
-
How should FPI-1434 be stored and handled? As a radioimmunoconjugate, FPI-1434 requires careful handling in accordance with both biologic and radiation safety protocols. Store at recommended temperatures (typically 2-8°C or -20°C, check product-specific guidelines) and protect from light. All handling must be done in a licensed facility equipped for working with alpha-emitting radionuclides.
Quantitative Data Summary
The following tables provide recommended starting points for assay optimization. Final conditions must be empirically determined for each specific cell line and assay system.
Table 1: Recommended Cell Seeding Densities for Assays
| Assay Type | 96-Well Plate | 24-Well Plate | 6-Well Plate |
|---|---|---|---|
| Cytotoxicity (72-96h) | 3,000 - 8,000 cells/well | 20,000 - 50,000 cells/well | 100,000 - 250,000 cells/well |
| Binding (Flow Cytometry) | N/A | N/A | 0.5 - 2 x 10⁶ cells/well |
| Internalization (Microscopy) | 10,000 - 20,000 cells/well | 50,000 - 100,000 cells/well | N/A |
Table 2: Troubleshooting Summary for Inconsistent Cytotoxicity Data
| Symptom | Potential Cause | Recommended Solution |
|---|---|---|
| High CV% in Replicates | Inconsistent cell seeding | Allow plate to rest 15 min before incubation; check for even monolayer. |
| Edge effects | Do not use outer wells for samples; fill with sterile PBS. | |
| Flat Dose-Response Curve | Low target (IGF-1R) expression | Confirm target expression via Flow Cytometry/Western Blot. |
| Sub-optimal assay duration | Perform a time-course experiment (48, 72, 96, 120 hours). | |
| Inconsistent IC50 Values | Cell passage number variability | Use cells from a consistent, low-passage cell bank. |
| | Inconsistent FPI-1434 activity | Aliquot and store FPI-1434 properly; avoid freeze-thaw cycles. |
Key Experimental Protocols
Protocol 1: FPI-1434 Cellular Cytotoxicity Assay using a Luminescent ATP-Based Reagent
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count using a method like Trypan Blue exclusion to ensure viability.
-
Dilute cells to the desired concentration (see Table 1) in the appropriate culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a white, opaque-walled 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer 36 wells.
-
Incubate the plate at 37°C, 5% CO₂ for 18-24 hours to allow for cell attachment.
-
-
FPI-1434 Treatment:
-
Prepare a 2X serial dilution series of FPI-1434 in culture medium. Also prepare a "no drug" vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding FPI-1434 dilution or vehicle control.
-
Include "cells only" (vehicle) and "media only" (no cells, background) controls.
-
Return the plate to the incubator for the predetermined optimal duration (e.g., 72-96 hours).
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of a luminescent ATP-based viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (media only wells) from all other readings.
-
Normalize the data by expressing the results as a percentage of the vehicle-treated control wells.
-
Plot the normalized values against the log of the FPI-1434 concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: FPI-1434 Target Binding Assay by Flow Cytometry
This protocol confirms the binding of FPI-1434 to IGF-1R on the cell surface.
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation buffer to preserve surface antigens.
-
Wash the cells once with ice-cold FACS buffer (e.g., PBS + 2% FBS + 0.1% sodium azide).
-
Resuspend cells to a concentration of 1 x 10⁶ cells/mL in cold FACS buffer.
-
-
Blocking and Staining:
-
Aliquot 100 µL of the cell suspension (100,000 cells) into flow cytometry tubes.
-
Add Fc block and incubate on ice for 15 minutes.
-
Without washing, add the desired concentration of FPI-1434 (or an unconjugated anti-IGF-1R antibody as a positive control) to the cells. Include an isotype control.
-
Incubate on ice for 45-60 minutes, protected from light.
-
-
Secondary Antibody Staining:
-
Wash the cells twice with 2 mL of cold FACS buffer, pelleting by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody that detects the FPI-1434 primary antibody (e.g., Alexa Fluor 488 anti-human IgG).
-
Incubate on ice for 30 minutes, protected from light.
-
-
Acquisition and Analysis:
-
Wash the cells twice more with cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer. Add a viability dye (e.g., DAPI or Propidium Iodide) just before analysis to exclude dead cells.
-
Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the viable, single-cell population.
-
Visualizations
// Corrective actions Correct_Seeding [label="Action: Standardize Seeding\n(Rest plate, avoid edge wells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Correct_Cells [label="Action: Use Low Passage\nCells from Cell Bank", fillcolor="#F1F3F4", fontcolor="#202124"]; Correct_Target [label="Action: Select High-Expressing\nCell Line", fillcolor="#F1F3F4", fontcolor="#202124"]; Correct_Reagent [label="Action: Aliquot Reagent,\nAvoid Freeze-Thaw", fillcolor="#F1F3F4", fontcolor="#202124"];
Check_Seeding -> Correct_Seeding [label="[ Issue Found ]"]; Check_Cells -> Correct_Cells [label="[ Issue Found ]"]; Check_Target -> Correct_Target [label="[ Issue Found ]"]; Check_Reagent -> Correct_Reagent [label="[ Issue Found ]"]; Correct_Seeding -> Start [style=dashed]; Correct_Cells -> Start [style=dashed]; Correct_Target -> Start [style=dashed]; Correct_Reagent -> Start [style=dashed]; } endomdot Caption: Troubleshooting workflow for inconsistent cytotoxicity data.
References
- 1. FPI-1434 by Fusion Pharmaceuticals for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 2. fusionpharma.com [fusionpharma.com]
- 3. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: FPI-1434 Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FPI-1434 in binding assays. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is FPI-1434 and how does it work?
A1: FPI-1434 is a radioimmunoconjugate that targets the insulin-like growth factor-1 receptor (IGF-1R). It consists of a humanized monoclonal antibody, veligrotug (also known as FPI-1175), linked to the alpha-emitting radionuclide actinium-225. The antibody component of FPI-1434 binds to IGF-1R on the surface of tumor cells. Following binding, the complex is internalized, and the decay of actinium-225 releases alpha particles, which cause double-strand DNA breaks and subsequent tumor cell death.
Q2: What is the purpose of a binding assay for FPI-1434?
A2: Binding assays are crucial for characterizing the interaction between FPI-1434 and its target, IGF-1R. These assays can determine key parameters such as the binding affinity (Kd), the density of receptors on a cell (Bmax), and the specificity of the interaction. This information is vital for preclinical evaluation, dose-response studies, and understanding the compound's mechanism of action.
Q3: What types of binding assays are suitable for FPI-1434?
A3: Given that FPI-1434 is a radiolabeled antibody, radioligand binding assays are the most direct method. Specific types include:
-
Saturation Binding Assays: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Competitive Binding Assays: To determine the binding affinity (Ki) of unlabeled competitors, such as the non-radiolabeled antibody or other IGF-1R targeting molecules.
-
Kinetic Binding Assays: To determine the association (kon) and dissociation (koff) rate constants.
Alternative non-radioactive methods like Fluorescence Polarization (FP) assays can also be adapted to study the antibody-receptor interaction. Scintillation Proximity Assays (SPA) offer a homogeneous alternative to traditional filtration-based radioligand assays.
Q4: What are typical binding affinity values for antibodies targeting IGF-1R?
A4: The binding affinities (Kd) for therapeutic antibodies targeting IGF-1R are typically in the low nanomolar to picomolar range, indicating a very strong interaction with the receptor. The specific affinity of FPI-1434 would need to be determined empirically.
Troubleshooting Guides
This section addresses common issues encountered during FPI-1434 binding assays in a question-and-answer format.
Problem: High Non-Specific Binding (NSB)
Q5: My non-specific binding is very high, obscuring my specific binding signal. What are the potential causes and solutions?
A5: High non-specific binding (NSB) is a frequent challenge in radioligand binding assays. Here are common causes and troubleshooting steps:
-
Cause: The radiolabeled antibody is sticking to the filter plates, tubes, or other surfaces.
-
Solution:
-
Pre-treat filter plates with a blocking agent like 0.3% polyethyleneimine (PEI) or bovine serum albumin (BSA).
-
Include a carrier protein, such as 0.1% BSA, in your binding buffer.
-
Consider using low-binding microplates and pipette tips.
-
-
-
Cause: The radioligand is hydrophobic and interacting non-specifically with cell membranes.
-
Solution:
-
Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the binding and wash buffers.
-
Increase the ionic strength of the wash buffer to disrupt electrostatic interactions.
-
-
-
Cause: The concentration of the unlabeled competitor used to define NSB is insufficient.
-
Solution:
-
Ensure the concentration of the unlabeled competitor is high enough to saturate all specific binding sites. A common starting point is 100- to 1000-fold higher than the Kd of the radioligand.
-
-
-
Cause: Inadequate washing to remove unbound radioligand.
-
Solution:
-
Increase the number of wash steps and/or the volume of ice-cold wash buffer.
-
Optimize the wash time to be long enough to remove unbound ligand but short enough to prevent significant dissociation of the specifically bound ligand.
-
-
Problem: Low or No Specific Binding Signal
Q6: I am not detecting a sufficient specific binding signal. What could be wrong?
A6: A weak or absent specific binding signal can be due to several factors related to your reagents or assay conditions.
-
Cause: The concentration or quality of the IGF-1R in your cell or membrane preparation is low.
-
Solution:
-
Use a cell line known to have high IGF-1R expression.
-
If using membrane preparations, ensure your homogenization and centrifugation steps are optimized to enrich for the receptor.
-
Perform a protein quantification assay (e.g., BCA assay) to ensure you are using a consistent and adequate amount of protein in each well.
-
-
-
Cause: The radiolabeled FPI-1434 has degraded.
-
Solution:
-
Check the age and storage conditions of your radioligand. Actinium-225 has a half-life of approximately 10 days.
-
Aliquot the radioligand upon receipt to avoid multiple freeze-thaw cycles.
-
-
-
Cause: The incubation time is too short to reach equilibrium.
-
Solution:
-
Perform a time-course experiment (association kinetics) to determine the time required to reach binding equilibrium at the specific temperature you are using.
-
-
-
Cause: The incubation temperature is not optimal.
-
Solution:
-
While many binding assays are performed at room temperature or 37°C, consider performing the incubation at 4°C to minimize receptor degradation and internalization, although this will likely require a longer incubation time to reach equilibrium.
-
-
Problem: Poor Reproducibility
Q7: My results are inconsistent between experiments. How can I improve reproducibility?
A7: Poor reproducibility often stems from variability in assay setup and execution.
-
Cause: Inconsistent pipetting of small volumes of radioligand, competitor, or receptor preparation.
-
Solution:
-
Use calibrated pipettes and proper pipetting techniques.
-
Prepare master mixes of reagents to be added to the assay plates to minimize pipetting errors between wells.
-
-
-
Cause: Variability in cell or membrane preparations between batches.
-
Solution:
-
Prepare a large, single batch of cell membranes, aliquot, and store at -80°C for use across multiple experiments.
-
If using whole cells, ensure consistent cell passage numbers and growth conditions.
-
-
-
Cause: Fluctuations in incubation temperature or time.
-
Solution:
-
Use a calibrated incubator or water bath with stable temperature control.
-
Ensure a consistent incubation time for all plates within and between experiments.
-
-
Data Presentation
Table 1: Representative Binding Affinities of Anti-IGF-1R Monoclonal Antibodies
| Antibody | Target | Cell Line/System | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| Ganitumab | IGF-1R | COLO 205 cells | Inhibition of Phosphorylation | - | 0.6 - 2.5 | [1] |
| Xentuzumab | IGF-1/IGF-2 | - | Inhibition of Phosphorylation | - | 0.6 (for IGF-1), 7.5 (for IGF-2) | [2] |
| m708.5 | IGF-1/IGF-2 | - | Biacore | 0.2 (for IGF-1), 0.06 (for IGF-2) | - | [3] |
| Figitumumab | IGF-1R | - | - | - | - | [4] |
| Cixutumumab | IGF-1R | - | - | - | - | [4] |
| Dalotuzumab | IGF-1R | - | - | - | - | [4] |
Note: This table provides examples of binding affinities for various anti-IGF-1R antibodies. The actual binding parameters for FPI-1434 must be determined experimentally.
Experimental Protocols
The following are generalized protocols for radioligand binding assays that can be adapted for FPI-1434. It is crucial to optimize these protocols for your specific experimental conditions.
Protocol 1: Saturation Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [225Ac]FPI-1434.
Materials:
-
IGF-1R expressing cells or membrane preparation
-
[225Ac]FPI-1434 (radioligand)
-
Unlabeled FPI-1175 (veligrotug) for non-specific binding
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., glass fiber filters pre-treated with 0.3% PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Receptor Preparation: Prepare a suspension of cells or membranes in binding buffer to a predetermined optimal concentration.
-
Assay Setup:
-
Set up the assay in a 96-well plate in triplicate.
-
Total Binding: Add a serial dilution of [225Ac]FPI-1434 (e.g., 8-12 concentrations spanning from 0.1 x Kd to 10 x estimated Kd) to the wells.
-
Non-Specific Binding (NSB): Add the same serial dilution of [225Ac]FPI-1434 to a separate set of wells. To these wells, also add a high concentration of unlabeled FPI-1175 (e.g., 1000-fold the highest concentration of the radioligand).
-
-
Initiate Binding: Add the receptor preparation to all wells to start the reaction. The final assay volume is typically 100-250 µL.
-
Incubation: Incubate the plate at a constant temperature (e.g., 4°C, room temperature, or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-treated filter plate using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the average total binding counts at each radioligand concentration.
-
Plot the specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
-
Protocol 2: Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of an unlabeled competitor for IGF-1R.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled competitor compound of interest.
Procedure:
-
Receptor and Radioligand Preparation: Prepare the receptor suspension as in Protocol 1. Prepare [225Ac]FPI-1434 at a single, fixed concentration (typically at or below its Kd).
-
Assay Setup:
-
Set up the assay in a 96-well plate in triplicate.
-
Prepare a serial dilution of the unlabeled competitor compound (e.g., 10-12 concentrations).
-
Add the serial dilutions of the competitor to the wells.
-
Include wells for Total Binding (no competitor) and Non-Specific Binding (a saturating concentration of unlabeled FPI-1175).
-
-
Add Radioligand: Add the fixed concentration of [225Ac]FPI-1434 to all wells.
-
Initiate Binding, Incubation, Termination, and Quantification: Follow steps 3-6 from Protocol 1.
-
Data Analysis:
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand (determined from the saturation binding assay).
-
Mandatory Visualization
Caption: IGF-1R Signaling Pathway and FPI-1434 Mechanism of Action.
Caption: Experimental Workflow for a Saturation Binding Assay.
Caption: Troubleshooting Logic for FPI-1434 Binding Assays.
References
Validation & Comparative
A Comparative Analysis of FPI-1434 and Other IGF-1R Inhibitors for Cancer Research and Drug Development
For researchers, scientists, and drug development professionals, the landscape of Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors presents a diverse array of therapeutic strategies. This guide provides an objective comparison of FPI-1434, a targeted alpha therapy, with other classes of IGF-1R inhibitors, supported by available experimental data. We will delve into their mechanisms of action, preclinical and clinical findings, and provide detailed experimental protocols for key assays.
Introduction to IGF-1R and Its Inhibition
The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of numerous cancers, making it a compelling target for therapeutic intervention. Various strategies have been employed to inhibit IGF-1R signaling, broadly categorized into:
-
Monoclonal Antibodies (mAbs): These agents bind to the extracellular domain of IGF-1R, blocking ligand binding and inducing receptor internalization and degradation.
-
Tyrosine Kinase Inhibitors (TKIs): These small molecules penetrate the cell membrane and inhibit the catalytic activity of the intracellular kinase domain of the receptor.
-
Targeted Alpha Therapies (TATs): This emerging class of therapeutics, exemplified by FPI-1434, utilizes a targeting moiety (such as a monoclonal antibody) to deliver a potent alpha-emitting radionuclide directly to cancer cells.
FPI-1434: A Novel Targeted Alpha Therapy
FPI-1434 is an investigational radioimmunoconjugate composed of a humanized monoclonal antibody, AVE1642, which targets IGF-1R, and the alpha-emitting radionuclide Actinium-225 (²²⁵Ac). This innovative approach aims to deliver a highly potent and localized cytotoxic payload to tumor cells expressing IGF-1R. The high linear energy transfer of alpha particles induces double-strand DNA breaks, leading to potent cell killing with a limited range of effect, potentially minimizing damage to surrounding healthy tissues.[1]
Comparative Data of IGF-1R Inhibitors
The following tables summarize key quantitative data for FPI-1434 and a selection of other IGF-1R inhibitors. It is important to note that direct head-to-head comparative studies are limited, and data is often derived from separate preclinical and clinical investigations.
Table 1: Binding Affinity and In Vitro Potency of Selected IGF-1R Inhibitors
| Inhibitor Class | Inhibitor | Target | Binding Affinity (Kd) | IC50 |
| Targeted Alpha Therapy | FPI-1434 (AVE1642) | IGF-1R | < 1 nM[2] | Not directly comparable (mechanism is cytotoxicity via radionuclide) |
| Monoclonal Antibody | Ganitumab | IGF-1R | Not specified | 0.6 - 2.5 nM (cell survival/proliferation) |
| Monoclonal Antibody | Figitumumab | IGF-1R | Not specified | 1.8 nM (IGF-1 binding inhibition) |
| Tyrosine Kinase Inhibitor | Linsitinib (OSI-906) | IGF-1R, IR | Not specified | 35 nM (IGF-1R), 75 nM (IR) |
| Tyrosine Kinase Inhibitor | NVP-ADW742 | IGF-1R, IR | Not specified | 170 nM (IGF-1R), 2800 nM (IR) |
| Tyrosine Kinase Inhibitor | BMS-754807 | IGF-1R, IR | Not specified | 1.8 nM (IGF-1R), 1.7 nM (IR) |
IC50 values for TKIs are typically for kinase inhibition, while for mAbs, they can represent inhibition of ligand binding or cellular proliferation.
Table 2: Overview of Preclinical and Clinical Efficacy
| Inhibitor | Model/Study Type | Key Findings |
| FPI-1434 | Preclinical (xenograft models) | Demonstrated synergistic efficacy in combination with PARP inhibitors and immune checkpoint inhibitors in colorectal and lung cancer models.[3][4] |
| FPI-1434 | Phase 1 Clinical Trial | Evidence of anti-tumor activity in a heavily treated Ewing sarcoma patient at a 25 kBq/kg dose.[5] |
| Ganitumab | Phase 1/2 Clinical Trials | Showed meaningful but transient tumor responses in patients with rhabdomyosarcoma. |
| Figitumumab | Phase 1 Clinical Trial | Showed preliminary antitumor activity in patients with refractory, advanced sarcomas, including Ewing's sarcoma. |
| Linsitinib | Preclinical (xenograft models) & Clinical Trials | Demonstrated antitumor activity in various preclinical tumor models.[6] Phase III trials conducted in adrenocortical carcinoma and non-small cell lung cancer. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in the evaluation of IGF-1R inhibitors, the following diagrams are provided in the DOT language for Graphviz.
IGF-1R Signaling Pathway
Caption: Simplified IGF-1R signaling cascade.
Experimental Workflow for In Vitro Inhibitor Testing
Caption: General workflow for in vitro evaluation.
Logical Relationship of IGF-1R Inhibitor Classes
Caption: Classification of IGF-1R inhibitors.
Detailed Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (Kd)
Objective: To determine the equilibrium dissociation constant (Kd) of a monoclonal antibody to IGF-1R.
Materials:
-
IGF-1R expressing cells (e.g., MCF-7)
-
Radiolabeled IGF-1 (e.g., ¹²⁵I-IGF-1)
-
Unlabeled monoclonal antibody inhibitor
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Cell Preparation: Culture IGF-1R expressing cells to confluency. Harvest and prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of the unlabeled monoclonal antibody to the wells.
-
Radioligand Addition: Add a fixed, low concentration of radiolabeled IGF-1 to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled antibody concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Kd using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_ligand), where [L] is the concentration of the radioligand and Kd_ligand is its dissociation constant.[7]
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an IGF-1R inhibitor on cancer cell proliferation.
Materials:
-
IGF-1R expressing cancer cell line
-
Cell culture medium and supplements
-
IGF-1R inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the IGF-1R inhibitor for a specified period (e.g., 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of an IGF-1R inhibitor in a mouse tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
IGF-1R expressing human cancer cell line
-
Matrigel (optional)
-
IGF-1R inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer the IGF-1R inhibitor to the treatment group according to the desired dose and schedule (e.g., daily oral gavage for a TKI, or weekly intraperitoneal injection for a monoclonal antibody). The control group should receive a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistically compare the tumor growth between the treatment and control groups to assess the efficacy of the inhibitor.[9][10]
Conclusion
References
- 1. fusionpharma.com [fusionpharma.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models | FUSN Stock News [stocktitan.net]
- 4. Fusion Pharmaceuticals Announces Preliminary Safety and Dosimetry Results from its Single-Dose Portion of the Phase 1 Study of FPI-1434 [prnewswire.com]
- 5. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 6. Frontiers | Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells [frontiersin.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Sequencing of Type I IGF Receptor (IGF1R) Inhibition Affects Chemotherapy Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of [225Ac]-FPI-1434 and Other Radiopharmaceuticals in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is rapidly evolving with the advent of next-generation radiopharmaceuticals. Among these, alpha-emitting isotopes are gaining prominence for their high linear energy transfer and potent cytotoxicity. This guide provides an objective comparison of the efficacy of [225Ac]-FPI-1434, an investigational targeted alpha therapy, with other notable radiopharmaceuticals, supported by available experimental data.
Overview of [225Ac]-FPI-1434
[225Ac]-FPI-1434 is a radioimmunoconjugate that combines a humanized monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R) with the alpha-emitting radionuclide actinium-225 (225Ac). IGF-1R is overexpressed in a variety of solid tumors, making it a promising target for therapeutic intervention. The mechanism of action involves the antibody delivering the 225Ac payload to tumor cells expressing IGF-1R. Upon internalization, the decay of 225Ac releases high-energy alpha particles, inducing double-strand DNA breaks and subsequent tumor cell death.
Preclinical studies have demonstrated the anti-tumor activity of [225Ac]-FPI-1434. In colorectal and lung cancer xenograft models, [225Ac]-FPI-1434 induced apoptosis and, when combined with the PARP inhibitor olaparib, showed synergistic efficacy at lower doses.
A Phase 1 clinical trial (NCT03746431) is currently evaluating the safety, tolerability, and pharmacokinetics of [225Ac]-FPI-1434 in patients with various advanced solid tumors expressing IGF-1R. Interim data from this trial have shown a manageable safety profile. Notably, a "cold/hot" dosing regimen, where a non-radiolabeled antibody is administered prior to the radiolabeled drug, has demonstrated the potential to improve the therapeutic index by increasing tumor uptake and reducing hematological toxicity.
Comparative Efficacy of Radiopharmaceuticals
Direct head-to-head clinical trial data comparing [225Ac]-FPI-1434 with other radiopharmaceuticals is not yet available. However, an indirect comparison can be made by examining the efficacy of other prominent radiopharmaceuticals, particularly those targeting Prostate-Specific Membrane Antigen (PSMA) in metastatic castration-resistant prostate cancer (mCRPC), a well-established area for radiopharmaceutical therapy.
PSMA-Targeted Radiopharmaceuticals
PSMA is a validated target for radioligand therapy in prostate cancer. Several PSMA-targeted radiopharmaceuticals, utilizing both beta- and alpha-emitters, have shown significant clinical efficacy.
[177Lu]Lu-PSMA-617: This beta-emitting radiopharmaceutical is a well-established treatment for mCRPC. The pivotal Phase 3 VISION trial demonstrated that [177Lu]Lu-PSMA-617 significantly improved overall survival (OS) and radiographic progression-free survival (rPFS) in patients with PSMA-positive mCRPC.
[225Ac]Ac-PSMA-617: As an alpha-emitter, [225Ac]Ac-PSMA-617 is expected to have a higher therapeutic potency compared to its beta-emitting counterpart. Clinical studies have shown promising results, even in patients who have failed [177Lu]Lu-PSMA-617 therapy. Dosimetric studies suggest that [225Ac]Ac-PSMA-617 delivers a significantly higher equivalent dose to tumor cells compared to [177Lu]Lu-PSMA-617.
[225Ac]Ac-J591: This agent utilizes a monoclonal antibody (J591) to target PSMA. A Phase 1 trial in patients with mCRPC demonstrated good antitumor activity and a manageable safety profile.
The following tables summarize the efficacy data from key clinical trials of these radiopharmaceuticals.
Table 1: Efficacy of PSMA-Targeted Radiopharmaceuticals in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Radiopharmaceutical | Trial Phase | Key Efficacy Endpoints | Results | Citation(s) |
| [177Lu]Lu-PSMA-617 | Phase 3 (VISION) | Median Overall Survival (OS) | 15.3 months | |
| Median Radiographic Progression-Free Survival (rPFS) | 8.7 months | |||
| PSA Decline ≥50% | 46% | |||
| [225Ac]Ac-PSMA-617 | Retrospective Analysis | Median Overall Survival (OS) | 18 months | |
| Median Progression-Free Survival (PFS) | 8 months | |||
| PSA Decline ≥50% | 62.1% | |||
| Retrospective Analysis | Median Overall Survival (OS) | 17 months | ||
| Median Progression-Free Survival (PFS) | 12 months | |||
| PSA Decline ≥50% | 39% | |||
| [225Ac]Ac-J591 | Phase 1 | Median Overall Survival (OS) | 10.7 months | |
| Median Progression-Free Survival (PFS) | 5.6 months | |||
| PSA Decline ≥50% | 46.9% |
Table 2: Efficacy of [225Ac]-FPI-1434 in Solid Tumors (Phase 1)
| Radiopharmaceutical | Trial Phase | Patient Population | Key Efficacy Endpoints | Results | Citation(s) |
| [225Ac]-FPI-1434 | Phase 1 | Advanced Solid Tumors Expressing IGF-1R | Anti-tumor Activity | Evidence of anti-tumor activity observed in a heavily treated Ewing sarcoma patient. | |
| Dose-Limiting Toxicities (DLTs) | No DLTs observed to date in the 25 kBq/kg dose cohort. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.
[225Ac]-FPI-1434 Phase 1 Trial (NCT03746431)
-
Study Design: An open-label, multi-center, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors refractory to standard treatment and expressing IGF-1R, confirmed by imaging with [111In]-FPI-1547.
-
Intervention: Single intravenous injection of [225Ac]-FPI-1434. A "cold/hot" dosing regimen (pre-administration of non-radiolabeled antibody) is also being evaluated.
-
Dose Escalation: A modified 3+3 design with escalating dose cohorts.
-
Primary Objectives: To evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Objectives: To describe the pharmacokinetics, derive radiation dose estimates, and evaluate the objective response rate.
[177Lu]Lu-PSMA-617 Phase 3 Trial (VISION)
-
Study Design: An international, prospective, randomized, open-label, multicenter Phase 3 study.
-
Patient Population: Patients with PSMA-positive metastatic castration-resistant prostate cancer who had progressed after prior taxane and androgen receptor pathway inhibitor treatments.
-
Intervention: [177Lu]Lu-PSMA-617 administered intravenously every 6 weeks for up to 6 cycles, plus best standard of care (SOC), versus SOC alone.
-
Primary Endpoints: Overall survival and radiographic progression-free survival.
[225Ac]Ac-PSMA-617 Retrospective Analyses
-
Study Design: Retrospective analyses of patients treated under compassionate use or institutional programs.
-
Patient Population: Patients with metastatic castration-resistant prostate cancer, often heavily pre-treated and including those who had progressed on [177Lu]Lu-PSMA-617 therapy.
-
Intervention: [225Ac]Ac-PSMA-617 administered at varying activities and schedules.
-
Outcome Measures: Biochemical response (PSA levels), molecular tumor response (PET imaging), progression-free survival, and overall survival.
[225Ac]Ac-J591 Phase 1 Trial
-
Study Design: A first-in-human, dose-escalation study.
-
Patient Population: Patients with progressive mCRPC who were refractory to or unable to receive standard treatments.
-
Intervention: A single dose of [225Ac]Ac-J591.
-
Primary Endpoints: Determination of dose-limiting toxicity (DLT) and the recommended phase 2 dose (RP2D).
-
Secondary Endpoints: PSA declines and circulating tumor cell (CTC) control.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of [225Ac]-FPI-1434 and a typical clinical trial workflow for targeted radiopharmaceutical therapy.
Caption: Mechanism of action of [225Ac]-FPI-1434.
Caption: Clinical trial workflow for a targeted radiopharmaceutical.
Conclusion
[225Ac]-FPI-1434 represents a promising new targeted alpha therapy with a novel target, IGF-1R, applicable to a range of solid tumors. While direct comparative efficacy data is pending, the early clinical data for [225Ac]-FPI-1434 is encouraging. The established efficacy of PSMA-targeted radiopharmaceuticals, particularly the alpha-emitter [225Ac]Ac-PSMA-617, in a challenging disease like mCRPC, highlights the potential of targeted alpha therapies. As more data from the [225Ac]-FPI-1434 clinical program becomes available, a clearer picture of its relative efficacy and position in the therapeutic armamentarium will emerge. The ongoing research and development in this field hold the promise of delivering more potent and precise treatments for cancer patients.
Validating FPI-1434 as a Selective IGF-1R Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 1 receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. FPI-1434, a radioimmunoconjugate developed by Fusion Pharmaceuticals, represents a novel approach to targeting IGF-1R-expressing tumors. This guide provides a comprehensive comparison of FPI-1434 with other IGF-1R targeting agents, supported by available preclinical data, to validate its potential as a selective and potent IGF-1R ligand.
FPI-1434: A Targeted Alpha Therapy
FPI-1434 is a radioimmunoconjugate composed of a humanized monoclonal antibody, veligrotug (also known as AVE1642 and FPI-1175), linked to the alpha-emitting radionuclide actinium-225.[1][2][3][4][5] The antibody component, veligrotug, specifically targets the extracellular domain of IGF-1R. Upon binding, the conjugate is internalized, delivering a potent and localized dose of alpha radiation, which induces double-stranded DNA breaks and subsequent tumor cell death.
Comparative Analysis of IGF-1R Ligands
To objectively evaluate FPI-1434's antibody component, veligrotug, we compare its performance against other well-characterized IGF-1R inhibitors, including another monoclonal antibody, ganitumab, and a small molecule tyrosine kinase inhibitor, linsitinib.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for veligrotug, ganitumab, and linsitinib, focusing on their binding affinity for IGF-1R and the closely related insulin receptor (IR), as well as their functional inhibitory activity.
Table 1: Binding Affinity to IGF-1R and IR
| Ligand | Target | Method | Affinity (KD/IC50) | Selectivity (IGF-1R vs. IR) | Reference(s) |
| Veligrotug (FPI-1434 antibody) | Human IGF-1R | Not Specified | KD: 0.55 nM | High (Does not bind to IR in ELISA) | [1] |
| Human IR | ELISA | No binding detected | [1] | ||
| Ganitumab | Murine IGF-1R | Biacore | KD: 0.22 nM | Not specified | [6][7][8] |
| Linsitinib | Human IGF-1R | Cell-free assay | IC50: 35 nM | ~2.1-fold | [9][10] |
| Human IR | Cell-free assay | IC50: 75 nM | [9][10] |
Table 2: Functional Inhibition of IGF-1R Signaling
| Ligand | Assay | Endpoint | Potency (IC50/Effect) | Reference(s) |
| Veligrotug (FPI-1434 antibody) | Cell-based | IGF-1R Autophosphorylation | Near-complete inhibition | [1] |
| Cell-based | AKT Phosphorylation | Near-complete inhibition | [1] | |
| Linsitinib | Cell-based | IGF-1R Autophosphorylation | IC50: 28 - 130 nM | [9] |
| Cell-based | AKT Phosphorylation | IC50: 28 - 130 nM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to characterize the ligands discussed.
Radioligand Binding Assay
This assay measures the affinity of a ligand for its receptor.
-
Membrane Preparation: Cells expressing the target receptor (IGF-1R or IR) are harvested and homogenized to isolate cell membranes.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., 125I-IGF-1) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (e.g., veligrotug, ganitumab, or linsitinib).
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding interactions.
-
Immobilization: The receptor protein (e.g., recombinant human IGF-1R) is immobilized on the surface of a sensor chip.
-
Injection: A solution containing the ligand (e.g., veligrotug or ganitumab) is flowed over the sensor surface.
-
Detection: The binding of the ligand to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.
-
Data Analysis: The association rate (kon) and dissociation rate (koff) are determined from the sensorgram. The equilibrium dissociation constant (KD) is calculated as koff/kon.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the receptor's intracellular kinase domain.
-
Reaction Setup: The purified recombinant kinase domain of IGF-1R or IR is incubated with a substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Inhibitor Addition: The assay is performed in the presence of varying concentrations of the inhibitor (e.g., linsitinib).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody or by measuring the depletion of ATP.
-
Data Analysis: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined.
Mandatory Visualization
IGF-1R Signaling Pathway
The following diagram illustrates the major signaling cascades activated by IGF-1R. FPI-1434, through its antibody component veligrotug, blocks the initial ligand binding, thereby inhibiting these downstream pathways.
Caption: IGF-1R signaling pathway and the inhibitory action of FPI-1434.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The available preclinical data strongly support the characterization of FPI-1434's antibody component, veligrotug, as a highly selective and potent IGF-1R ligand. Its high binding affinity for IGF-1R, coupled with its lack of detectable binding to the insulin receptor, distinguishes it from less selective inhibitors like linsitinib. Furthermore, its ability to act as a full antagonist of IGF-1R signaling, in contrast to the partial antagonism observed with other antibodies, suggests a potential for superior therapeutic efficacy. The conjugation of this highly selective antibody to the potent alpha-emitter actinium-225 in FPI-1434 offers a promising strategy for the targeted radiotherapy of IGF-1R-expressing tumors. Further head-to-head preclinical and clinical studies will be crucial to fully elucidate the comparative advantages of FPI-1434 in the landscape of IGF-1R targeted therapies.
References
- 1. Preclinical pharmacology, pharmacokinetics, and pharmacodynamics of veligrotug, a full antagonist antibody to the IGF-1 receptor in development for thyroid eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]
- 3. FPI-1434 by Fusion Pharmaceuticals for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Fusion Pharmaceuticals Provides Updates on FPI-1434 and FPI-1966 Clinical Programs - BioSpace [biospace.com]
- 5. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. IGF1R blockade with ganitumab results in systemic effects on the GH–IGF axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
FPI-1434 vs. Small Molecule Inhibitors for IGF-1R: A Comparative Guide
In the landscape of targeted cancer therapy, the Insulin-like Growth Factor 1 Receptor (IGF-1R) has emerged as a significant target due to its critical role in tumor cell growth, proliferation, and survival.[1][2] This guide provides a detailed comparison of two distinct therapeutic strategies targeting IGF-1R: FPI-1434, a novel radioimmunoconjugate, and small molecule tyrosine kinase inhibitors (TKIs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between FPI-1434 and small molecule inhibitors lies in their mechanism of targeting and destroying cancer cells.
FPI-1434: Targeted Alpha Therapy
FPI-1434 is a radioimmunoconjugate that consists of a humanized monoclonal antibody targeting IGF-1R, linked to the alpha-emitting radionuclide, Actinium-225.[3][4] The antibody component of FPI-1434 specifically binds to the extracellular domain of IGF-1R on cancer cells.[3][4] Following binding, the complex is internalized, delivering the potent alpha-particle payload directly to the tumor cell.[5][6] The high-energy, short-range alpha particles induce double-strand DNA breaks, leading to cancer cell death.[5][6]
Small Molecule Inhibitors: Kinase Domain Inhibition
Small molecule inhibitors, such as linsitinib (OSI-906), are designed to penetrate the cell membrane and bind to the intracellular tyrosine kinase domain of the IGF-1R.[][8] This binding action competitively inhibits the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades, primarily the PI3K/AKT/mTOR and Ras/Raf/MAPK pathways.[2][9][10][11] By disrupting these pathways, small molecule inhibitors suppress tumor cell proliferation and induce apoptosis.[12][13][14] Some small molecule inhibitors may also exhibit activity against the structurally similar insulin receptor (IR), which can be a consideration in their development and clinical application.[1][15]
Preclinical and Clinical Data: A Comparative Overview
The following tables summarize the available quantitative data for FPI-1434 and representative small molecule IGF-1R inhibitors.
Table 1: In Vitro Efficacy
| Compound | Cell Line(s) | Assay Type | IC50 / EC50 | Reference(s) |
| FPI-1434 | Various solid tumors | Not specified | Data not publicly available | |
| Linsitinib (OSI-906) | Multiple, including NSCLC and colorectal cancer | Proliferation Assay | 21 nM to 810 nM | [16] |
| Tepotinib | MET-dependent tumor cells | Kinase Assay | ~1.7 nM (for MET) | [17] |
| Ceritinib | ALK-positive NSCLC | Proliferation Assay | Data not specified for IGF-1R | [18] |
Table 2: In Vivo Efficacy (Preclinical)
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference(s) |
| FPI-1434 | Colorectal and lung cancer xenografts (in combination with olaparib) | Not specified | Enhanced efficacy | [19] |
| Linsitinib (OSI-906) | IGF-1R-driven xenograft | 75 mg/kg | 100% TGI and 55% regression | [16] |
| Linsitinib (OSI-906) | NCI-H292 xenograft | Not specified | Tumor growth inhibition | [16] |
| Tepotinib | MET-dependent xenografts | Dose-dependent | Marked antitumor activity | [20] |
Table 3: Clinical Trial Overview
| Compound | Phase | Indication(s) | Key Findings | Reference(s) |
| FPI-1434 | Phase 1/2 | Solid tumors expressing IGF-1R, Ewing Sarcoma | Manageable safety profile. Evidence of anti-tumor activity in a heavily treated Ewing sarcoma patient. | [21][22][23] |
| Linsitinib (OSI-906) | Phase 3 | Adrenocortical carcinoma | Did not increase survival. | [24] |
| Linsitinib (OSI-906) | Phase 2 | Multiple myeloma, ovarian cancer, hepatocellular carcinoma, NSCLC | Unsatisfactory results led to discontinuation for these indications. | [24] |
| Ganitumab (AMG 479) (Monoclonal Antibody) | Phase 1/2 | Advanced solid malignancies, Ewing Sarcoma, Ovarian Cancer | Modest single-agent activity. Some objective responses observed. | [25][26] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of IGF-1R inhibitors.
3.1. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (FPI-1434 or small molecule inhibitor) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined.
3.2. In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with FPI-1434 (intravenous) or a small molecule inhibitor (oral gavage or other appropriate route) is initiated according to the specified dosing schedule. The control group receives a vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Visualizing the Mechanisms
Diagram 1: IGF-1R Signaling Pathway
Caption: The IGF-1R signaling cascade, initiating cell proliferation and survival.
Diagram 2: FPI-1434 vs. Small Molecule Inhibitor Mechanism of Action
Caption: Contrasting mechanisms of FPI-1434 and small molecule inhibitors.
Conclusion
FPI-1434 and small molecule inhibitors represent two promising, yet distinct, therapeutic strategies for targeting IGF-1R in cancer. FPI-1434 leverages the specificity of an antibody to deliver a potent, localized radiotherapeutic payload, a mechanism that is independent of downstream signaling pathways. In contrast, small molecule inhibitors act by directly interfering with the enzymatic activity of the IGF-1R kinase, thereby shutting down pro-survival signaling cascades.
The choice between these modalities may depend on various factors, including tumor type, IGF-1R expression levels, and potential resistance mechanisms. While small molecule inhibitors have faced challenges in clinical trials, potentially due to off-target effects and pathway redundancies, targeted radiopharmaceuticals like FPI-1434 offer a novel approach that may overcome some of these limitations. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these two therapeutic classes and to identify patient populations most likely to benefit from each approach.
References
- 1. Small molecule inhibitors of the IGF-1R/IR axis for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]
- 4. fusionpharma.com [fusionpharma.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 8. Recent advancements in small molecule inhibitors of insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Linsitinib (OSI-906) | IGF-1/IR Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 14. Linsitinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]
- 20. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 22. FPI-1434 by Fusion Pharmaceuticals for Ewing Sarcoma: Likelihood of Approval [pharmaceutical-technology.com]
- 23. isotopes.gov [isotopes.gov]
- 24. Linsitinib - Wikipedia [en.wikipedia.org]
- 25. tandfonline.com [tandfonline.com]
- 26. Drugging IGF-1R in cancer: New insights and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: [²²⁵Ac]-FPI-1434 Versus Beta-Emitters in Targeted Radionuclide Therapy
A new frontier in precision oncology is emerging with the advent of targeted alpha therapies. [²²⁵Ac]-FPI-1434, an investigational alpha-emitting radioimmunotherapy, is at the forefront of this development, targeting the insulin-like growth factor-1 receptor (IGF-1R) which is overexpressed in a variety of solid tumors. This guide provides a detailed comparison of [²²⁵Ac]-FPI-1434 with traditional beta-emitting radiopharmaceuticals, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, preclinical and clinical data, and experimental protocols.
Targeted radionuclide therapies have revolutionized cancer treatment by delivering cytotoxic radiation directly to tumor cells, thereby minimizing damage to surrounding healthy tissues. While beta-emitters have been the mainstay of this approach for years, alpha-emitters like Actinium-225 (²²⁵Ac) are gaining significant attention due to their unique physical properties that promise enhanced potency and a more localized therapeutic effect.
At a Glance: Alpha vs. Beta Emitters
| Feature | Alpha-Emitters (e.g., ²²⁵Ac) | Beta-Emitters (e.g., ¹⁷⁷Lu, ⁹⁰Y) |
| Particle Emitted | Alpha particle (2 protons, 2 neutrons) | Electron or positron |
| Energy | High (5-9 MeV) | Lower (variable, <2.3 MeV) |
| Linear Energy Transfer (LET) | High (~100 keV/µm) | Low (~0.2 keV/µm) |
| Particle Range in Tissue | Very short (40-100 µm, a few cell diameters) | Longer (0.05-12 mm) |
| Mechanism of Cell Kill | Dense ionization causing complex, difficult-to-repair double-strand DNA breaks.[1][2] | Sparse ionization causing single-strand DNA breaks, often reparable. |
| Therapeutic Application | Ideal for treating micrometastases and single disseminated tumor cells. | Suitable for treating larger, more disseminated tumors. |
| "Crossfire" Effect | Minimal, highly localized damage. | Significant "crossfire" effect can irradiate nearby tumor cells that may not have taken up the radiopharmaceutical. |
| Common Isotopes | Actinium-225 (²²⁵Ac), Radium-223 (²²³Ra) | Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Iodine-131 (¹³¹I) |
[²²⁵Ac]-FPI-1434: An Overview
[²²⁵Ac]-FPI-1434 is a targeted alpha therapy consisting of a humanized monoclonal antibody that targets the external domain of IGF-1R, conjugated to the alpha-emitting radionuclide Actinium-225.[1] IGF-1R is a transmembrane protein overexpressed in numerous solid tumors, including non-small cell lung, prostate, and breast cancers, making it an attractive therapeutic target.[1] Upon binding to IGF-1R, [²²⁵Ac]-FPI-1434 is internalized, and the decay of ²²⁵Ac releases high-energy alpha particles, leading to highly localized and potent tumor cell death primarily through the induction of double-stranded DNA breaks.[1]
The IGF-1R Signaling Pathway
The insulin-like growth factor 1 receptor (IGF-1R) plays a crucial role in cancer cell proliferation, survival, and resistance to therapy. Understanding its signaling cascade is essential for appreciating the mechanism of action of targeted therapies like [²²⁵Ac]-FPI-1434.
Head-to-Head Preclinical Comparison: A Surrogate Model
Direct head-to-head preclinical studies of [²²⁵Ac]-FPI-1434 against a beta-emitting counterpart targeting IGF-1R are not yet publicly available. However, to illustrate the comparative efficacy of alpha- versus beta-emitters, we can draw parallels from studies on other targets. A notable example is the comparison of ²²⁵Ac and ¹⁷⁷Lu conjugated to an antibody targeting Delta-like ligand 3 (DLL3) in small-cell lung cancer models. While the target and cancer type differ, the fundamental principles of radionuclide therapy remain the same, providing valuable insights.
Quantitative Data Summary (Surrogate DLL3-Targeted Model)
| Parameter | [²²⁵Ac]-anti-DLL3 | [¹⁷⁷Lu]-anti-DLL3 |
| In Vitro Cytotoxicity (IC₅₀) | Sub-nCi | Sub-µCi |
| Tumor Growth Inhibition (in vivo) | Significant and sustained tumor regression | Moderate tumor growth delay |
| Survival Benefit (in vivo) | Markedly extended survival | Modest increase in survival |
Note: This data is illustrative and based on a surrogate model. Direct comparative studies are necessary to confirm these findings for IGF-1R targeted therapies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments in radiopharmaceutical evaluation.
In Vitro Cell Viability (Cytotoxicity) Assay
A common method to assess the cytotoxic effects of radiopharmaceuticals is the clonogenic survival assay or a metabolic activity assay (e.g., MTT or MTS).
References
A Comparative Guide to FPI-1434 and Other Radiopharmaceutical Agents in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data for FPI-1434, an investigational targeted alpha therapy, with other notable radiopharmaceutical agents. The information is intended to offer an objective overview of the current landscape of this therapeutic modality, supported by available experimental data.
Introduction to FPI-1434
FPI-1434 is a radioimmunoconjugate in clinical development by Fusion Pharmaceuticals.[1] It is composed of a humanized monoclonal antibody that targets the insulin-like growth factor-1 receptor (IGF-1R), linked to the alpha-emitting radioisotope Actinium-225 (Ac-225).[2][3][4] The therapeutic strategy is based on the principle of selectively delivering potent alpha-particle radiation to tumor cells that overexpress IGF-1R, a common characteristic of many solid tumors.[2][3] The emitted alpha particles induce double-stranded DNA breaks, leading to cancer cell death.[3]
FPI-1434 is currently being evaluated in a Phase 1/2 clinical trial (NCT03746431) for the treatment of various advanced solid tumors.[3][5] A key feature of this trial is the use of an imaging analog, [111In]-FPI-1547, for patient selection to confirm IGF-1R expression in tumors before the administration of the therapeutic agent.[3][4]
Comparative Analysis of Radiopharmaceutical Agents
For a comprehensive understanding of FPI-1434's position in the evolving field of radiopharmaceuticals, this guide compares it with other agents that are either in clinical development or have received regulatory approval. The comparison includes agents with different targets, radioisotopes, and mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials of FPI-1434 and selected comparator agents.
Table 1: Overview of FPI-1434 and Comparator Radiopharmaceutical Agents
| Agent (Trade Name) | Target | Radioisotope | Company | Phase of Development |
| FPI-1434 | IGF-1R | Actinium-225 | Fusion Pharmaceuticals | Phase 1/2 |
| FPI-2265 | PSMA | Actinium-225 | Fusion Pharmaceuticals | Phase 2/3 |
| FPI-2059 | NTSR1 | Actinium-225 | Fusion Pharmaceuticals | Phase 1 |
| Lutetium Lu 177 vipivotide tetraxetan (Pluvicto™) | PSMA | Lutetium-177 | Novartis | Approved |
| Lutetium Lu 177 dotatate (Lutathera®) | Somatostatin Receptor | Lutetium-177 | Novartis | Approved |
Table 2: Clinical Trial Efficacy Data
| Agent | Trial Identifier | Indication(s) | Key Efficacy Endpoint(s) | Results |
| FPI-1434 | NCT03746431 | Advanced Solid Tumors | Objective Response Rate (ORR), Duration of Response (DOR) | Evidence of anti-tumor activity observed in a heavily pretreated patient with Ewing sarcoma.[6] Further data from ongoing cohorts are awaited. |
| FPI-2265 | NCT05219500 (TATCIST) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | PSA50 Response Rate | PSA50 response was achieved in 61% of lutetium-naïve patients and 42% of lutetium-treated patients.[7] |
| Lutetium Lu 177 vipivotide tetraxetan (Pluvicto™) | NCT03511664 (VISION) | PSMA-positive mCRPC | Overall Survival (OS), Radiographic Progression-Free Survival (rPFS) | 38% reduction in risk of death and a significant reduction in the risk of radiographic disease progression or death compared to standard of care.[8] In a real-world setting, 52% of patients had a PSA50 response.[9] |
| Lutetium Lu 177 dotatate (Lutathera®) | NCT01578239 (NETTER-1) | Somatostatin Receptor-Positive Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | Progression-Free Survival (PFS) | At 20 months, the PFS rate was 65.2% in the Lutathera group versus 10.8% in the control group.[10] |
Table 3: Clinical Trial Safety Data (Most Common Treatment-Related Adverse Events)
| Agent | Trial Identifier | Most Common Treatment-Related Adverse Events (TRAEs) | Notable Grade 3/4 Adverse Events | |---|---|---|---|---| | FPI-1434 | NCT03746431 | Dose-dependent decrease in blood counts, particularly thrombocytopenia.[2] | Grade 4 thrombocytopenia observed at higher dose levels in the "hot only" dosing arm.[2] No drug-related serious adverse events or dose-limiting toxicities were reported in the single-dose escalation cohorts up to 40 kBq/kg.[4][11] | | FPI-2265 | NCT05219500 (TATCIST) | Xerostomia (dry mouth), thrombocytopenia, anemia, fatigue, dry eye.[7] | Thrombocytopenia was the only Grade 4 TRAE reported.[12] | | Lutetium Lu 177 vipivotide tetraxetan (Pluvicto™) | NCT03511664 (VISION) | Fatigue, dry mouth, nausea, anemia, decreased appetite, constipation. | Anemia, thrombocytopenia, lymphopenia. | | Lutetium Lu 177 dotatate (Lutathera®) | NCT01578239 (NETTER-1) | Nausea, vomiting, lymphopenia, thrombocytopenia, anemia. | Lymphopenia, thrombocytopenia. |
Experimental Protocols
A defining aspect of the FPI-1434 clinical trial is its patient selection and dosing strategy.
FPI-1434 Clinical Trial Protocol (NCT03746431)
-
Patient Screening and Selection:
-
Patients with pathologically confirmed, advanced solid tumors refractory to standard therapy are screened.[3]
-
To determine eligibility, patients receive an intravenous injection of the imaging analog, [111In]-FPI-1547.[3][4]
-
Whole-body scintigraphy and SPECT/CT imaging are performed to assess the biodistribution and tumor uptake of the imaging agent.[4]
-
Only patients with sufficient IGF-1R expression in their tumors, as determined by imaging, are eligible to receive the therapeutic agent, [225Ac]-FPI-1434.[3][4]
-
-
Dose Escalation and Dosing Regimens:
-
The Phase 1 portion of the trial employs a modified 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3]
-
Two primary dosing regimens have been explored:
-
"Hot only": Administration of [225Ac]-FPI-1434 alone. This arm has been discontinued.[2]
-
"Cold/Hot": Administration of a small dose of the non-radiolabeled antibody ("cold" antibody) prior to the administration of [225Ac]-FPI-1434 ("hot" agent).[2] This approach is intended to improve the therapeutic index by enhancing tumor uptake and improving the safety profile.[2]
-
-
-
Safety and Efficacy Assessment:
-
Patients are monitored for dose-limiting toxicities (DLTs) during an 8-week evaluation period following treatment.[3]
-
Safety assessments include monitoring of adverse events, laboratory parameters (hematology, chemistry), and vital signs.
-
Efficacy is evaluated through standard imaging criteria (e.g., RECIST v1.1) to assess tumor response.[5]
-
Visualizations
IGF-1R Signaling Pathway
The insulin-like growth factor-1 receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its signaling cascade is a key target in cancer therapy.
Caption: IGF-1R signaling pathway and the mechanism of action of FPI-1434.
FPI-1434 Clinical Trial Workflow
The following diagram illustrates the key steps in the clinical trial protocol for FPI-1434.
Caption: Simplified workflow of the FPI-1434 Phase 1/2 clinical trial.
References
- 1. pharmafronts.com [pharmafronts.com]
- 2. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 3. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
- 4. Fusion Pharmaceuticals Announces Preliminary Safety And Dosimetry Results From Its Single-Dose Portion Of The Phase 1 Study Of FPI-1434 - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 7. Fusion Pharmaceuticals Announces Presentation of Interim Data from the Phase 2 TATCIST Clinical Trial Evaluating FPI-2265 at the AACR Annual Meeting 2024 [prnewswire.com]
- 8. novartis.com [novartis.com]
- 9. urologytimes.com [urologytimes.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. isotopes.gov [isotopes.gov]
- 12. onclive.com [onclive.com]
A Comparative Guide to the Reproducibility of FPI-1434 Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for FPI-1434, a targeted alpha therapy (TAT), and evaluates the reproducibility of its foundational data. FPI-1434 is a radioimmunoconjugate that combines a humanized monoclonal antibody targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) with the potent alpha-emitting radionuclide, Actinium-225 (Ac-225).[1][2][3] The rationale for its development is based on the overexpression of IGF-1R in a wide array of solid tumors, including breast, colorectal, prostate, and lung cancers.[1][2][4]
The mechanism of action involves the antibody guiding the Ac-225 payload to IGF-1R-expressing tumor cells.[2] Following internalization, the decay of Ac-225 releases high-energy alpha particles, which induce lethal double-stranded DNA breaks in cancer cells.[1][2][4] Preclinical studies have been pivotal in establishing the anti-tumor activity and safety profile that justified the initiation of human clinical trials.[1][2][4]
FPI-1434: Mechanism of Action
The therapeutic strategy of FPI-1434 is a multi-step process that relies on specific molecular targeting to deliver a highly cytotoxic payload directly to cancer cells.
Caption: Mechanism of FPI-1434 from systemic delivery to tumor cell apoptosis.
Quantitative Data from Preclinical Studies
While detailed peer-reviewed publications with comprehensive datasets for FPI-1434 are limited, data presented at scientific conferences provide key insights into its efficacy. This section compares FPI-1434's performance with another well-characterized Ac-225-based agent, Ac-225-PSMA-617, which targets Prostate-Specific Membrane Antigen (PSMA) in prostate cancer.
Table 1: Comparative In Vitro Efficacy of Ac-225 Radiopharmaceuticals
| Radiopharmaceutical | Target | Cell Line (Target Status) | Parameter | Value | Reference |
|---|---|---|---|---|---|
| [²²⁵Ac]Ac-FPI-1434 | IGF-1R | Colorectal Cancer Xenograft | Efficacy | Tumor growth inhibition | [1] |
| [²²⁵Ac]Ac-PSMA-617 | PSMA | LNCaP (PSMA+) | IC50 | 0.14 KBq/mL | [5][6] |
| [²²⁵Ac]Ac-PSMA-617 | PSMA | PC3 (PSMA-) | IC50 | 15.5 KBq/mL | [5][6] |
Note: Specific IC50 values for FPI-1434 are not publicly available in the reviewed materials. The data indicates qualitative efficacy in xenograft models.
Table 2: Comparative In Vivo Efficacy in Xenograft Models
| Radiopharmaceutical | Tumor Model | Key Finding | Reference |
|---|---|---|---|
| [²²⁵Ac]Ac-FPI-1434 | Colorectal Cancer | Single dose demonstrated significant tumor growth inhibition compared to vehicle. | [1] |
| [²²⁵Ac]Ac-FPI-1434 + Olaparib | Colorectal & Lung Cancer | Synergistic efficacy; lower doses of FPI-1434 required for anti-tumor effect. | [7][8] |
| [²²⁵Ac]Ac-FPI-1434 + Checkpoint Inhibitor | Colorectal Cancer | Enhanced efficacy leading to complete tumor eradication in some models. | [7][8] |
| [²²⁵Ac]Ac-PSMA-617 | Prostate Cancer | Initial reduction of tumor volume, followed by later regrowth. | [9] |
| [²²⁵Ac]Ac-PSMA-617 + [¹⁷⁷Lu]Lu-PSMA-617 | Prostate Cancer | Combined treatment led to undetectable tumors in 40% of subjects at week 8. |[9] |
These findings highlight a key reproducible concept in targeted alpha therapy: high potency against target-expressing tumors. The preclinical work on FPI-1434 also explored combination therapies, demonstrating synergistic effects with PARP inhibitors and immune checkpoint inhibitors.[7][8][10] This aligns with broader preclinical research showing that PARP inhibitors can enhance the effects of DNA-damaging agents and that radiation can modulate the tumor microenvironment to improve susceptibility to immunotherapy.[11][12][13]
Experimental Protocols and Methodologies
Reproducibility is critically dependent on detailed and consistent experimental protocols. While specific, step-by-step protocols for FPI-1434 are proprietary, this section outlines the standard methodologies for the key experiments cited in the development of targeted alpha therapies.
General Workflow for Preclinical Evaluation
The preclinical assessment of a novel radiopharmaceutical like FPI-1434 follows a structured path from initial in vitro characterization to in vivo validation of safety and efficacy.
Caption: A generalized workflow for the preclinical evaluation of targeted radiopharmaceuticals.
Key Experimental Methodologies
-
In Vitro Target Binding and Internalization:
-
Objective: To confirm the specific binding of the radioimmunoconjugate to its target (IGF-1R) and its subsequent internalization by the cancer cell.
-
Protocol Outline:
-
Culture IGF-1R positive (target) and negative (control) cell lines.
-
Incubate cells with increasing concentrations of radiolabeled FPI-1434.
-
For binding affinity (Kd), measure the radioactivity bound to the cell surface.
-
For internalization, an acid wash is used to strip surface-bound radioactivity, allowing for the separate measurement of internalized radioactivity over time.
-
Competition assays using excess unlabeled antibody are performed to confirm binding specificity.
-
-
-
In Vivo Efficacy in Tumor Xenograft Models:
-
Objective: To evaluate the anti-tumor activity of FPI-1434 as a monotherapy and in combination regimens.
-
Protocol Outline:
-
Implant human tumor cells (e.g., colorectal, lung) subcutaneously in immunocompromised mice.
-
Allow tumors to grow to a specified volume (e.g., ~200 mm³).[1]
-
Randomize mice into treatment groups: Vehicle (control), FPI-1434 alone, combination agent alone (e.g., olaparib), and FPI-1434 plus combination agent.
-
Administer treatments intravenously.
-
Measure tumor volume with calipers regularly (e.g., twice weekly) and monitor animal body weight and overall health.
-
The primary endpoint is typically tumor growth delay or inhibition. Survival can be a secondary endpoint.
-
-
-
Biodistribution and Imaging Studies:
-
Objective: To determine the distribution, uptake, and clearance of the agent in different organs and the tumor. This is crucial for dosimetry calculations and predicting potential toxicities.
-
Protocol Outline:
-
Administer the imaging analog ([¹¹¹In]-FPI-1547) or the therapeutic agent to tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 24, 48, 168 hours), animals are euthanized.
-
Major organs and the tumor are harvested, weighed, and their radioactivity is measured in a gamma counter.
-
Uptake is expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
For imaging, SPECT/CT scans are performed at similar time points to visualize distribution non-invasively. The use of an imaging analog is a key reproducible strategy that was translated directly to the FPI-1434 clinical trial for patient selection.[1][2][4]
-
-
-
Toxicology Studies:
-
Objective: To identify potential toxicities and establish a safe starting dose for human trials.
-
Protocol Outline:
-
These studies are typically performed in a non-human primate model (e.g., cynomolgus monkeys) due to their physiological similarity to humans.[1][2][4]
-
Animals receive escalating doses of FPI-1434.
-
Monitor for clinical signs of toxicity, changes in body weight, food consumption, and conduct detailed hematology and clinical chemistry analysis at multiple time points.
-
A full histopathological examination of all major organs is conducted at the end of the study to identify any microscopic tissue damage.
-
-
The successful initiation of the Phase I clinical trial for FPI-1434 was explicitly based on favorable outcomes from these preclinical experiments, indicating that the foundational anti-tumor activity and safety data were considered robust and reproducible by regulatory authorities.[1][2][4]
References
- 1. fusionpharma.com [fusionpharma.com]
- 2. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]
- 3. FPI-1434 by Fusion Pharmaceuticals for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [newswire.ca]
- 8. Fusion Pharmaceuticals Announces Preliminary Safety And Dosimetry Results From Its Single-Dose Portion Of The Phase 1 Study Of FPI-1434 - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
- 9. Mediso - Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer [mediso.com]
- 10. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]
- 11. Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining PARP inhibition and immune checkpoint blockade in ovarian cancer patients: a new perspective on the horizon? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PSB-1434: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for PSB-1434 (CAS: 1619884-65-9), a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Adherence to these procedures is critical for minimizing risks and complying with safety regulations.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its hazard profile. The compound is classified as an acute oral toxicant and poses a significant threat to aquatic ecosystems.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
Handling Precautions:
-
Avoid inhalation of dust or aerosols.[1]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Ensure adequate ventilation in the workspace.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental release.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains or water courses.[1]
-
Absorption: For liquid spills, use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or universal binders to soak up the substance.[1]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, such as alcohol, and collect the decontamination materials for disposal as hazardous waste.[1]
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Procedures
The primary and mandatory disposal method for this compound and any contaminated materials is through an approved and licensed hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Waste Segregation and Storage:
-
Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1619884-65-9 | [1] |
| Molecular Formula | C14H9F2N3O | [1] |
| Molecular Weight | 273.24 | [1] |
| Hazard Class | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound during experimental procedures.
Caption: Step-by-step procedure for the proper disposal of this compound waste.
References
Personal protective equipment for handling PSB-1434
Disclaimer: This document provides guidance on the safe handling of PSB-1434 based on general laboratory safety principles for research chemicals with unknown toxicological properties. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. It is imperative to supplement this guidance with a thorough risk assessment conducted by qualified personnel within your organization before commencing any work.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound.
Compound Identification and Properties
A summary of the known quantitative data for this compound is provided below. The lack of a comprehensive public safety profile necessitates a cautious approach to handling.
| Property | Value |
| Chemical Formula | C₁₄H₉F₂N₃O |
| Molecular Weight | 273.24 g/mol |
| CAS Number | 1619884-65-9[1] |
| Purity | Typically ≥95% |
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the absence of specific toxicity data for this compound, a conservative approach to PPE is mandatory. The following recommendations are based on a precautionary principle to minimize exposure.
Recommended PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against potential splashes or sprays.[2] Standard prescription glasses are not a substitute for proper safety eyewear.[2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Lab Coat/Gown: A laboratory coat or gown must be worn to protect street clothing and prevent skin exposure.
-
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to control airborne exposure. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary based on your institutional risk assessment.
-
Foot Protection: Closed-toe shoes are mandatory in the laboratory.
Operational Plan for Handling
Adherence to a strict operational protocol is crucial for the safe handling of research compounds like this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
Verify that all glassware and equipment are clean and appropriate for the planned procedure.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid creating dust.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to prevent splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
-
Experimental Use:
-
Conduct all experimental procedures involving this compound within a chemical fume hood.
-
Avoid direct contact with the compound and its solutions.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste (e.g., contaminated weighing paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not pour any waste down the drain.
-
Disposal Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill within a fume hood, use an appropriate absorbent material from a chemical spill kit. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department.
Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
